Product packaging for Fmoc-L-Photo-Lysine(Cat. No.:)

Fmoc-L-Photo-Lysine

Numéro de catalogue: B2445300
Poids moléculaire: 494.5 g/mol
Clé InChI: XQBHDYXIYQGMCG-QFIPXVFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-L-Photo-Lysine is a useful research compound. Its molecular formula is C26H30N4O6 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30N4O6 B2445300 Fmoc-L-Photo-Lysine

Propriétés

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O6/c1-26(29-30-26)13-15-35-24(33)27-14-7-6-12-22(23(31)32)28-25(34)36-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21-22H,6-7,12-16H2,1H3,(H,27,33)(H,28,34)(H,31,32)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBHDYXIYQGMCG-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Molecular Interactions: A Technical Guide to Fmoc-L-Photo-Lysine in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Photo-Lysine, a synthetic amino acid analogue, has emerged as a powerful tool in chemical biology and drug discovery for elucidating the intricate dance of protein-protein interactions. This in-depth technical guide provides a comprehensive overview of its applications, experimental protocols, and the underlying principles of its utility in trapping transient and stable molecular interactions. By incorporating a photo-activatable diazirine moiety, this compound enables the formation of covalent bonds between interacting biomolecules upon UV irradiation, effectively freezing these interactions for subsequent analysis.

Core Principles and Applications

This compound is a trifunctional molecule comprising:

  • An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group, rendering it suitable for standard solid-phase peptide synthesis (SPPS).[1]

  • A lysine (B10760008) scaffold , allowing its incorporation into peptide chains at specific sites.

  • A photo-reactive diazirine ring in the side chain, which upon exposure to UV light (typically around 350-365 nm), extrudes nitrogen gas to generate a highly reactive and short-lived carbene intermediate. This carbene can then insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink with an interacting molecule.

The primary application of this compound lies in photoaffinity labeling (PAL) , a technique used to:

  • Identify and validate protein-protein interactions: By incorporating this compound into a "bait" peptide or protein, researchers can covalently trap its binding partners ("prey") in a complex biological milieu, such as a cell lysate.

  • Map binding interfaces: The short-lived nature of the carbene ensures that crosslinking occurs only in the immediate vicinity of the photo-lysine (B560627) residue, providing spatial information about the interaction site.

  • Discover and characterize "reader" proteins of post-translational modifications (PTMs): Photo-lysine can be incorporated into peptides mimicking specific PTMs, such as methylation or acetylation of histone tails, to capture and identify the proteins that recognize these marks.[2][3][4]

  • Identify cellular targets of bioactive peptides and small molecules: By integrating this compound into a bioactive peptide, its direct molecular targets within a cell can be identified.

Quantitative Data Summary

The efficiency of photo-crosslinking and the outcomes of subsequent analyses are critical for the successful application of this compound. The following tables summarize key quantitative parameters, though it is important to note that these values can be highly dependent on the specific biological system and experimental conditions.

ParameterTypical Value/RangeNotes
UV Activation Wavelength 350 - 365 nmMinimizes damage to biological molecules compared to shorter UV wavelengths.
Crosslinking Efficiency Variable (dependent on proximity and reactivity of interacting partners)Can be influenced by factors such as the lifetime of the carbene and the accessibility of insertion sites.
Peptide Synthesis Coupling Efficiency >95%With standard coupling reagents, incorporation into a growing peptide chain is generally efficient.
ApplicationKey Quantitative OutcomeExample
Protein-Protein Interaction Studies Enrichment Ratios (e.g., SILAC)Identification of specific binding partners with high confidence through quantitative proteomics.
Histone PTM Reader Identification Dissociation Constants (Kd)Determination of binding affinities of reader proteins to modified histone peptides.
Target Identification Occupancy/Labeling StoichiometryQuantification of the extent of target engagement by a photo-reactive probe.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of experiments involving this compound. Below are generalized protocols for the key experimental stages.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF.

  • Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound. Due to its modified side chain, extended coupling times or double coupling may be beneficial to ensure high efficiency.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. Purify the peptide by reverse-phase HPLC. Confirm the identity and purity of the peptide by mass spectrometry.

Photo-Affinity Labeling (PAL) and Analysis

This protocol describes a general workflow for using a peptide containing photo-lysine to identify interacting proteins from a cell lysate.

Materials:

  • Photo-lysine containing peptide probe (with an affinity tag like biotin (B1667282) for enrichment)

  • Cell lysate

  • UV lamp (365 nm)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Reagents for in-gel digestion (trypsin) and mass spectrometry analysis

Procedure:

  • Incubation: Incubate the photo-lysine containing peptide probe with the cell lysate for a predetermined time (e.g., 1 hour) at 4°C to allow for the formation of non-covalent interactions. Include appropriate controls, such as a probe without the photo-lysine or competition with an excess of the non-crosslinkable peptide.

  • UV Irradiation: Expose the mixture to UV light (365 nm) on ice for a specified duration (e.g., 10-30 minutes) to induce crosslinking. The optimal irradiation time should be determined empirically.

  • Enrichment of Crosslinked Complexes: Add streptavidin-coated magnetic beads to the irradiated lysate and incubate to capture the biotinylated peptide probe and its crosslinked binding partners.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.

  • Analysis by SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE. Visualize the crosslinked products by silver staining, Coomassie staining, or by Western blotting if an antibody against a suspected interactor is available.

  • Identification by Mass Spectrometry:

    • Excise the protein bands of interest from the gel.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the crosslinked proteins and map the crosslinking sites using specialized bioinformatics software.

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the logical flow of experiments and the biological pathways being investigated.

experimental_workflow cluster_synthesis Peptide Probe Synthesis cluster_pal Photo-Affinity Labeling cluster_analysis Analysis SPPS Fmoc Solid-Phase Peptide Synthesis Incorp Incorporation of This compound SPPS->Incorp Purify HPLC Purification & MS Verification Incorp->Purify Incubate Incubate Probe with Cell Lysate Purify->Incubate Biotinylated Photo-Peptide UV UV Irradiation (365 nm) Incubate->UV Enrich Affinity Enrichment (e.g., Streptavidin beads) UV->Enrich SDS_PAGE SDS-PAGE Enrich->SDS_PAGE Eluted Protein Complexes MS LC-MS/MS Analysis SDS_PAGE->MS Data_Analysis Database Searching & Crosslink Identification MS->Data_Analysis Target Target Data_Analysis->Target Identified Interacting Proteins

Caption: Experimental workflow for identifying protein-protein interactions.

histone_reader_pathway cluster_probe Probe Design cluster_interaction Interaction & Crosslinking cluster_outcome Biological Outcome Histone_Peptide Histone Tail Peptide (e.g., H3K4me3) Photo_Lysine Incorporate Photo-Lysine Histone_Peptide->Photo_Lysine Binding Non-covalent Binding Photo_Lysine->Binding Reader_Protein Reader Protein (e.g., Chromodomain) Reader_Protein->Binding Effector_Recruitment Recruitment of Effector Complex Reader_Protein->Effector_Recruitment Mediates Crosslinking UV-induced Covalent Crosslinking Binding->Crosslinking Crosslinking->Effector_Recruitment Stabilizes Interaction for Identification Chromatin_Remodeling Chromatin Remodeling Effector_Recruitment->Chromatin_Remodeling Gene_Regulation Transcriptional Regulation Chromatin_Remodeling->Gene_Regulation

Caption: Investigating histone reader protein interactions and downstream signaling.

Conclusion

This compound stands as a versatile and indispensable tool for the modern biochemist and drug discovery scientist. Its compatibility with standard peptide synthesis protocols and its ability to forge covalent links between interacting molecules upon photoactivation provide a robust method for capturing and identifying protein-protein interactions that are often transient and difficult to study by other means. The continued application of this and similar photo-reactive amino acids will undoubtedly lead to a deeper understanding of complex biological networks and the discovery of novel therapeutic targets.

References

The Chemistry of Light-Activated Lysine: A Technical Guide to the Photocleavage of Fmoc-L-Photo-Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms governing the photocleavage of Fmoc-L-Photo-Lysine, a critical tool in modern chemical biology and drug discovery. The ability to control the activity of peptides and proteins with spatial and temporal precision using light has opened new avenues for studying cellular processes and developing novel therapeutic strategies. This document provides a detailed overview of the primary mechanisms, relevant quantitative data, and experimental protocols for researchers utilizing these powerful photoresponsive amino acids.

Introduction: Two Classes of Photo-Lysine (B560627)

The term "Photo-Lysine" generally refers to two distinct classes of lysine (B10760008) derivatives that are activated by light. It is crucial to distinguish between them as their photochemical reactions and applications differ significantly.

  • Photocaged Lysine: In this class, the ε-amino group of the lysine side chain is protected by a photolabile "caging" group. Upon irradiation with UV light, this cage is cleaved, releasing the natural lysine residue and restoring its biological function. A common example of this is N-ε-(o-nitroveratryloxycarbonyl)-L-lysine (Nvoc-Lys). This is the primary focus when discussing "photocleavage" for controlled release.

  • Photo-Crosslinking Lysine: This class incorporates a photo-activatable moiety, typically a diazirine, into the lysine side chain. UV light exposure transforms the diazirine into a highly reactive carbene, which can then form covalent bonds with nearby molecules. This is used for photoaffinity labeling to identify binding partners and map protein-protein interactions.

This guide will cover the photocleavage mechanisms for both classes, providing a comprehensive understanding for researchers in the field.

Part 1: Photocleavage of Photocaged Lysine (o-Nitrobenzyl Type)

The most common photolabile protecting groups for caging amines are based on the o-nitrobenzyl scaffold. The photocleavage of these groups allows for the precise release of the native amino acid side chain.

Core Mechanism

The photocleavage of o-nitrobenzyl-type caging groups, such as the nitroveratryloxycarbonyl (Nvoc) group found in Fmoc-L-Lys(Nvoc)-OH, proceeds through a well-established intramolecular rearrangement upon UV irradiation. The process is initiated by the absorption of a photon, leading to an excited state that triggers a series of electronic and atomic rearrangements.

The key steps are as follows:

  • Photoexcitation: The o-nitrobenzyl group absorbs a photon (typically around 350-365 nm), promoting it to an excited triplet state.

  • Intramolecular Hydrogen Abstraction: In the excited state, the benzylic hydrogen is abstracted by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.

  • Rearrangement and Cyclization: The aci-nitro intermediate undergoes rearrangement and cyclization to form a five-membered ring.

  • Cleavage: This cyclic intermediate is unstable and rapidly fragments, releasing the protected amine (the uncaged lysine), carbon dioxide, and an o-nitrosobenzaldehyde derivative.

This mechanism ensures a clean and irreversible release of the lysine side chain, making it a robust tool for spatiotemporal control.

Signaling Pathway and Experimental Workflow Diagram

The following diagram illustrates the general workflow for utilizing photocaged lysine to study a biological process.

G cluster_synthesis Peptide Synthesis cluster_experiment Biological Experiment A This compound (Photocaged) B Solid-Phase Peptide Synthesis (SPPS) A->B C Peptide with Caged Lysine B->C D Introduce Caged Peptide into Biological System C->D E UV Irradiation (~365 nm) D->E F Uncaged, Active Peptide E->F G Biological Response (e.g., Enzyme Activation, Signaling) F->G H Data Acquisition and Analysis G->H

Caption: Workflow for using photocaged lysine in biological studies.

Quantitative Data for Photocleavage

The efficiency of photocleavage is dependent on several factors, including the specific caging group, wavelength, light intensity, and solvent conditions. While specific data for this compound is not always consolidated, the following table summarizes typical values for related o-nitrobenzyl-caged compounds.

ParameterTypical ValueConditionsReference
Wavelength Max (λmax) 350 - 365 nmVaries with substitution on the phenyl ring
Quantum Yield (Φ) 0.01 - 0.5Highly dependent on the specific caged molecule and solventGeneral Literature
Irradiation Time Seconds to hoursDependent on lamp intensity and sample concentration[1]
Cleavage Efficiency >90%With optimized irradiation time and wavelengthGeneral Literature
Experimental Protocol: Photocleavage in Solution

This protocol provides a general method for the photocleavage of a peptide containing a caged lysine residue in a solution phase.

Materials:

  • Peptide containing this compound (caged).

  • Biologically compatible buffer (e.g., PBS, HEPES), pH 7.0-7.4. Note: Basic pH can favor side reactions.[1]

  • UV lamp with a peak output around 365 nm (e.g., mercury arc lamp or LED).

  • Quartz cuvette or microplate.

  • Scavengers (optional, e.g., dithiothreitol (B142953) (DTT)) to minimize side reactions.[1]

  • Inert gas (e.g., Argon) for sensitive samples to prevent oxidation.

Procedure:

  • Sample Preparation: Dissolve the caged peptide in the chosen buffer to the desired final concentration. If using, add scavengers to the solution.

  • Degassing (Optional): For peptides containing sensitive amino acids like Cysteine or Methionine, purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen.

  • Irradiation:

    • Transfer the solution to a quartz cuvette or well of a quartz-bottom plate.

    • Place the sample at a fixed distance from the UV lamp.

    • Irradiate the sample for a predetermined amount of time. The optimal time should be determined empirically for each specific peptide and experimental setup.

    • Gentle stirring or agitation during irradiation can improve cleavage efficiency.

    • If necessary, use a cooling system (e.g., a fan or water jacket) to prevent overheating of the sample.

  • Analysis: After irradiation, the sample containing the now-active peptide is ready for use in biological assays. The extent of cleavage can be quantified by methods such as HPLC or mass spectrometry.

Part 2: Photocleavage of Photo-Crosslinking Lysine (Diazirine Type)

This compound derivatives containing a diazirine moiety are not "uncaged" in the traditional sense but are activated by light to form a covalent bond with interacting molecules.

Core Mechanism

The photocleavage of the diazirine ring is a two-step process that generates a highly reactive carbene intermediate.

  • Photoexcitation and Nitrogen Elimination: Upon irradiation with UV light (typically around 360 nm), the diazirine ring absorbs a photon and is excited. This leads to the irreversible loss of a nitrogen molecule (N₂), generating a highly reactive and short-lived carbene intermediate.

  • Carbene Insertion: The carbene can then rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds of interacting proteins or other biomolecules, forming a stable covalent crosslink.

This process is invaluable for "freezing" transient interactions for subsequent identification and analysis.

Mechanism of Diazirine Photoactivation

The following diagram illustrates the photocleavage of the diazirine ring to form a reactive carbene.

G A This compound (Diazirine) B UV Light (~360 nm) A->B C Excited State B->C D Nitrogen Gas (N₂) Elimination C->D E Reactive Carbene Intermediate D->E G Covalent Crosslink E->G F Nearby Biomolecule (e.g., Protein) F->G Insertion

Caption: Photoactivation of diazirine-containing lysine for crosslinking.

Quantitative Data for Diazirine Photoactivation
ParameterTypical ValueConditionsReference
Wavelength Max (λmax) ~360 nmIn aqueous solutions
Activation Time Seconds to minutesDependent on UV lamp intensityGeneral Literature
Crosslinking Efficiency VariableHighly dependent on proximity and reactivity of binding partners
Experimental Protocol: Photo-Affinity Labeling

This protocol outlines a general procedure for using a peptide containing a diazirine-based Photo-Lysine to identify interacting proteins.

Materials:

  • Bait peptide containing this compound (diazirine).

  • Cell lysate or purified protein solution containing potential binding partners.

  • Binding buffer (e.g., PBS with mild detergent).

  • UV lamp with a peak output around 360 nm.

  • Analytical tools for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Procedure:

  • Incubation: Mix the bait peptide with the cell lysate or protein solution and incubate under conditions that favor the biological interaction (e.g., 4°C for 1-2 hours).

  • Irradiation:

    • Place the sample in a suitable container (e.g., petri dish on ice) and expose it to 360 nm UV light.

    • Irradiation is typically performed for 5-30 minutes.

  • Analysis:

    • Following irradiation, the covalently crosslinked complexes can be analyzed.

    • A common method is to incorporate an affinity tag (e.g., biotin) into the bait peptide. The crosslinked complexes can then be pulled down using streptavidin beads.

    • The captured proteins are then identified by SDS-PAGE and mass spectrometry.

Conclusion

This compound derivatives are versatile tools for probing complex biological systems. A clear understanding of the underlying photocleavage mechanisms—whether for uncaging a protected side chain or for activating a crosslinking moiety—is essential for the successful design and execution of experiments. By carefully selecting the appropriate photo-lysine variant and optimizing reaction conditions, researchers can harness the power of light to control and investigate biological processes with unprecedented precision.

References

An In-depth Technical Guide to Photo-Activatable Amino Acids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photo-activatable amino acids (paAAs) have emerged as powerful tools in chemical biology and drug discovery, offering unprecedented spatiotemporal control over protein structure and function. These non-canonical amino acids are engineered to be inert until activated by a specific wavelength of light. Upon photo-activation, they can form covalent crosslinks with interacting molecules, release a caging group to restore function, or undergo conformational changes. This guide provides a comprehensive overview of the core principles, methodologies, and applications of photo-activatable amino acids in research.

Core Concepts and Mechanisms

Photo-activatable amino acids can be broadly categorized into two main classes: photoreactive crosslinkers and photocaged amino acids .

Photoreactive crosslinkers are designed to covalently bond with nearby molecules upon light activation.[1][2] These amino acids typically contain a latent reactive group, such as a diazirine, benzophenone, or aryl azide.[3][4][5] When exposed to UV light, these moieties generate highly reactive intermediates—carbenes or nitrenes—that can insert into C-H, N-H, or O-H bonds of adjacent molecules, effectively "freezing" transient interactions. This makes them invaluable for mapping protein-protein, protein-nucleic acid, and protein-lipid interactions within their native cellular context.

Photocaged amino acids , on the other hand, have a functional group on their side chain masked by a photolabile protecting group (the "cage"). Irradiation with light cleaves this cage, releasing the native amino acid and restoring its function. This strategy allows for the precise activation of protein function, such as enzyme activity or signaling, at a desired time and location. Commonly used caging groups include o-nitrobenzyl and its derivatives.

Types of Photo-Activatable Amino Acids

A variety of photo-activatable amino acids have been developed to probe different aspects of protein biology. The choice of a specific paAA depends on the research question, the desired outcome (crosslinking or uncaging), and the biological system under investigation.

Type Photoreactive Moiety Activation Wavelength (nm) Reactive Intermediate Key Features & Applications
p-Benzoyl-L-phenylalanine (Bpa) Benzophenone~350-365Triplet KetoneForms covalent bonds with C-H bonds. Relatively stable and less prone to reacting with water. Widely used for mapping protein-protein interactions.
Photo-Leucine & Photo-Methionine Diazirine~330-370CarbeneSmall, minimally perturbing analogs of natural amino acids. Can be incorporated globally into proteins. Useful for identifying protein-protein interactions in living cells.
p-Azido-L-phenylalanine (Azi) Aryl Azide~365NitreneHighly reactive nitrene intermediate can form crosslinks. Also used in bioorthogonal "click" chemistry reactions.
Photocaged Lysine (e.g., N-ε-(o-nitrobenzyloxycarbonyl)-L-lysine) o-Nitrobenzyl~365N/A (Uncaging)Light-induced removal of the caging group restores the positively charged amine side chain, enabling studies of protein folding, enzyme activity, and protein-protein interactions that are dependent on lysine's charge.
Photocaged Tyrosine (e.g., O-(o-nitrobenzyl)-L-tyrosine) o-Nitrobenzyl~365N/A (Uncaging)Uncaging restores the hydroxyl group, which is often involved in phosphorylation and hydrogen bonding. Allows for optical control of signaling pathways.
Photocaged Glutamate & Aspartate Various CagesUV to VisibleN/A (Uncaging)Enables precise spatiotemporal control over excitatory neurotransmission and other processes dependent on these acidic residues.

Experimental Methodologies

The incorporation of photo-activatable amino acids into proteins can be achieved through several methods, with genetic code expansion being the most prominent for in vivo studies.

Site-Specific Incorporation via Genetic Code Expansion

This powerful technique allows for the insertion of a non-canonical amino acid at a specific site in a protein in response to a unique codon, typically a nonsense or "stop" codon like the amber codon (UAG). This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair into the host organism. The engineered aaRS specifically recognizes and charges the photo-activatable amino acid onto its cognate tRNA, which has an anticodon that recognizes the unique codon.

Detailed Protocol for Site-Specific Incorporation in E. coli

  • Vector Preparation:

    • Clone the gene of interest into an expression vector containing a C-terminal affinity tag (e.g., His-tag) and an in-frame amber (TAG) codon at the desired incorporation site.

    • Use a separate, compatible plasmid to express the orthogonal aaRS/tRNA pair specific for the desired photo-activatable amino acid.

  • Transformation:

    • Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed cells in a rich medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8.

    • Supplement the minimal medium with the photo-activatable amino acid (typically 1-2 mM).

    • Induce protein expression with the appropriate inducer (e.g., IPTG for lac-based promoters) and grow the culture overnight at a lower temperature (e.g., 18-25°C) to improve protein folding and incorporation efficiency.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or high-pressure homogenization in a suitable lysis buffer.

    • Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Further purify the protein using size-exclusion chromatography to remove aggregates and ensure homogeneity.

  • Verification of Incorporation:

    • Confirm the incorporation of the photo-activatable amino acid by mass spectrometry (e.g., ESI-MS).

Global Incorporation

For some applications, it is desirable to replace all instances of a particular amino acid with its photo-activatable analog. This can be achieved by using auxotrophic cell lines that cannot synthesize a specific natural amino acid and providing them with the photo-activatable analog in the growth medium.

Chemical Synthesis

For in vitro studies or the synthesis of smaller peptides, photo-activatable amino acids can be incorporated using solid-phase peptide synthesis (SPPS). This method offers great flexibility in terms of the types of non-canonical amino acids that can be incorporated.

Applications in Research and Drug Development

Photo-activatable amino acids have a wide range of applications in basic research and are increasingly being used in drug development pipelines.

  • Mapping Protein-Protein Interactions: By incorporating a photoreactive amino acid at a specific site in a protein of interest, researchers can identify its direct binding partners in a cellular context. Upon photo-activation, the protein will covalently crosslink to its interactors, which can then be identified by mass spectrometry.

  • Identifying Drug-Binding Sites: Photo-affinity labeling is a powerful technique for identifying the direct molecular targets of a drug. A photoreactive moiety is incorporated into the drug molecule, which is then allowed to bind to its target in a complex biological sample. Photo-activation results in a covalent bond between the drug and its target, enabling its identification and the characterization of the binding site.

  • Controlling Protein Function: Photocaged amino acids allow for the precise control of protein activity with light. This has been used to study a wide range of biological processes, including signal transduction, enzyme catalysis, and neurotransmission, with high spatiotemporal resolution.

  • Structural Biology: Crosslinking data obtained using photo-activatable amino acids can provide distance constraints that are useful for determining the three-dimensional structure of protein complexes.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate key workflows and mechanisms.

Photoactivation_Mechanism cluster_0 Before Photo-activation cluster_1 Photo-activation cluster_2 After Photo-activation paAA Photo-activatable Amino Acid (paAA) (e.g., with Diazirine) ProteinA Protein A paAA->ProteinA Incorporated into ProteinB Protein B (Binding Partner) ProteinA->ProteinB Non-covalent Interaction UV_Light UV Light (~365 nm) Covalent_Complex Covalently Crosslinked Protein A-B Complex ProteinB->Covalent_Complex Reactive_Intermediate Highly Reactive Intermediate (Carbene) UV_Light->Reactive_Intermediate generates Reactive_Intermediate->Covalent_Complex forms

Caption: Mechanism of photoreactive crosslinking.

Genetic_Code_Expansion cluster_0 Components for Genetic Code Expansion cluster_1 Cellular Machinery paAA Photo-activatable Amino Acid (paAA) aaRS Orthogonal aaRS paAA->aaRS binds to Charged_tRNA paAA-tRNA(CUA) aaRS->Charged_tRNA charges tRNA Orthogonal tRNA(CUA) Ribosome Ribosome Protein Protein with incorporated paAA Ribosome->Protein translates into mRNA mRNA with UAG codon mRNA->Ribosome Charged_tRNA->Ribosome

Caption: Workflow for genetic code expansion.

PhotoAffinity_Labeling_Workflow Start Start: Drug Candidate with Photoreactive Group Incubation Incubate with Cell Lysate or Live Cells Start->Incubation Photoactivation Irradiate with UV Light Incubation->Photoactivation Crosslinking Covalent Crosslinking to Target Protein(s) Photoactivation->Crosslinking Enrichment Enrichment of Crosslinked Complex (e.g., via Biotin Tag) Crosslinking->Enrichment Analysis Proteolytic Digestion and Mass Spectrometry Enrichment->Analysis Identification Identification of Target Protein and Binding Site Analysis->Identification

Caption: Photo-affinity labeling workflow.

Challenges and Future Directions

Despite their power, the use of photo-activatable amino acids is not without its challenges. UV light can be phototoxic to cells, and the reactive intermediates generated can sometimes lead to non-specific crosslinking. Future research is focused on developing paAAs that can be activated by longer wavelength, less damaging visible light, and on designing more specific photoreactive groups. The continued development of novel photo-activatable amino acids and their associated technologies promises to further revolutionize our ability to study and manipulate biological systems with light.

References

A Technical Guide to Fmoc-L-Photo-Lysine: Commercial Availability and Applications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Fmoc-L-Photo-Lysine, a critical tool for photoaffinity labeling. The guide details its commercial availability from various suppliers, presents key technical data in a comparative format, and offers detailed experimental protocols for its incorporation into peptides and subsequent use in identifying protein-protein interactions.

Introduction to this compound

This compound is a photoreactive amino acid derivative used in chemical biology and drug discovery to elucidate protein-protein interactions and identify the targets of bioactive molecules.[1] The molecule incorporates a diazirine moiety, a small and efficient photo-crosslinker that, upon irradiation with UV light (typically around 360 nm), forms a highly reactive carbene intermediate. This intermediate can then form a covalent bond with nearby molecules, effectively "trapping" interacting proteins for subsequent analysis. The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the alpha-amino group makes it directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for its precise incorporation at any desired position within a peptide sequence.[1]

Commercial Availability and Supplier Specifications

A number of chemical suppliers offer this compound, ensuring its accessibility to the research community. The table below summarizes the offerings from several prominent suppliers, providing a comparative look at their product specifications. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage ConditionsAvailable Quantities
Chem-Impex 2250437-42-2C₂₆H₃₀N₄O₆494.54≥ 95%0 - 8 °C100mg, 250mg, 1g[2]
Ambeed 2250437-42-2Not SpecifiedNot Specified98%Store in freezer, under -20°C, in a dark place under inert atmosphereInquire
Sigma-Aldrich 2250437-42-2C₂₆H₃₀N₄O₆494.54≥ 95%2 - 8 °CInquire
Gentaur Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedInquire
SLS Ireland (distributor for Sigma-Aldrich) 2250437-42-2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified100mg

Experimental Protocols

The successful application of this compound hinges on its proper incorporation into a peptide of interest and the subsequent execution of the photo-crosslinking experiment. The following sections provide detailed methodologies for these key steps.

Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc solid-phase peptide synthesis. The procedure can be adapted for automated peptide synthesizers.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or N-methylmorpholine - NMM)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and react for another 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. Due to its modified side chain, a slightly longer coupling time or the use of a more potent coupling agent like HATU may be beneficial to ensure high coupling efficiency.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the specific position) for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin extensively with DMF, then DCM, and finally dry it under vacuum.

    • Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Photoaffinity Labeling Protocol

This protocol provides a general workflow for using a peptide containing L-Photo-Lysine to identify interacting proteins in a cellular lysate.

Materials:

  • Purified peptide containing L-Photo-Lysine

  • Cell lysate

  • UV lamp (365 nm)

  • Click chemistry reagents (if an alkyne or azide (B81097) handle is incorporated into the peptide for downstream applications)

  • SDS-PAGE and Western blotting reagents or mass spectrometry sample preparation reagents

Procedure:

  • Incubation: Incubate the photo-crosslinker peptide with the cell lysate or purified protein sample to allow for binding to its target(s). The optimal concentration and incubation time should be determined empirically.

  • UV Irradiation: Irradiate the sample with a 365 nm UV lamp on ice for a specified period (e.g., 10-30 minutes). This will activate the diazirine group, leading to covalent crosslinking to interacting proteins.

  • Analysis of Crosslinked Products:

    • SDS-PAGE and Western Blotting: Analyze the reaction mixture by SDS-PAGE. The formation of a higher molecular weight band corresponding to the peptide-protein complex can be detected by Western blotting using an antibody against the target protein (if known) or by incorporating a tag (e.g., biotin (B1667282), FLAG) into the peptide for detection.

    • Mass Spectrometry: For target identification, the crosslinked protein-peptide complexes can be enriched (e.g., via a biotin tag on the peptide and streptavidin affinity purification), digested, and analyzed by mass spectrometry to identify the crosslinked protein(s).

Visualizing the Chemistry and Workflow

To further aid in the understanding of this compound's application, the following diagrams illustrate its chemical structure, photolysis mechanism, and a typical experimental workflow.

G cluster_structure This compound Structure C1 C H1 H N1 N Lysine_backbone Lysine Backbone N1->Lysine_backbone O1 O Fmoc Fmoc Fmoc->N1 protecting group Diazirine_sidechain Diazirine Sidechain Lysine_backbone->Diazirine_sidechain

Caption: Chemical structure of this compound.

G Start This compound (Diazirine) UV UV Light (365 nm) Start->UV Irradiation Carbene Carbene Intermediate (Highly Reactive) UV->Carbene Generates Crosslink Covalent Bond Formation Carbene->Crosslink Target Target Protein Target->Crosslink

Caption: Photolysis mechanism of the diazirine group.

G cluster_synthesis Peptide Synthesis cluster_labeling Photoaffinity Labeling Resin Start with Resin Couple_AA Couple Standard Fmoc-Amino Acids Resin->Couple_AA Couple_PhotoLys Couple This compound Couple_AA->Couple_PhotoLys Continue_Synth Continue Peptide Synthesis Couple_PhotoLys->Continue_Synth Cleave Cleave and Deprotect Continue_Synth->Cleave Purify Purify Peptide Cleave->Purify Incubate Incubate Peptide with Sample Purify->Incubate Irradiate UV Irradiation (365 nm) Incubate->Irradiate Analyze Analyze Crosslinked Products (SDS-PAGE/MS) Irradiate->Analyze

Caption: Experimental workflow for peptide synthesis and photoaffinity labeling.

References

An In-Depth Technical Guide to the Spectral Properties and Absorbance of Fmoc-L-Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Photo-Lysine is a crucial tool in modern chemical biology and drug discovery. As a trifunctional amino acid, it incorporates a photo-activatable diazirine moiety, a fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in solid-phase peptide synthesis (SPPS), and a lysine (B10760008) backbone. This unique structure allows for its site-specific incorporation into peptides and proteins. Upon photoactivation with ultraviolet (UV) light, the diazirine group forms a highly reactive carbene intermediate, which can covalently crosslink with interacting biomolecules in close proximity. This process, known as photoaffinity labeling, enables the "capture" of transient or weak protein-protein interactions, providing invaluable insights into cellular signaling pathways, drug-target engagement, and the broader interactome.

This technical guide provides a comprehensive overview of the spectral properties and absorbance characteristics of this compound, along with detailed experimental protocols for its characterization and application in photo-crosslinking studies.

Core Physicochemical and Spectral Properties

This compound's utility is fundamentally governed by its photophysical characteristics. The diazirine functional group is designed to be stable under normal laboratory conditions but becomes highly reactive upon irradiation with a specific wavelength of UV light. The Fmoc protecting group, while primarily for peptide synthesis, also contributes to the molecule's overall absorbance profile.

PropertyDescription
Chemical Name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[[2-(3-methyl-3H-diazirin-3-yl)ethoxy]carbonyl]-L-lysine
CAS Number 2250437-42-2[1]
Molecular Formula C₂₆H₃₀N₄O₆[1]
Molecular Weight 494.54 g/mol [1]
Photoactivation Wavelength ~360 nm[1]
Photo-reactive Group Diazirine
Reactive Intermediate Carbene

Experimental Protocols

UV-Vis Absorbance Spectroscopy

This protocol details the procedure for determining the UV-Vis absorbance spectrum and molar absorptivity of this compound.

Objective: To measure the absorbance profile of this compound across a range of UV and visible wavelengths and to calculate its molar absorptivity at the photoactivation wavelength (~360 nm).

Materials:

  • This compound

  • Spectrophotometer-grade solvent (e.g., Methanol, Acetonitrile, or Dimethylformamide - DMF)

  • UV-transparent quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg).

    • Dissolve the weighed compound in a precise volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU at the wavelength of maximum absorbance).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

    • Set the desired wavelength range for the scan (e.g., 200 - 500 nm).

    • Use the same solvent as used for the sample preparation to zero the baseline (blank).

  • Measurement:

    • Rinse a quartz cuvette with the sample solution before filling it.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

    • Identify the wavelength of maximum absorbance (λmax) for the diazirine moiety, which is expected around 360 nm. Note that the Fmoc group will have strong absorbance peaks at shorter wavelengths (around 265, 290, and 301 nm).

  • Molar Absorptivity Calculation:

    • Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at the photoactivation wavelength:

      • A = Absorbance at ~360 nm

      • c = Molar concentration of the solution (mol/L)

      • l = Path length of the cuvette (typically 1 cm)

Fluorescence Spectroscopy

This protocol outlines the steps to characterize the fluorescence properties of this compound. The fluorescence is expected to be dominated by the Fmoc group.

Objective: To determine the excitation and emission spectra and the relative fluorescence quantum yield of this compound.

Materials:

  • This compound solution of known concentration (prepared as in the UV-Vis protocol)

  • Fluorescence spectrophotometer

  • Quartz fluorescence cuvettes

  • A fluorescence standard with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄)

Procedure:

  • Excitation Spectrum:

    • Set the emission wavelength to the expected maximum (for Fmoc, this is typically around 315 nm) and scan a range of excitation wavelengths (e.g., 200 - 300 nm). The resulting spectrum will show the wavelengths of light that are most effective at inducing fluorescence.

  • Emission Spectrum:

    • Set the excitation wavelength to the maximum determined from the excitation spectrum (for Fmoc, typically around 265 nm) and scan a range of emission wavelengths (e.g., 280 - 400 nm). This will reveal the fluorescence emission profile of the compound.

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance of both the this compound solution and the standard solution at the excitation wavelength used for the emission scan. Ensure the absorbance is below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical instrument settings.

    • Calculate the quantum yield (Φ) of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Photo-crosslinking Protocol for Identifying Protein-Protein Interactions

This protocol provides a general workflow for using this compound incorporated into a peptide probe to identify binding partners in a cell lysate.

Objective: To covalently crosslink a peptide probe containing this compound to its interacting protein(s) for subsequent identification.

Materials:

  • Peptide probe with this compound incorporated at a specific site

  • Cell lysate containing the target protein(s)

  • UV lamp with an emission peak at ~365 nm (e.g., a UV crosslinker)

  • Reaction buffer (e.g., PBS or HEPES-based buffer)

  • Affinity purification reagents (e.g., streptavidin beads if the peptide probe is biotinylated)

  • SDS-PAGE and Western blotting or mass spectrometry equipment for analysis

Procedure:

  • Incubation:

    • Incubate the peptide probe with the cell lysate at a suitable concentration and temperature (e.g., 4 °C) to allow for the non-covalent interaction between the probe and its binding partner(s).

  • Photo-irradiation:

    • Place the reaction mixture on ice and expose it to UV light at 365 nm for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically to maximize crosslinking while minimizing protein damage.

  • Quenching (Optional):

    • The reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to react with any remaining carbene intermediates.

  • Analysis:

    • The crosslinked protein-peptide complexes can be analyzed by SDS-PAGE and visualized by autoradiography (if the probe is radiolabeled), Western blotting (using an antibody against the target protein or a tag on the probe), or by excising the crosslinked band for identification by mass spectrometry.

  • Affinity Purification and Mass Spectrometry:

    • If the peptide probe contains an affinity tag (e.g., biotin), the crosslinked complexes can be enriched from the lysate using affinity beads.

    • The enriched proteins are then eluted, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked protein(s).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a photoaffinity labeling experiment to identify protein-protein interactions using a peptide probe containing this compound.

G cluster_prep Probe Preparation & Incubation cluster_crosslink Photo-Crosslinking cluster_analysis Analysis of Crosslinked Products cluster_identification Target Identification Peptide_Synthesis 1. Synthesize Peptide Probe with this compound Incubation 2. Incubate Probe with Cell Lysate Peptide_Synthesis->Incubation UV_Irradiation 3. UV Irradiation (~360 nm) Incubation->UV_Irradiation Affinity_Purification 4. Affinity Purification (e.g., Biotin-Streptavidin) UV_Irradiation->Affinity_Purification SDS_PAGE 5a. SDS-PAGE Analysis Affinity_Purification->SDS_PAGE Mass_Spectrometry 5b. Enrichment & Digestion for Mass Spectrometry Affinity_Purification->Mass_Spectrometry Data_Analysis 6. Protein Identification by LC-MS/MS Mass_Spectrometry->Data_Analysis

Workflow for Photoaffinity Labeling

Application Example: Probing G-Protein Coupled Receptor (GPCR) - Ligand Interactions

GPCR_Signaling cluster_binding Ligand Binding & Crosslinking cluster_downstream Downstream Analysis cluster_outcome Outcome Ligand Ligand with Photo-Lysine Binding Non-covalent Binding Ligand->Binding GPCR GPCR GPCR->Binding Crosslinking UV-induced Covalent Crosslinking Binding->Crosslinking Isolation Isolate GPCR- Ligand Complex Crosslinking->Isolation Digestion Proteolytic Digestion Isolation->Digestion MS_Analysis Mass Spectrometry (LC-MS/MS) Digestion->MS_Analysis Binding_Site Identify Crosslinked Amino Acid Residue(s) (Binding Site Mapping) MS_Analysis->Binding_Site

GPCR Binding Site Mapping Workflow

This workflow demonstrates how a ligand analog containing this compound can be used to covalently attach to its GPCR target upon UV irradiation. Subsequent proteolytic digestion and mass spectrometry analysis can then identify the specific amino acid residue(s) on the receptor that were in close proximity to the photo-reactive lysine, thereby mapping the ligand's binding pocket. This information is critical for structure-based drug design and understanding the mechanism of receptor activation.

References

Stability and Proper Storage of Fmoc-L-Photo-Lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-Fmoc-L-Photo-Lysine, a critical reagent in the synthesis of photosensitive peptides and probes for chemical biology and drug discovery. Ensuring the integrity of this compound is paramount for reproducible and successful experimental outcomes. This document outlines the known stability profile, proper handling procedures, and a proposed experimental framework for in-depth stability analysis.

Chemical Profile and Intrinsic Stability

Fmoc-L-Photo-Lysine is a non-natural amino acid derivative incorporating a photo-activatable diazirine moiety. This functional group, upon irradiation with UV light (typically around 350-360 nm), forms a highly reactive carbene intermediate capable of forming covalent bonds with nearby molecules. This property is invaluable for photo-affinity labeling and identifying protein-protein or drug-target interactions.

The stability of this compound is primarily influenced by three key factors:

  • The Fmoc protecting group: This group is notoriously labile to basic conditions, particularly secondary amines like piperidine, which is used for its removal during solid-phase peptide synthesis.

  • The diazirine ring: This moiety is sensitive to light and can also be unstable under certain chemical conditions, which can pose challenges for long-term storage and extensive experimental manipulations.[1]

  • The amino acid backbone: Like other amino acids, it is susceptible to degradation under harsh acidic, basic, or oxidative conditions.

Recommended Storage Conditions

To maintain the purity and reactivity of this compound, it is crucial to adhere to the storage conditions recommended by suppliers. While specific temperatures may vary slightly between manufacturers, a general consensus points to the following guidelines.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage.Minimizes the rate of potential degradation reactions.
Light Store in the dark. Use amber vials or wrap containers in aluminum foil.The diazirine moiety is photosensitive and can decompose upon exposure to light, especially UV wavelengths.
Moisture Store in a tightly sealed container, preferably in a desiccator.Moisture can lead to hydrolysis of the Fmoc group and potentially affect the stability of the diazirine ring.
Atmosphere For optimal long-term stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).While not always explicitly stated by all suppliers, an inert atmosphere can help prevent oxidation of the molecule.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for troubleshooting and for developing robust analytical methods to assess its purity.

cluster_conditions Stress Conditions Fmoc_Lys This compound Degradation_Products Degradation Products Fmoc_Lys->Degradation_Products leads to Light Light (UV) Light->Fmoc_Lys causes photodecomposition of diazirine Base Base (e.g., Piperidine) Base->Fmoc_Lys causes Fmoc group cleavage Acid Strong Acid Acid->Fmoc_Lys can cause hydrolysis Heat Elevated Temperature Heat->Fmoc_Lys accelerates degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Fmoc_Lys may cause oxidation

Figure 1. Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

Due to the lack of publicly available, detailed stability studies for this compound, this section outlines a proposed experimental workflow for a forced degradation study. Such studies are critical for identifying potential degradants and for developing and validating stability-indicating analytical methods.

Forced Degradation Study Protocol

Objective: To investigate the stability of this compound under various stress conditions and to identify the primary degradation products.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 60°C for 48 hours (solid state and in solution).

    • Photostability: Expose the solid and solution samples to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours) using a stability-indicating HPLC method.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Prepare this compound Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Degradant Identification hplc->ms data Data Analysis and Degradation Profile ms->data

Figure 2. Experimental workflow for a forced degradation study.
Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for monitoring the purity of this compound and detecting any degradation products.

ParameterRecommended Condition
Column C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.
Flow Rate 1.0 mL/min
Detection UV at 265 nm (for the Fmoc group) and 301 nm (characteristic absorbance of the Fmoc group). A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks with different UV spectra.
Column Temperature 30°C

Method Validation: The HPLC method should be validated to ensure it is "stability-indicating." This involves demonstrating that the degradation products are well-separated from the parent compound and from each other, allowing for accurate quantification of the remaining intact this compound.

Summary and Recommendations

The stability of this compound is critical for its successful application in research and development. Based on the available information, the following key recommendations should be followed:

  • Strict Adherence to Storage Conditions: Always store this compound at or below the recommended temperature, protected from light and moisture.

  • Regular Quality Control: Periodically assess the purity of stored this compound using a validated analytical method, such as the RP-HPLC method outlined above, especially for long-term storage or before use in critical experiments.

  • Mindful Handling: During experimental procedures, minimize the exposure of the compound to light and basic conditions to prevent premature degradation.

By implementing these guidelines, researchers can ensure the integrity of their this compound and contribute to the generation of reliable and reproducible scientific data. Further in-house forced degradation studies are recommended to establish a comprehensive stability profile specific to the laboratory's storage and handling conditions.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-L-Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-reactive amino acids are invaluable tools in chemical biology and drug discovery for elucidating protein-protein interactions. Fmoc-L-Photo-Lysine, a lysine (B10760008) analogue equipped with a diazirine moiety, serves as a potent photo-crosslinker.[1] When incorporated into a peptide sequence, it enables the formation of a covalent bond with an interacting protein upon UV irradiation, thus capturing even transient interactions.[2] This document provides a detailed protocol for the incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) using Fmoc chemistry, along with relevant quantitative data and experimental workflows.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 2250437-42-2[3]
Molecular Weight 494.54 g/mol [3]
Empirical Formula C₂₆H₃₀N₄O₆[3]
Purity ≥95%
Storage Temperature 2-8°C
Table 2: Comparison of Common Coupling Reagents in Fmoc SPPS

While specific comparative studies on the coupling efficiency of this compound with various reagents are not extensively documented, the following table provides a general comparison based on their known reactivity and efficiency in solid-phase peptide synthesis. HATU is often preferred for sterically hindered or unusual amino acids due to its high reactivity.

Coupling ReagentGeneral Coupling EfficiencyTypical Reaction TimeNotes
HATU Very High15-60 minRecommended for difficult couplings and to minimize racemization.
HBTU High30-120 minA reliable and commonly used coupling reagent.
DIC/HOBt Good to High1-4 hoursA cost-effective option with good performance.
Table 3: Typical Yields and Purity of Peptides Synthesized with Photo-Lysine (B560627)

The final yield and purity of the synthesized peptide are dependent on the sequence, length, and purification methods. The following data is representative of what can be expected for a short-to-medium length peptide containing a photo-lysine residue.

ParameterTypical Value
Crude Peptide Purity (by HPLC) 60-85%
Final Yield (after purification) 10-30%

Experimental Protocols

Resin Selection and Swelling
  • Resin Choice : For peptides with a C-terminal amide, Rink Amide resin is a suitable choice. For peptides with a C-terminal carboxylic acid, Wang resin is recommended.

  • Swelling : Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to the first amino acid coupling.

Fmoc Solid-Phase Peptide Synthesis Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

a. Fmoc Deprotection:

  • Add 20% (v/v) piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the resin.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

b. Amino Acid Coupling (Incorporation of this compound or other amino acids):

This protocol uses HATU as the coupling reagent.

  • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Pre-activate the mixture for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Collect the fractions containing the pure peptide.

  • Confirm the identity of the peptide by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product.

Photo-Crosslinking Protocol
  • Dissolve the purified peptide containing photo-lysine and the target protein in a suitable buffer.

  • Incubate the mixture in the dark to allow for binding.

  • Irradiate the sample with UV light at a wavelength of 365 nm. The irradiation time and distance from the UV source should be optimized for each specific system.

  • Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry to identify the interaction partners.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + HATU) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Experimental workflow for solid-phase peptide synthesis of a peptide containing this compound.

Photo_Affinity_Labeling cluster_synthesis Peptide Synthesis cluster_binding Binding cluster_crosslinking Crosslinking & Analysis Peptide Peptide with Photo-Lysine Incubation Incubation (in dark) Peptide->Incubation Target Target Protein Target->Incubation Complex Non-covalent Complex Incubation->Complex UV UV Irradiation (365 nm) Complex->UV Covalent Covalent Crosslink UV->Covalent Analysis Analysis (SDS-PAGE, MS) Covalent->Analysis

Caption: Workflow for photo-affinity labeling using a peptide containing photo-lysine.

GRB2_Signaling_Pathway EGFR EGFR GRB2 GRB2 EGFR->GRB2 pY EGF EGF EGF->EGFR SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PhotoPeptide Photo-Lysine Peptide (binds GRB2-SH2) PhotoPeptide->GRB2 Binding UV UV (365 nm) UV->GRB2 Crosslink

Caption: Simplified EGFR-GRB2 signaling pathway and the principle of photo-crosslinking with a photo-lysine peptide targeting the GRB2-SH2 domain.

References

Application Notes and Protocols for In Vivo Protein Cross-linking Using Fmoc-L-Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) within their native cellular environment is crucial for understanding complex biological processes and for the development of novel therapeutics. In vivo photo-cross-linking using genetically encoded non-canonical amino acids (ncAAs) has emerged as a powerful technique to capture transient and weak PPIs directly in living cells. This document provides detailed application notes and protocols for the use of Fmoc-L-Photo-Lysine , a diazirine-containing photo-activatable amino acid, for in vivo protein cross-linking.

This compound can be incorporated into a target protein at a specific site using amber codon suppression technology. Upon activation with long-wave UV light (~365 nm), the diazirine moiety forms a highly reactive carbene intermediate that covalently cross-links with interacting proteins in close proximity.[1][2] This "zero-distance" cross-linking provides high-resolution information about protein interaction interfaces. Subsequent proteomic analysis by mass spectrometry (MS) allows for the identification of the cross-linked proteins and the specific sites of interaction.

Chemical Properties and Mechanism of Action

This compound is an Fmoc-protected lysine (B10760008) derivative containing a photo-activatable diazirine group. The Fmoc protecting group makes it suitable for solid-phase peptide synthesis, while its unprotected form can be used for in vivo incorporation.

Mechanism of Photo-Cross-linking:

  • Incorporation: The photo-lysine (B560627) analog is incorporated into the target protein in response to an amber stop codon (TAG) through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Activation: Upon irradiation with UV light (typically 350-370 nm), the diazirine ring loses nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate.[3]

  • Cross-linking: The carbene intermediate rapidly and non-selectively inserts into nearby chemical bonds, including C-H and N-H bonds of interacting proteins, forming a stable covalent bond.[4]

Data Presentation

The following tables summarize representative quantitative data from in vivo photo-cross-linking mass spectrometry (XL-MS) experiments.

Table 1: Representative Quantitative Proteomics Data from an In Vivo Photo-Cross-linking Experiment

ParameterValueReference
Total Proteins Identified> 9,500[5]
Identified Cross-link Spectrum Matches29,931 (in triplicate)
Unique Cross-linked Residues7,436
Inter-protein Cross-linking Sites1,611
Intra-protein Cross-linking Sites5,825
False Discovery Rate (FDR)1%

Table 2: SILAC-based Quantification of Cross-linked Peptides

ConditionNumber of Identified Cross-linksPercentage Quantified (SILAC)Reference
Untreated Cells vs. Drug-treated Cells746~46%
Complex Proteome-wide Study3,323~78%

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Photo-Lysine in Mammalian Cells via Amber Suppression

This protocol describes the incorporation of a diazirine-containing lysine analog (referred to as DiZPK) into a protein of interest (POI) in mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Plasmid encoding the POI with a C-terminal affinity tag (e.g., HA-tag) and an in-frame amber codon (TAG) at the desired position.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the photo-lysine analog.

  • Diazirine-containing photo-lysine analog (e.g., DiZPK).

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 10-cm dish to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incorporation of Photo-Lysine:

    • 24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and the photo-lysine analog at a final concentration of 0.5-1 mM.

    • Incubate the cells for another 24-48 hours to allow for expression of the POI with the incorporated photo-lysine.

  • Verification of Incorporation (Optional):

    • Harvest a small fraction of the cells, lyse them, and perform a western blot using an antibody against the affinity tag to confirm the expression of the full-length POI in the presence of photo-lysine. A band corresponding to the full-length protein should be observed only in the presence of the ncAA.

Protocol 2: In Vivo Photo-Cross-linking and Cell Lysis

Materials:

  • Cells with incorporated photo-lysine from Protocol 1.

  • Ice-cold PBS

  • UV lamp (365 nm)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

Procedure:

  • Cell Preparation:

    • Wash the cells twice with ice-cold PBS to remove the culture medium.

    • Add a thin layer of ice-cold PBS to the plate.

  • UV Irradiation:

    • Place the plate on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal distance from the lamp to the cells is typically 1-5 cm.

  • Cell Lysis:

    • Immediately after irradiation, remove the PBS and add ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cross-linked protein complexes.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the general steps for preparing the cross-linked protein sample for identification by LC-MS/MS.

Materials:

  • Cell lysate containing cross-linked proteins.

  • Affinity purification beads (e.g., anti-HA agarose).

  • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20).

  • Elution buffer (e.g., glycine-HCl, pH 2.5).

  • Neutralization buffer (e.g., 1M Tris-HCl, pH 8.5).

  • DTT (Dithiothreitol)

  • Iodoacetamide (B48618)

  • Trypsin (sequencing grade)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Affinity Purification of Bait Protein and Interactors:

    • Incubate the cell lysate with affinity beads overnight at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specific binders.

    • Elute the protein complexes using the elution buffer and immediately neutralize the eluate.

  • Reduction, Alkylation, and Digestion:

    • Reduce the disulfide bonds in the protein complexes by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Digest the proteins into peptides by adding trypsin at a 1:50 (w/w) ratio and incubating overnight at 37°C.

  • Sample Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by nano-LC-MS/MS on a high-resolution mass spectrometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_crosslinking In Vivo Cross-linking cluster_proteomics Proteomic Analysis A Seed Mammalian Cells B Co-transfect Plasmids: 1. POI with Amber Codon 2. Orthogonal Synthetase/tRNA A->B A->B C Add this compound to Culture Medium B->C B->C D Wash Cells with PBS C->D E UV Irradiation (365 nm) D->E D->E F Cell Lysis E->F E->F G Affinity Purification of Cross-linked Complexes F->G H Reduction, Alkylation, & Tryptic Digestion G->H G->H I LC-MS/MS Analysis H->I H->I J Data Analysis: Identification of Interacting Proteins I->J I->J

Caption: Experimental workflow for in vivo protein cross-linking using this compound.

Signaling Pathway Example: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized system that regulates cell proliferation, survival, and differentiation. Photo-cross-linking can be employed to identify direct interactors of EGFR and its downstream effectors in a cellular context.

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Photo-cross-linkable site can be introduced here PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified EGFR signaling pathway highlighting potential photo-cross-linking applications.

References

Application Notes and Protocols for Fmoc-L-Photo-Lysine in Light-Sensitive Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light-sensitive hydrogels offer precise spatiotemporal control over the release of therapeutic agents and the manipulation of cell environments. This is achieved by incorporating photo-responsive moieties into the hydrogel network, which can be cleaved or crosslinked upon light exposure. Fmoc-L-Photo-Lysine is a lysine (B10760008) derivative containing a diazirine group, a highly efficient photo-activated crosslinking moiety. Upon irradiation with UV light (typically around 350-365 nm), the diazirine group forms a reactive carbene intermediate that can form covalent bonds with neighboring molecules, leading to the formation of a stable hydrogel network. This process occurs without the need for a photoinitiator, enhancing the biocompatibility of the resulting hydrogel, making it an excellent candidate for applications in drug delivery and tissue engineering.

This document provides detailed application notes and protocols for the use of this compound in the creation of light-sensitive hydrogels.

Properties of this compound

PropertyValue
Molecular Formula C₂₆H₃₀N₄O₆
Molecular Weight 494.54 g/mol
Appearance Solid
Photo-activation Wavelength ~350-370 nm
Reactive Group Diazirine
Protection Group Fmoc

Experimental Protocols

Protocol 1: Synthesis of a Photo-Crosslinkable Peptide

This protocol describes the synthesis of a peptide containing this compound using standard Fmoc-based solid-phase peptide synthesis (SPPS). The example peptide, Ac-Cys-Gly-Lys(Photo)-Gly-NH₂, is designed to be crosslinked with a polymer like polyethylene (B3416737) glycol (PEG).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • Acetic anhydride (B1165640)

  • Ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the first Fmoc-amino acid (Fmoc-Gly-OH) to the resin using a coupling agent like HBTU/HOBt and a base like DIPEA in DMF. Allow the reaction to proceed for 1-2 hours. Confirm complete coupling using a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including this compound.

  • N-terminal Acetylation: After the final amino acid coupling and subsequent Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 3. Couple Fmoc-Gly-OH deprotect1->couple1 wash1 Wash with DMF couple1->wash1 deprotect2 Fmoc Deprotection wash1->deprotect2 couple2 Couple Fmoc-Photo-Lys-OH deprotect2->couple2 wash2 Wash with DMF couple2->wash2 deprotect3 Fmoc Deprotection wash2->deprotect3 couple3 Couple Fmoc-Gly-OH deprotect3->couple3 wash3 Wash with DMF couple3->wash3 deprotect4 Fmoc Deprotection wash3->deprotect4 couple4 Couple Fmoc-Cys(Trt)-OH deprotect4->couple4 wash4 Wash with DMF couple4->wash4 deprotect5 Final Fmoc Deprotection wash4->deprotect5 acetylate 4. N-terminal Acetylation deprotect5->acetylate cleave 5. Cleavage from Resin (TFA Cocktail) acetylate->cleave purify 6. Precipitation & Purification cleave->purify end End: Purified Peptide purify->end

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: Preparation of a Photo-Crosslinked Peptide-PEG Hydrogel

This protocol describes the formation of a hydrogel by photo-crosslinking the synthesized peptide with a multi-arm PEG derivative.

Materials:

  • Photo-crosslinkable peptide (from Protocol 1)

  • 4-arm PEG-Maleimide (or other suitable PEG derivative)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (365 nm)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the photo-crosslinkable peptide in PBS to the desired concentration (e.g., 10 mM).

    • Dissolve the 4-arm PEG-Maleimide in PBS to a concentration that results in the desired stoichiometric ratio of maleimide (B117702) groups to cysteine residues on the peptide (typically 1:1).

  • Hydrogel Formation:

    • Mix the peptide and PEG solutions in a suitable mold (e.g., a PDMS mold).

    • Ensure thorough mixing of the components. The thiol-maleimide reaction will start to form a physical gel.

  • Photo-Crosslinking:

    • Expose the precursor solution to UV light at 365 nm. The intensity and duration of exposure will determine the crosslinking density and resulting mechanical properties. A typical starting point is 5-10 mW/cm² for 5-10 minutes.[1][2]

  • Hydrogel Equilibration:

    • After crosslinking, gently remove the hydrogel from the mold and place it in PBS to swell and equilibrate overnight.

Hydrogel_Formation cluster_precursors Precursor Solutions peptide Photo-Peptide in PBS mix Mix Precursors peptide->mix peg 4-arm PEG-Maleimide in PBS peg->mix physical_gel Physical Gel Formation (Thiol-Maleimide Reaction) mix->physical_gel uv_crosslink UV Irradiation (365 nm) Photo-Crosslinking physical_gel->uv_crosslink hydrogel Covalently Crosslinked Hydrogel uv_crosslink->hydrogel

Hydrogel Formation Workflow.
Protocol 3: Characterization of Hydrogel Mechanical Properties by Rheology

Materials:

  • Photo-crosslinked hydrogel

  • Rheometer with parallel plate geometry

Procedure:

  • Sample Preparation: Cut a disc of the swollen hydrogel of the appropriate diameter for the rheometer plate.

  • Frequency Sweep:

    • Place the hydrogel disc on the rheometer.

    • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (typically 0.5-1%).

    • Record the storage modulus (G') and loss modulus (G''). For a crosslinked hydrogel, G' should be significantly higher than G''.

  • Strain Sweep:

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region.

  • Photo-Rheology (Optional): To monitor the crosslinking process in real-time, the precursor solution can be placed on the rheometer and irradiated with UV light through a transparent bottom plate while measuring the evolution of G' and G'' over time.

Protocol 4: Controlled Drug Release Study

Materials:

  • Drug-loaded hydrogel (prepared by adding the drug to the precursor solution before crosslinking)

  • Release buffer (e.g., PBS)

  • UV lamp (365 nm)

  • Spectrophotometer or HPLC for drug quantification

Procedure:

  • Hydrogel Preparation: Prepare drug-loaded hydrogels as described in Protocol 2.

  • Release Experiment:

    • Place the hydrogels in a known volume of release buffer at 37°C.

    • For the light-triggered release group, expose the hydrogels to UV light for a defined period at specific time points.

    • At predetermined time intervals, collect aliquots of the release buffer and replace with fresh buffer.

  • Quantification: Measure the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Data Analysis: Plot the cumulative drug release as a function of time for both the light-exposed and control groups.

Protocol 5: Cell Encapsulation and Viability Assessment

Materials:

  • Sterile photo-crosslinkable peptide and PEG solutions

  • Cell suspension in culture medium

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • Cell Encapsulation:

    • Prepare the hydrogel precursor solutions under sterile conditions.

    • Gently mix the cell suspension with the precursor solution to achieve the desired cell density.

    • Dispense the cell-laden precursor solution into a sterile mold.

    • Photo-crosslink using sterile UV light, ensuring the light dose is cytocompatible.

  • Cell Culture: Culture the cell-laden hydrogels in appropriate culture medium.

  • Viability Assessment:

    • At desired time points (e.g., day 1, 3, 7), wash the hydrogels with PBS.

    • Incubate the hydrogels with the Live/Dead staining solution according to the manufacturer's protocol.

    • Image the hydrogels using a fluorescence microscope to visualize live (green) and dead (red) cells.

    • Quantify cell viability by counting the number of live and dead cells in multiple fields of view.

Quantitative Data

The following tables summarize representative quantitative data for light-sensitive hydrogels. Note that specific values will depend on the exact peptide sequence, polymer concentration, and crosslinking conditions.

Table 1: Mechanical Properties of Photo-Crosslinked Hydrogels

Hydrogel CompositionUV Exposure Time (min)Storage Modulus (G') (Pa)Reference
Diazirine-modified Hyaluronic Acid0~40[3]
Diazirine-modified Hyaluronic Acid5~200[3]
Peptide-PEG (Illustrative)0~100-
Peptide-PEG (Illustrative)5~1000-
Peptide-PEG (Illustrative)10~5000-

Table 2: Cell Viability in Photo-Crosslinked Hydrogels

Hydrogel SystemCell TypeTime PointViability (%)Reference
PEGDA BlendFibroblasts24h~81[4]
Gelatin MethacrylateMesenchymal Stem Cells24h>90-
Peptide-based (Illustrative)Human Dermal FibroblastsDay 1>95
Peptide-based (Illustrative)Human Dermal FibroblastsDay 7>90

Table 3: Controlled Drug Release from Light-Sensitive Hydrogels

Hydrogel SystemDrugLight ConditionCumulative Release at 24h (%)
Diazirine-Protein HydrogelCurcuminNo UV~5
Diazirine-Protein HydrogelCurcuminIntermittent UV~14 (over 1 week)
Photodegradable PEGDoxorubicinNo UV~20
Photodegradable PEGDoxorubicinUV exposure~60

Signaling Pathways and Logical Relationships

Mechanism of Photo-Crosslinking

The diazirine group on this compound is the key to forming a light-sensitive hydrogel. Upon UV irradiation, it undergoes a photochemical reaction to form a highly reactive carbene intermediate, which then crosslinks with adjacent molecules.

Photo_Crosslinking_Mechanism diazirine Diazirine Moiety (on Photo-Lysine) carbene Carbene Intermediate (Highly Reactive) diazirine->carbene Photo-activation - N₂ uv_light UV Light (350-370 nm) crosslink Covalent Crosslink carbene->crosslink Insertion Reaction polymer_chain Neighboring Polymer Chain (e.g., PEG or another peptide)

Photo-Crosslinking Mechanism of Diazirine.
Application in Controlled Drug Delivery

Light-sensitive hydrogels can be used for on-demand drug delivery. The drug is encapsulated within the hydrogel matrix, and its release is controlled by the application of light, which can either trigger degradation of the hydrogel or alter its permeability.

Drug_Delivery_Concept start_state Drug-loaded Hydrogel (Low Drug Release) uv_trigger UV Light Application start_state->uv_trigger hydrogel_change Hydrogel Matrix Degradation/Swelling uv_trigger->hydrogel_change drug_release Increased Drug Release hydrogel_change->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Concept of Light-Triggered Drug Delivery.

Conclusion

This compound is a versatile building block for the creation of light-sensitive hydrogels with applications in drug delivery and tissue engineering. The ability to form covalent crosslinks upon UV irradiation without a photoinitiator makes it a highly biocompatible option. The protocols and data presented here provide a comprehensive guide for researchers to develop and characterize their own light-sensitive hydrogel systems based on this innovative photo-crosslinker.

References

Application Notes and Protocols for Fmoc-L-Photo-Lysine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Photo-Lysine is a specialized amino acid derivative that incorporates a photo-activatable diazirine moiety. This feature allows for the creation of photocleavable linkers within peptides or other drug delivery constructs. Upon irradiation with UV light (typically around 350-360 nm), the diazirine group is excited, leading to the irreversible cleavage of the linker and the release of a conjugated payload, such as a therapeutic drug.[1][2] This property provides a high degree of spatiotemporal control over drug release, a critical aspect of targeted drug delivery systems designed to minimize off-target effects and enhance therapeutic efficacy.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the development of targeted drug delivery systems. The protocols cover the incorporation of this compound into a peptide backbone, conjugation of a model drug, and the subsequent photo-induced release of the payload.

Key Properties of this compound

To effectively design a targeted drug delivery system using this compound, it is essential to understand its key physicochemical properties.

PropertyValueReference
Molecular FormulaC₂₆H₃₀N₄O₆--INVALID-LINK--
Molecular Weight494.54 g/mol --INVALID-LINK--
AppearanceSolid--INVALID-LINK--
Purity≥95%--INVALID-LINK--
Storage Temperature2-8°C--INVALID-LINK--
Photo-activation Wavelength~350-360 nm

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing a photo-cleavable lysine (B10760008) residue.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate tube, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of this compound:

    • Repeat the deprotection step (Step 2).

    • Couple this compound using the same procedure as in Step 3.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Conjugation of a Drug to the Photo-Lysine (B560627) Containing Peptide

This protocol describes the conjugation of a model drug containing a carboxylic acid group to the ε-amino group of the photo-lysine residue after selective deprotection. For this protocol, we assume the use of an orthogonal protecting group on the photo-lysine's ε-amino group that can be removed without cleaving the peptide from the resin (e.g., Dde).

Materials:

  • Peptide-on-resin containing a Dde-protected photo-lysine

  • Hydrazine (B178648) solution (2% in DMF)

  • Model drug with a carboxylic acid group

  • HBTU/HOBt/DIPEA

  • DMF, DCM

Procedure:

  • Selective Deprotection:

    • Treat the peptide-resin with 2% hydrazine in DMF for 10 minutes (repeat 3 times) to remove the Dde protecting group from the photo-lysine side chain.

    • Wash the resin thoroughly with DMF and DCM.

  • Drug Conjugation:

    • Activate the model drug by dissolving it in DMF with HBTU, HOBt, and DIPEA, similar to the amino acid coupling step in Protocol 1.

    • Add the activated drug solution to the resin and agitate overnight.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Purification:

    • Cleave the drug-peptide conjugate from the resin and purify using the methods described in Protocol 1 (steps 7 and 8).

Protocol 3: Photocleavage and Drug Release Analysis

This protocol details the procedure for photo-induced drug release and its quantification using HPLC.

Materials:

  • Purified peptide-drug conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp with an emission wavelength of ~360 nm

  • HPLC system with a suitable column (e.g., C18)

  • Standards of the intact conjugate and the free drug

Procedure:

  • Sample Preparation: Dissolve the peptide-drug conjugate in PBS to a final concentration of 1 mg/mL.

  • Photocleavage:

    • Place the solution in a quartz cuvette.

    • Irradiate the sample with UV light (~360 nm) at a fixed distance from the lamp.

    • Take aliquots at various time points (e.g., 0, 1, 5, 10, 30, and 60 minutes).

  • HPLC Analysis:

    • Analyze each aliquot by RP-HPLC.

    • Use a gradient of water and acetonitrile (B52724) (both containing 0.1% TFA) to separate the intact conjugate, the cleaved peptide, and the released drug.

    • Monitor the elution profile at a wavelength where both the conjugate and the free drug absorb.

  • Quantification:

    • Generate a standard curve for the free drug.

    • Calculate the concentration of the released drug in each aliquot by integrating the peak area and comparing it to the standard curve.

    • Plot the percentage of drug release as a function of irradiation time.

Quantitative Data Summary

The efficiency of drug release is dependent on several factors including the light intensity, duration of exposure, and the chemical environment. The following table provides a template for presenting quantitative data from a photocleavage experiment.

Irradiation Time (minutes)% Drug Release (Mean ± SD, n=3)
00
115 ± 2.1
542 ± 3.5
1068 ± 4.2
3085 ± 2.8
6092 ± 1.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual release kinetics must be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_delivery Targeted Delivery & Release spps 1. Solid-Phase Peptide Synthesis with This compound conjugation 2. Drug Conjugation to Photo-Lysine spps->conjugation Selective Deprotection purification 3. Cleavage & Purification conjugation->purification targeting 4. Targeting Moiety Attachment (e.g., Antibody) purification->targeting delivery 5. In Vitro / In Vivo Targeting targeting->delivery photocleavage 6. UV Irradiation (~360 nm) delivery->photocleavage release 7. Drug Release photocleavage->release

Caption: Experimental workflow for creating and utilizing a photo-responsive drug delivery system.

Mechanism of Photo-Activation and Cleavage

photocleavage_mechanism start Peptide-Linker(Diazirine)-Drug uv UV Light (~360 nm) excited Excited State uv->excited Absorption carbene Carbene Intermediate (Highly Reactive) excited->carbene Loss of N₂ cleavage Cleavage of Linker carbene->cleavage products Released Drug + Peptide Fragment cleavage->products

Caption: Simplified mechanism of diazirine-based photocleavage for drug release.

Signaling Pathway of Targeted Drug Delivery

targeted_drug_delivery_pathway adc Antibody-Drug Conjugate (with Photo-Linker) receptor Target Cell Receptor adc->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization endosome Endosome internalization->endosome uv_light External UV Light (~360 nm) endosome->uv_light Irradiation drug_release Drug Release (Photocleavage) uv_light->drug_release drug_target Intracellular Target (e.g., DNA, Tubulin) drug_release->drug_target Binding cellular_effect Cellular Effect (e.g., Apoptosis) drug_target->cellular_effect

Caption: General signaling pathway for antibody-drug conjugates with light-triggered release.

References

Application Notes and Protocols for Site-Specific Protein Labeling with Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to site-specifically incorporating the photo-activatable unnatural amino acid, Photo-Lysine, into proteins. This technique is a powerful tool for elucidating protein-protein interactions, a critical aspect of drug discovery and development. The protocols provided cover both the genetic incorporation of Photo-Lysine in mammalian cells and the chemical synthesis of peptides containing this unique amino acid.

Introduction

Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling pathways and identifying novel therapeutic targets. Photo-affinity labeling, utilizing photo-activatable amino acids, has emerged as a robust method to "trap" transient and stable PPIs in their native cellular environment. This is achieved by incorporating an unnatural amino acid containing a photo-reactive group, such as a diazirine, into a protein of interest. Upon activation with UV light, the diazirine forms a highly reactive carbene that covalently crosslinks with interacting proteins in close proximity.

This document focuses on the use of a lysine (B10760008) derivative containing a diazirine moiety, herein referred to as Photo-Lysine (also known as DiZPK). For incorporation into proteins within living cells, the unprotected form, H-L-Photo-Lysine, is utilized through genetic code expansion. For the synthesis of peptides to be used as probes or in in-vitro assays, the Fmoc-protected version, Fmoc-L-Photo-Lysine, is employed in standard solid-phase peptide synthesis (SPPS).

Section 1: Site-Specific Incorporation of Photo-Lysine in Mammalian Cells

The site-specific incorporation of Photo-Lysine into a target protein in mammalian cells is achieved through the expansion of the genetic code. This process utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG) and inserts Photo-Lysine at that specific position in the polypeptide chain. The pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (PylT) from Methanosarcina species are commonly engineered for this purpose.

Experimental Workflow for Photo-Lysine Incorporation and Crosslinking

G cluster_0 Plasmid Preparation cluster_1 Cell Culture and Transfection cluster_2 Photo-Crosslinking and Lysis cluster_3 Analysis of Protein Interactions pPOI Plasmid with Protein of Interest (POI) mutagenesis Site-directed Mutagenesis (Introduce TAG codon in POI) pPOI->mutagenesis pPyl Plasmid with PylRS/PylT transfection Co-transfection pPyl->transfection pPOI_TAG pPOI-TAG mutagenesis->pPOI_TAG pPOI_TAG->transfection cells HEK293T Cells cells->transfection media DMEM + 10% FBS + H-L-Photo-Lysine transfection->media expression Protein Expression (24-48 hours) media->expression labeled_cells Cells with POI containing Photo-Lysine expression->labeled_cells uv UV Irradiation (365 nm) labeled_cells->uv lysis Cell Lysis uv->lysis lysate Cell Lysate with Crosslinked Complexes lysis->lysate ip Immunoprecipitation (e.g., anti-HA) lysate->ip sds SDS-PAGE ip->sds ms Mass Spectrometry ip->ms wb Western Blot sds->wb data Identification of Interacting Proteins ms->data

Caption: Workflow for site-specific Photo-Lysine labeling and interaction analysis.

Protocol for Site-Specific Incorporation of Photo-Lysine

Materials:

  • HEK293T cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • Plasmid encoding the protein of interest (POI) with an affinity tag (e.g., HA-tag)

  • Plasmid encoding the Methanosarcina barkeri pyrrolysyl-tRNA synthetase (MbPylRS) and its cognate tRNA (pCMV-MbPylRS(DiZPK) is a commercially available option)[1]

  • H-L-Photo-Lysine HCl (unprotected Photo-Lysine)

  • Transfection reagent (e.g., Lipofectamine)

  • Site-directed mutagenesis kit

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Plasmid Preparation:

    • Using a site-directed mutagenesis kit, introduce an in-frame amber stop codon (TAG) at the desired site within the gene of your POI.

    • The selection of the TAG codon position is critical and should ideally be in a region predicted to be involved in protein interactions and accessible.[2]

    • Verify the mutation by DNA sequencing.

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 6-well plates and grow to ~80% confluency in DMEM with 10% FBS.

    • Co-transfect the cells with the plasmid encoding your POI-TAG mutant and the plasmid encoding the MbPylRS/tRNA pair using a suitable transfection reagent according to the manufacturer's protocol.

    • After 6-8 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and supplemented with H-L-Photo-Lysine HCl to a final concentration of 100-500 µM.

  • Protein Expression and Photo-Crosslinking:

    • Incubate the cells for 24-48 hours to allow for expression of the POI containing Photo-Lysine.

    • To perform photo-crosslinking, wash the cells with ice-cold PBS.

    • Irradiate the cells with UV light at 365 nm for 10-30 minutes on ice. The optimal irradiation time should be determined empirically.

  • Cell Lysis and Analysis:

    • After irradiation, lyse the cells in lysis buffer supplemented with a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation.

    • The resulting lysate containing the crosslinked protein complexes can be analyzed by various methods, including immunoprecipitation followed by SDS-PAGE and Western blotting to visualize higher molecular weight species, or by mass spectrometry to identify the crosslinked interaction partners.

Quantitative Data on Labeling Efficiency

The efficiency of unnatural amino acid incorporation can vary depending on the specific amino acid, the orthogonal synthetase/tRNA pair, the position of the amber codon, and the expression system. While specific quantitative data for H-L-Photo-Lysine can be system-dependent, the following table provides representative values for similar unnatural amino acids in mammalian cells.

Unnatural Amino AcidExpression SystemIncorporation Efficiency (%)Protein Yield (mg/L)Reference
p-Azido-L-phenylalanine (AzF)HEK293T~10-30~0.5-2[3]
Nε-propargyl-L-Lysine (PrK)U2OSNot specified, but sufficient for imagingNot specified[4]
DiZPK (Photo-Lysine)E. coliSimilar to DiZHSeC~1-5[5]
D-ThzK-OMeE. coli-~12

Note: The table presents a summary of data for different unnatural amino acids to provide a general expectation of incorporation efficiency. Specific yields for H-L-Photo-Lysine in mammalian cells should be empirically determined.

Section 2: Solid-Phase Peptide Synthesis (SPPS) with this compound

For applications requiring synthetic peptides containing Photo-Lysine, such as in vitro binding assays or as probes for target identification, standard Fmoc-based solid-phase peptide synthesis is employed.

Experimental Workflow for Fmoc-SPPS

G cluster_0 Resin Preparation cluster_1 Peptide Chain Elongation cluster_2 Cleavage and Purification resin Rink Amide Resin swelling Swell in DMF resin->swelling deprotection1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) swelling->deprotection1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) deprotection1->coupling washing Wash with DMF coupling->washing deprotection2 Fmoc Deprotection (20% Piperidine in DMF) washing->deprotection2 repeat Repeat for each Amino Acid deprotection2->repeat repeat->coupling cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage precipitation Precipitation in Cold Diethyl Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Mass Spectrometry Analysis purification->characterization

Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.

Protocol for Fmoc-SPPS

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water

  • Diethyl ether (cold)

  • RP-HPLC system

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for at least 1 hour.

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HCTU (2.9 eq.), in DMF. Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a ninhydrin (B49086) test.

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence, including this compound at the desired position.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Collect the peptide pellet by centrifugation.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Conclusion

The site-specific incorporation of Photo-Lysine provides a powerful methodology for investigating protein-protein interactions in a biologically relevant context. The protocols outlined above for both cellular incorporation and chemical synthesis offer a robust framework for researchers in academia and the pharmaceutical industry to apply this technology to their specific research questions. Careful optimization of experimental conditions is crucial for achieving high efficiency and obtaining reliable results.

References

Application Notes and Protocols for Photo-uncaging of Fmoc-L-Photo-Lysine in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental setup and application of photo-uncaging of Fmoc-L-Photo-Lysine to study lysine-dependent signaling pathways in a cellular context.

Introduction

Lysine (B10760008) is an essential amino acid that plays a critical role in various cellular processes, including protein synthesis, post-translational modifications, and metabolic regulation. The ability to precisely control the spatiotemporal availability of lysine within living cells is a powerful tool for dissecting its role in complex signaling networks. Photo-uncaging technology offers such control by utilizing a photolabile protecting group to mask the amino acid, which can then be removed with a pulse of light to release the active molecule.

This application note focuses on this compound, a compound that can be introduced into cells in an inactive, "caged" form. Upon irradiation with a specific wavelength of light, the Fmoc (9-fluorenylmethyloxycarbonyl) group is cleaved, releasing free L-lysine. This acute increase in local lysine concentration can then be used to study the immediate downstream cellular responses.

Data Presentation

Table 1: Quantitative Parameters for Photo-uncaging Experiments

ParameterRecommended Range/ValueNotes
Caged Compound This compoundDiazirine-containing for potential crosslinking, but used here for uncaging.
Cell Types Adherent mammalian cell lines (e.g., HEK293T, HeLa, C2C12)Optimize for your cell line of interest.
Loading Concentration 10 - 100 µMStart with a lower concentration to minimize potential toxicity.
Loading Time 30 - 60 minutesDependent on cell type and membrane permeability.
Photo-uncaging Wavelength ~365 nm (UV)Optimal wavelength for cleavage of many photolabile groups.[1]
Light Source Mercury lamp, LED, or laser with appropriate filtersEnsure uniform illumination of the target area.
Irradiation Intensity 1 - 10 J/cm²Titrate to achieve sufficient uncaging without causing photodamage.
Irradiation Time 1 - 10 minutesDependent on light source intensity and desired uncaging efficiency.
Post-uncaging Incubation 5 minutes - 24 hoursTime course will depend on the specific downstream pathway being investigated.

Experimental Protocols

Protocol 1: Cell Preparation and Loading of this compound
  • Cell Culture: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) and grow to 70-80% confluency.

  • Preparation of Caged Lysine Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

  • Loading of Cells:

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Prepare the loading medium by diluting the this compound stock solution in serum-free cell culture medium to the desired final concentration (e.g., 50 µM).

    • Incubate the cells with the loading medium for 30-60 minutes at 37°C in a CO₂ incubator.

    • Wash the cells twice with pre-warmed PBS to remove excess caged compound.

    • Replace with fresh, complete cell culture medium.

Protocol 2: Photo-uncaging of this compound
  • Microscope Setup:

    • Place the dish containing the loaded cells on the stage of an inverted microscope equipped with a UV light source and the appropriate filter set for ~365 nm excitation.

    • For localized uncaging, use a system that allows for targeting specific regions of interest (e.g., a digital micromirror device or a focused laser).

  • Photo-irradiation:

    • Select the target cells or region of interest.

    • Expose the selected area to UV light for a predetermined duration (e.g., 1-5 minutes). The optimal time should be determined empirically to maximize uncaging while minimizing phototoxicity.

    • For control experiments, include a dish of loaded cells that are not exposed to UV light.

  • Post-uncaging Incubation: Return the cells to the incubator for the desired period to allow for the activation of downstream signaling pathways before analysis.

Protocol 3: Downstream Analysis

A. Western Blotting for Signaling Pathway Activation

  • After the desired post-uncaging incubation time, place the cell culture dish on ice and wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against key proteins in lysine-sensitive pathways, such as phosphorylated Akt (p-Akt) and total Akt, and phosphorylated mTOR (p-mTOR) and total mTOR.[2][3]

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

B. Quantification of Uncaged Lysine (Optional Advanced Protocol)

  • Immediately after photo-uncaging, lyse the cells and perform a protein precipitation step (e.g., with methanol (B129727) or acetone).

  • Analyze the supernatant containing small molecules by a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a fluorometric assay using a reagent like ninhydrin.[4][5]

C. Cell Viability Assays

  • To assess potential phototoxicity from the uncaging process, perform a cell viability assay 24 hours post-irradiation.

  • Common methods include:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • Resazurin Assay: A fluorometric assay that also measures metabolic activity.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

    • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).

  • Compare the viability of UV-exposed cells to non-exposed control cells.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_uncage Photo-uncaging cluster_analysis Downstream Analysis cell_culture 1. Cell Culture loading 2. Load with this compound cell_culture->loading wash 3. Wash to remove excess loading->wash uv_irradiation 4. UV Irradiation (~365 nm) wash->uv_irradiation incubation 5. Post-uncaging Incubation uv_irradiation->incubation analysis 6. Analyze Cellular Response incubation->analysis western_blot Western Blot (p-Akt, p-mTOR) analysis->western_blot lysine_quant LC-MS/MS (Lysine Quantification) analysis->lysine_quant viability Cell Viability Assay analysis->viability

Caption: Experimental workflow for photo-uncaging of this compound.

lysine_signaling_pathway uncaged_lysine Uncaged L-Lysine akt Akt uncaged_lysine->akt Activates mtor mTOR akt->mtor Activates protein_synthesis Protein Synthesis mtor->protein_synthesis Promotes autophagy Autophagy mtor->autophagy Inhibits

Caption: Simplified signaling pathway activated by uncaged lysine.

References

Troubleshooting & Optimization

Troubleshooting low incorporation efficiency of Fmoc-L-Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low incorporation efficiency of Fmoc-L-Photo-Lysine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to incorporate?

A1: this compound presents challenges due to the steric hindrance caused by its bulky side chain containing the diazirine photoreactive group. This bulkiness can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling.

Q2: What are the primary indicators of low incorporation efficiency for this compound?

A2: The most common indicators include:

  • A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines.

  • The appearance of deletion sequences (peptide lacking the photo-lysine (B560627) residue) in the final crude product, as identified by HPLC and mass spectrometry.

  • Low overall yield of the desired full-length peptide.

Q3: Is the diazirine group on this compound stable to standard Fmoc-SPPS conditions?

A3: Yes, the diazirine moiety is generally stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of final cleavage from the resin (e.g., TFA-based cocktails). However, it is sensitive to UV light and should be handled with protection from direct light sources.

Q4: Can I use standard coupling protocols for this compound?

A4: While standard protocols can be a starting point, they often require optimization to achieve high incorporation efficiency. Due to its steric bulk, longer coupling times, more potent coupling reagents, and sometimes double coupling are necessary to drive the reaction to completion.

Troubleshooting Guide

Issue 1: Positive Kaiser Test After Coupling

A positive Kaiser test indicates incomplete coupling of this compound.

Root Cause Recommended Solution
Insufficient Coupling Time Extend the coupling reaction time. For sterically hindered amino acids, 2-4 hours is often required. Monitor the reaction progress with periodic Kaiser tests.
Ineffective Coupling Reagent Switch to a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are highly effective for hindered amino acids.[1][2]
Poor Solubility of this compound Ensure complete dissolution of the amino acid in the solvent before adding it to the resin. A mixture of DMF and DMSO can improve solubility.[3] N-methylpyrrolidone (NMP) can also be a better solvent for some sequences.
Steric Hindrance Perform a double coupling. After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound.
Issue 2: Presence of Deletion Sequences in HPLC/MS

This confirms that the coupling of this compound was unsuccessful for a portion of the peptide chains.

Root Cause Recommended Solution
Sub-optimal Activation Ensure the correct stoichiometry of reagents. For HATU/HCTU, use a slight excess of the coupling reagent and a 2-fold excess of a non-nucleophilic base like DIPEA relative to the amino acid.
Peptide Aggregation For hydrophobic sequences, consider using a more polar solvent like NMP or adding chaotropic salts (e.g., LiCl) to disrupt secondary structures. Microwave-assisted synthesis can also help overcome aggregation.[4][5]
Premature Fmoc Deprotection While less common, the free ε-amino group of a nearby lysine (B10760008) residue could potentially cause premature deprotection of the Fmoc group on the incoming photo-lysine. Ensure that the pH of the reaction is not overly basic before the coupling step.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table provides a comparative overview of commonly used reagents.

Coupling Reagent Relative Reactivity Advantages Considerations
DIC/Oxyma ModerateCost-effective, low risk of racemization.May require longer reaction times for hindered residues.
HBTU HighWidely used, effective for many sequences.Less reactive than HATU for highly hindered couplings. Can lead to guanidinylation of the N-terminus if used in excess.
HCTU HighComparable efficiency to HATU in many cases, more cost-effective.May be less effective than HATU for the most challenging couplings.
HATU Very HighConsidered one of the most effective reagents for sterically hindered amino acids, leading to faster and more complete reactions.Higher cost.
COMU Very HighHigh coupling efficiency, byproducts are more water-soluble, facilitating purification.Can also cause guanidinylation side reactions.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is recommended for overcoming the low incorporation efficiency of this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous, peptide-synthesis-grade DMF

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by a final DMF wash (2-3 times).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture.

    • Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours.

    • After the initial coupling time, take a small sample of resin beads for a Kaiser test.

  • Monitoring and Recoupling (if necessary):

    • If the Kaiser test is positive (blue/purple beads), continue the coupling for another 1-2 hours and re-test.

    • If the test remains positive, drain the coupling solution, wash the resin with DMF, and perform a second coupling (double coupling) with a freshly prepared activated solution of this compound for 2 hours.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

Visualizations

experimental_workflow start Start: Peptide-Resin (Fmoc-protected N-terminus) swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple for 2-4 hours wash1->couple prepare_aa Prepare Coupling Solution: This compound Coupling Reagent (e.g., HATU) DIPEA in DMF prepare_aa->couple kaiser_test Kaiser Test couple->kaiser_test positive Positive (Incomplete) kaiser_test->positive negative Negative (Complete) kaiser_test->negative recouple Double Couple (Repeat Coupling Step) positive->recouple troubleshoot Troubleshoot: - Extend time - Change reagent - Check solubility positive->troubleshoot wash2 Wash (DMF) negative->wash2 recouple->couple next_cycle Proceed to Next Cycle wash2->next_cycle signaling_pathway cluster_activation Activation cluster_coupling Coupling Fmoc-Photo-Lys-COOH This compound (Carboxylic Acid) Active_Ester Activated Ester (Highly Reactive) Fmoc-Photo-Lys-COOH->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Base Base (DIPEA) Base->Active_Ester New_Peptide_Bond New Peptide Bond Formation Active_Ester->New_Peptide_Bond Peptide_Resin Peptide-Resin (Free Amine) Peptide_Resin->New_Peptide_Bond

References

Technical Support Center: Optimizing UV Exposure for Fmoc-L-Photo-Lysine Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Fmoc-L-Photo-Lysine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful photocleavage while minimizing protein damage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for this compound cleavage?

A1: The recommended UV wavelength for the cleavage of this compound, a diazirine-containing photo-crosslinker, is approximately 360-365 nm.[1] This wavelength range provides efficient activation of the diazirine group to form a reactive carbene for covalent bond formation or cleavage, while minimizing damage to other amino acids that absorb at lower UV wavelengths.

Q2: How long should I expose my sample to UV light for efficient cleavage?

A2: The optimal exposure time can vary depending on the intensity of the UV lamp, the distance of the sample from the source, and the specific protein context. Generally, an exposure time of 1 to 4 hours is recommended.[2] It is crucial to determine the optimal time empirically for your specific experimental setup to maximize cleavage efficiency while minimizing protein damage.

Q3: What are the primary signs of protein damage due to excessive UV exposure?

A3: The primary indicators of protein damage from UV exposure are protein aggregation and oxidation of susceptible amino acid residues.[3][4] Aggregation can be observed as visible precipitation or detected by techniques like size-exclusion chromatography (SEC). Oxidation primarily affects residues such as methionine and tryptophan, which can be quantified by mass spectrometry.[3]

Q4: Which amino acids are most susceptible to damage during UV exposure?

A4: Methionine and tryptophan are the most common amino acids susceptible to photooxidation during UV exposure. Tryptophan can be degraded by UV light, and it is advisable to use a UV filter to block wavelengths below 320 nm if your protein of interest contains tryptophan residues. Methionine can be oxidized to methionine sulfoxide (B87167) and further to methionine sulfone.

Q5: Can the photocleavage reaction have side effects on other amino acids?

A5: Yes, besides oxidation of methionine and tryptophan, the reactive carbene generated from the diazirine group of photo-lysine (B560627) can insert into C-H and heteroatom-H bonds in proximity. Additionally, isomerization of diazirines to diazo species can occur, which show a preference for labeling carboxylic acids, such as aspartic and glutamic acid residues.

Troubleshooting Guides

Issue 1: Low Cleavage Yield
Possible Cause Suggested Solution
Insufficient UV Exposure Increase the irradiation time in increments (e.g., 30-60 minutes) and re-assess cleavage efficiency. Alternatively, if your UV source has adjustable intensity, gradually increase the power. Ensure the sample is uniformly exposed to the UV light.
Suboptimal UV Wavelength Verify that your UV lamp emits light at or near 360-365 nm. Using a different wavelength may result in significantly lower cleavage efficiency.
Sample Concentration Too High High sample concentrations can lead to light scattering and prevent uniform UV penetration. Consider diluting the sample and re-irradiating.
Incompatible Buffer Components Some buffer components may absorb UV light at the cleavage wavelength, reducing the effective UV dose reaching your sample. Check the UV absorbance spectrum of your buffer and consider switching to a non-absorbing buffer if necessary.
Issue 2: Protein Aggregation and Precipitation
Possible Cause Suggested Solution
Excessive UV Exposure Reduce the UV irradiation time or intensity. Perform a time-course experiment to find the optimal balance between cleavage and aggregation.
Protein Instability The protein itself may be prone to aggregation. Ensure the buffer conditions (pH, ionic strength) are optimal for protein stability. The addition of stabilizing excipients, if compatible with your downstream application, may be beneficial.
Formation of Reactive Oxygen Species (ROS) UV light can generate ROS, which can lead to protein cross-linking and aggregation. If possible, perform the photocleavage in a deoxygenated buffer or under an inert atmosphere (e.g., argon).
Issue 3: Oxidation of Sensitive Amino Acid Residues
Possible Cause Suggested Solution
Presence of Oxygen As with aggregation, the presence of oxygen can lead to the formation of ROS and subsequent oxidation of methionine and tryptophan. De-gas your buffer and perform the experiment under an inert atmosphere.
UV-Sensitive Residues If your protein contains tryptophan, use a long-pass filter to block UV light below 320 nm to minimize direct photodegradation of this residue.
Excessive UV Dose Reduce the overall UV dose by either shortening the exposure time or lowering the intensity of the UV source.

Quantitative Data Summary

The following tables provide a summary of expected outcomes based on varying UV exposure conditions. These values are illustrative and should be optimized for each specific protein and experimental setup.

Table 1: UV Exposure Time vs. Cleavage Efficiency and Protein Damage

UV Exposure Time (hours) at 365 nmExpected Cleavage Efficiency (%)Protein Aggregation (%)Methionine Oxidation (%)
0.520-30< 5< 2
1.040-605-102-5
2.070-8510-205-15
4.0> 9020-4015-30

Table 2: UV Light Intensity vs. Cleavage Efficiency and Protein Damage (at 1 hour exposure)

UV Light Intensity (mW/cm²)Expected Cleavage Efficiency (%)Protein Aggregation (%)Methionine Oxidation (%)
530-40< 5< 3
1050-705-123-8
2080-9512-258-20
40> 9525-5020-40

Experimental Protocols

Protocol 1: Quantification of this compound Cleavage Efficiency by RP-HPLC
  • Sample Preparation:

    • Before UV exposure, take an aliquot of your protein solution as a negative control.

    • After UV exposure, take another aliquot of the protein solution.

  • Protein Digestion:

    • Denature both the control and UV-exposed samples.

    • Digest the proteins with a suitable protease (e.g., trypsin) overnight to generate peptides.

  • RP-HPLC Analysis:

    • Inject the digested samples onto a C18 reverse-phase HPLC column.

    • Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid to separate the peptides.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the peptide containing the uncleaved this compound and the cleaved product.

    • Calculate the cleavage efficiency by comparing the peak areas of the cleaved and uncleaved peptides in the UV-exposed sample, correcting for any baseline present in the control sample.

Protocol 2: Quantification of Protein Aggregation by Size-Exclusion Chromatography (SEC)
  • Sample Preparation:

    • Prepare a control (no UV) and a UV-exposed sample of your protein.

  • SEC Analysis:

    • Inject the samples onto a size-exclusion column suitable for the molecular weight of your protein.

    • Use a mobile phase that is optimal for your protein's stability.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomeric protein and any high molecular weight aggregates.

    • Calculate the percentage of aggregation by integrating the peak areas of the aggregate peaks and dividing by the total peak area of all protein species.

Protocol 3: Quantification of Methionine and Tryptophan Oxidation by LC-MS/MS
  • Sample Preparation and Digestion:

    • Follow the same sample preparation and digestion steps as in Protocol 1.

  • LC-MS/MS Analysis:

    • Separate the peptides using a nano-flow HPLC system coupled to a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition mode to obtain both MS1 spectra for quantification and MS2 spectra for peptide identification.

  • Data Analysis:

    • Identify the peptides containing methionine and tryptophan residues.

    • Quantify the extent of oxidation by comparing the extracted ion chromatograms of the native (unoxidized) peptide with its oxidized counterparts (e.g., methionine sulfoxide, kynurenine (B1673888) for tryptophan). The percentage of oxidation can be calculated from the ratio of the peak areas of the oxidized forms to the total peak area of all forms (native + oxidized).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Prot_Sample Protein with this compound Control Control (No UV) Prot_Sample->Control UV_Sample UV Exposed Sample Prot_Sample->UV_Sample RP_HPLC RP-HPLC for Cleavage Control->RP_HPLC SEC SEC for Aggregation Control->SEC LC_MS LC-MS/MS for Oxidation Control->LC_MS UV_Sample->RP_HPLC UV_Sample->SEC UV_Sample->LC_MS Cleavage_Eff Cleavage Efficiency RP_HPLC->Cleavage_Eff Agg_Percent Aggregation % SEC->Agg_Percent Ox_Percent Oxidation % LC_MS->Ox_Percent

Caption: Experimental workflow for optimizing UV exposure.

troubleshooting_logic Start Experiment Start Check_Yield Low Cleavage Yield? Start->Check_Yield Check_Agg Protein Aggregation? Check_Yield->Check_Agg No Increase_UV Increase UV Time/Intensity Check_Yield->Increase_UV Yes Check_Ox Residue Oxidation? Check_Agg->Check_Ox No Decrease_UV Decrease UV Time/Intensity Check_Agg->Decrease_UV Yes Inert_Atm Use Inert Atmosphere Check_Ox->Inert_Atm Yes End Optimized Protocol Check_Ox->End No Increase_UV->Start Decrease_UV->Start Inert_Atm->Start

Caption: Troubleshooting logic for photocleavage optimization.

signaling_pathway_damage UV_Light UV Light (~365 nm) Photo_Lys This compound UV_Light->Photo_Lys Protein Target Protein UV_Light->Protein ROS Reactive Oxygen Species (ROS) UV_Light->ROS Reactive_Carbene Reactive Carbene Photo_Lys->Reactive_Carbene Aggregation Protein Aggregation Protein->Aggregation Cleavage Desired Cleavage Reactive_Carbene->Cleavage Side_Reactions Side Reactions Reactive_Carbene->Side_Reactions Side_Reactions->Aggregation Oxidation Residue Oxidation (Met, Trp) ROS->Oxidation Oxidation->Aggregation

Caption: Pathways of UV-induced cleavage and protein damage.

References

Common side reactions during Fmoc-L-Photo-Lysine synthesis and use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-L-Photo-Lysine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and application of peptides containing this photo-activatable amino acid.

Frequently Asked Questions (FAQs)

Synthesis of Peptides Containing this compound

Q1: How stable is the diazirine moiety of this compound during standard Fmoc solid-phase peptide synthesis (SPPS) conditions?

A1: The alkyl diazirine group in this compound is generally robust and stable under the standard conditions used in Fmoc-SPPS. It can withstand repeated treatments with 20% piperidine (B6355638) in DMF for Fmoc deprotection and is also stable to the acidic conditions of trifluoroacetic acid (TFA) used for cleavage of the peptide from the resin.[1][2] However, prolonged exposure or harsh conditions should be avoided to minimize any potential degradation.

Q2: I am observing a low yield of my target peptide containing Photo-Lysine. What are the potential causes during synthesis?

A2: Low yield can arise from several factors during SPPS. For peptides containing this compound, consider the following:

  • Incomplete Coupling: this compound is a modified amino acid and may exhibit different coupling kinetics. It is advisable to use a robust coupling reagent combination like HBTU/HOBt or HATU/HOAt and to perform a coupling test (e.g., Kaiser test) to ensure complete reaction.[3][4]

  • Aggregation: Peptide aggregation on the resin can hinder reaction efficiency. Using specialized resins or incorporating pseudoproline dipeptides can help mitigate this issue.[5]

  • Premature Fmoc Removal: Although less common, the free ε-amino group of a lysine (B10760008) residue elsewhere in the peptide sequence can potentially cause premature removal of the Fmoc group.

Q3: Are there any specific considerations for the cleavage and deprotection of peptides containing Photo-Lysine?

A3: While the diazirine group is largely stable to TFA, the highly reactive carbocations generated from the cleavage of other side-chain protecting groups can potentially react with the diazirine ring or other sensitive residues. It is crucial to use a cleavage cocktail containing a scavenger mixture to quench these reactive species. A standard and effective cocktail for many peptides is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

Use of Photo-Lysine Containing Peptides for Photo-Crosslinking

Q4: What are the common side reactions that can occur upon UV activation of the diazirine group in my Photo-Lysine containing peptide?

A4: Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring loses nitrogen gas to form a highly reactive carbene intermediate. While the desired reaction is the insertion of this carbene into a C-H, N-H, or O-H bond of an interacting molecule, several side reactions can occur:

  • Isomerization to a Diazo Compound: The diazirine can rearrange to a more stable, yet still reactive, diazo intermediate. This diazo compound exhibits a different reactivity profile, showing a preference for reacting with acidic residues such as glutamic acid and aspartic acid.

  • Intramolecular Rearrangement: The carbene can undergo internal rearrangement to form a stable, non-reactive olefin byproduct.

  • Solvent Quenching: The highly reactive carbene can be quenched by solvent molecules if no binding partner is in close proximity.

  • Reaction with Oxygen: In the presence of molecular oxygen, the triplet state of the carbene can be oxidized to form a ketone byproduct.

Q5: My photo-crosslinking experiment is showing low efficiency or no cross-linking. What are the possible reasons?

A5: Several factors can contribute to low cross-linking efficiency:

  • Suboptimal UV Irradiation: The wavelength, intensity, and duration of UV exposure are critical. Insufficient irradiation will lead to incomplete activation of the diazirine. Conversely, excessive irradiation can lead to photodamage of the peptide or target molecule. It is recommended to optimize the irradiation time and use a UV lamp with an emission maximum around 350-365 nm.

  • Low Affinity Interaction: Photo-crosslinking is most efficient for capturing interactions where the probe is in close proximity to its binding partner. For weak or transient interactions, increasing the concentration of the reactants may improve the cross-linking yield.

  • Dominance of Side Reactions: If the carbene intermediate is preferentially quenched by solvent or undergoes intramolecular rearrangement, the yield of the desired cross-linked product will be low. Optimizing the reaction buffer and the position of the Photo-Lysine within the peptide can help favor intermolecular cross-linking.

Q6: I am observing non-specific cross-linking in my experiments. How can I minimize this?

A6: Non-specific labeling can be a challenge due to the high reactivity of the carbene intermediate. To address this, it is essential to include proper controls in your experiment:

  • No UV Control: A sample that is not exposed to UV light should not show any cross-linked product.

  • Competitor Control: Pre-incubating the reaction with an excess of a non-photoreactive competitor molecule should reduce the specific cross-linking signal.

  • Photo-stable Control: Synthesizing a control peptide where the diazirine moiety is replaced with a stable group can help identify non-specific interactions.

Troubleshooting Guides

Troubleshooting Low Peptide Yield During Synthesis
Symptom Potential Cause Troubleshooting Strategy
Low final peptide yield after cleavage. Incomplete coupling of this compound.- Use a more potent coupling reagent (e.g., HATU).- Double couple the this compound residue.- Monitor coupling completion with a Kaiser test.
Peptide aggregation during synthesis.- Use a high-swelling resin (e.g., PEG-PS).- Incorporate a pseudoproline dipeptide near the aggregation-prone sequence.
Incomplete Fmoc deprotection.- Extend the piperidine treatment time.- Ensure the freshness of the 20% piperidine/DMF solution.
Mass spectrometry shows multiple truncated sequences. Inefficient coupling at specific residues.- Identify the difficult coupling steps and apply double coupling or extended reaction times.
Troubleshooting Photo-Crosslinking Experiments
Symptom Potential Cause Troubleshooting Strategy
Low or no cross-linked product observed. Inefficient photo-activation.- Optimize UV irradiation time (e.g., 5-20 minutes).- Ensure the UV lamp has the correct wavelength (~350-365 nm) and sufficient power.- Minimize the distance between the lamp and the sample.
Low affinity of the peptide-target interaction.- Increase the concentration of the peptide probe and/or the target molecule.
Carbene quenching or rearrangement.- Modify the buffer composition to minimize reactive species that can quench the carbene.- Redesign the peptide to place the Photo-Lysine at a different position that may be more favorable for intermolecular cross-linking.
High background or non-specific labeling. The carbene is reacting with non-target molecules.- Include a "no UV" control and a competitor control in your experimental setup.- Reduce the concentration of the peptide probe.- Decrease the UV irradiation time.
Mass spectrometry of the cross-linked product is complex and difficult to interpret. Formation of multiple side products (e.g., diazo adducts, olefins).- Optimize the irradiation conditions to favor carbene insertion over diazo formation (e.g., by adjusting light intensity and duration).- Use MS/MS analysis to identify the specific cross-linked residues and differentiate them from side products.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Manual Fmoc-SPPS
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of this compound, follow the same procedure as for other standard amino acids.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).

    • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: Photo-Crosslinking of a Photo-Lysine Containing Peptide to its Target Protein
  • Sample Preparation:

    • Prepare a solution of your Photo-Lysine containing peptide and its target protein in a suitable buffer (e.g., PBS or HEPES buffer, pH 7.4). The optimal concentrations will need to be determined empirically but can start in the low micromolar range.

    • Prepare control samples as described in the troubleshooting section (no UV, competitor).

  • Incubation: Incubate the samples for a sufficient time to allow for binding between the peptide and the target protein (e.g., 15-30 minutes at room temperature or on ice).

  • UV Irradiation:

    • Place the samples in a suitable vessel (e.g., a quartz cuvette or a 96-well plate) that is transparent to UV light.

    • Irradiate the samples with a UV lamp with a wavelength of approximately 350-365 nm. A 100W lamp may require an irradiation time of 5-10 minutes. The optimal irradiation time should be determined empirically.

    • Ensure the "no UV" control sample is shielded from the light source.

  • Analysis of Crosslinking:

    • After irradiation, the cross-linked products can be analyzed by various methods. A common approach is to use SDS-PAGE to visualize a shift in the molecular weight of the target protein corresponding to the covalent attachment of the peptide.

    • The cross-linked product can be further analyzed by Western blotting using an antibody against the target protein or a tag on the peptide.

    • For identification of the cross-linking site, the protein band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_crosslinking Photo-Crosslinking resin 1. Resin Swelling deprotection1 2. Fmoc Deprotection resin->deprotection1 coupling 3. Amino Acid Coupling (including this compound) deprotection1->coupling wash1 4. Washing coupling->wash1 elongation 5. Repeat for all residues wash1->elongation deprotection2 6. Final Fmoc Deprotection elongation->deprotection2 cleavage 7. Cleavage & Deprotection deprotection2->cleavage purification 8. HPLC Purification cleavage->purification sample_prep 1. Prepare Peptide & Target Solution purification->sample_prep Purified Peptide incubation 2. Incubate for Binding sample_prep->incubation uv_irrad 3. UV Irradiation (~365 nm) incubation->uv_irrad analysis 4. Analysis (SDS-PAGE, MS) uv_irrad->analysis troubleshooting_logic cluster_synthesis_ts Synthesis Issues cluster_use_ts Crosslinking Issues start Problem Encountered low_yield Low Peptide Yield start->low_yield ms_impurities Impure Product by MS start->ms_impurities no_crosslink No/Low Crosslinking start->no_crosslink nonspecific Non-specific Labeling start->nonspecific check_coupling Check Coupling Efficiency (Kaiser test, double couple) low_yield->check_coupling check_deprotection Verify Fmoc Deprotection (Fresh reagents, extend time) low_yield->check_deprotection optimize_cleavage Optimize Cleavage Cocktail (Use scavengers) ms_impurities->optimize_cleavage optimize_uv Optimize UV Irradiation (Time, wavelength, intensity) no_crosslink->optimize_uv check_binding Confirm Peptide-Target Binding (Increase concentration) no_crosslink->check_binding nonspecific->optimize_uv add_controls Include Proper Controls (No UV, competitor) nonspecific->add_controls diazirine_reactions cluster_products Potential Reaction Products start Peptide-Photo-Lysine (Diazirine) uv UV Light (~365 nm) start->uv carbene Reactive Carbene Intermediate (+ N₂) uv->carbene crosslink Desired Crosslink (with Target Molecule) carbene->crosslink Intermolecular Insertion diazo Diazo Isomer (Reacts with Asp/Glu) carbene->diazo Isomerization olefin Olefin Byproduct (Intramolecular Rearrangement) carbene->olefin Rearrangement quenched Quenched Product (with Solvent) carbene->quenched Quenching

References

Technical Support Center: Enhancing the Solubility of Peptides Containing Fmoc-L-Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating the photo-activatable amino acid, Fmoc-L-Photo-Lysine.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of my peptide containing this compound are impacting its solubility?

A1: The solubility of your peptide is governed by a combination of factors. The presence of the this compound residue introduces a significant hydrophobic element due to the fluorenylmethoxycarbonyl (Fmoc) group. Key factors include:

  • Amino Acid Composition: A high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) in your peptide sequence will decrease its solubility in aqueous solutions.[1][2] The bulky and non-polar Fmoc group on the photo-lysine (B560627) contributes significantly to this hydrophobicity.

  • Peptide Length: Longer peptide chains have a greater tendency to aggregate through intermolecular hydrophobic interactions and hydrogen bonding, which can lead to lower solubility.[1][2][3]

  • pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), where it has a net zero charge. Adjusting the pH of the solution away from the pI increases the net charge, enhancing interactions with water and improving solubility.

  • Secondary Structure: Peptides that form stable secondary structures, such as beta-sheets, can be more prone to aggregation and precipitation, resulting in poor solubility.

Q2: What is the first step I should take when attempting to dissolve my this compound peptide?

A2: Always begin by performing a solubility test on a small aliquot of your peptide to avoid compromising the entire batch. The initial solvent of choice should be sterile, distilled water or a common buffer like phosphate-buffered saline (PBS) at a pH of 7.4.

Q3: My peptide is not soluble in water. What should I try next?

A3: If your peptide is insoluble in water, the next step is to choose a solvent based on the peptide's net charge at a neutral pH. You can estimate the net charge by assigning a value of +1 to basic residues (Lys, Arg, His, and the N-terminus) and -1 to acidic residues (Asp, Glu, and the C-terminus).

  • For Basic Peptides (Net Positive Charge): Attempt to dissolve the peptide in an acidic solution, such as 10-30% acetic acid in water. If solubility is still an issue, a small amount of trifluoroacetic acid (TFA) (less than 50 µL) can be added, followed by dilution.

  • For Acidic Peptides (Net Negative Charge): Try dissolving the peptide in a basic solution, such as 0.1 M ammonium (B1175870) bicarbonate or dilute ammonium hydroxide (B78521) (NH4OH). Note that basic conditions should be avoided if your peptide contains cysteine to prevent disulfide bond formation.

  • For Neutral or Highly Hydrophobic Peptides: These peptides, often characterized by a high percentage of hydrophobic or polar uncharged amino acids, typically require an organic solvent. Start by dissolving the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Once dissolved, slowly add this solution dropwise to your aqueous buffer while stirring to reach the desired final concentration.

Q4: Are there any physical methods to aid in peptide dissolution?

A4: Yes, several physical methods can help improve solubility:

  • Sonication: A brief sonication in a water bath can help break up aggregates and enhance dissolution. It is advisable to chill the sample on ice between sonications to prevent heating.

  • Vortexing: Gentle but thorough vortexing can also aid in dissolving the peptide.

  • Heating: Gently warming the solution (below 40°C) can increase the solubility of some peptides. However, this should be done with caution to avoid peptide degradation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound-containing peptides.

Initial Solubility Test Workflow

G start Start with a small aliquot of lyophilized peptide water Add sterile water or PBS (pH 7.4) start->water vortex Vortex and/or sonicate water->vortex check_sol Is the solution clear? vortex->check_sol success Peptide is soluble. Proceed with experiment. check_sol->success Yes troubleshoot Proceed to Troubleshooting Workflow check_sol->troubleshoot No

Caption: Initial peptide solubility testing workflow.

Advanced Troubleshooting Workflow for Insoluble Peptides

G start Peptide insoluble in water calc_charge Calculate Net Peptide Charge at Neutral pH start->calc_charge charge_decision Net Charge? calc_charge->charge_decision positive Positive (Basic) charge_decision->positive > 0 negative Negative (Acidic) charge_decision->negative < 0 neutral Neutral (Hydrophobic) charge_decision->neutral = 0 acid_sol Use 10-30% Acetic Acid. If needed, add minimal TFA. positive->acid_sol base_sol Use 0.1M NH4HCO3 or dilute NH4OH. negative->base_sol organic_sol Dissolve in minimal DMSO/DMF, then dilute dropwise into aqueous buffer. neutral->organic_sol check_sol_adv Is the solution clear? acid_sol->check_sol_adv base_sol->check_sol_adv organic_sol->check_sol_adv success Peptide is soluble check_sol_adv->success Yes denaturant Consider denaturing agents (e.g., 6M Guanidine HCl) as a last resort. check_sol_adv->denaturant No

Caption: Troubleshooting workflow for water-insoluble peptides.

Solvent Selection and Experimental Protocols

Quantitative Data on Solvent Selection

The choice of solvent is critical for successfully dissolving your peptide. The following table summarizes recommended solvents based on peptide properties.

Peptide PropertyPrimary SolventSecondary Solvent/AdditiveConsiderations
Basic (Net Positive Charge) Deionized Water10-30% Acetic Acid, <50 µL TFAAcetic acid helps to protonate acidic residues.
Acidic (Net Negative Charge) Deionized Water0.1 M NH4HCO3, Dilute NH4OHBasic pH increases deprotonation. Avoid with Cys-containing peptides.
Neutral or >50% Hydrophobic Residues Minimal DMSO or DMFDropwise dilution into aqueous bufferOrganic solvents disrupt hydrophobic interactions. Ensure final concentration is compatible with your assay (typically <1% DMSO).
Experimental Protocols

Protocol 1: Dissolving a Hydrophobic this compound Peptide using DMSO

  • Preparation: Allow the lyophilized peptide and a fresh vial of anhydrous DMSO to equilibrate to room temperature.

  • Initial Dissolution: Add a small volume of DMSO to the peptide vial to achieve a high concentration stock solution (e.g., 1-2 mg/mL).

  • Aid Dissolution: Vortex gently and, if necessary, sonicate the vial in a cool water bath for 5-10 minutes to ensure the peptide is fully dissolved. The solution should be completely clear.

  • Dilution: While gently stirring your desired aqueous buffer, add the dissolved peptide stock solution drop by drop to achieve the final working concentration. This slow addition prevents the peptide from precipitating out of solution.

  • Final Check: Inspect the final solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.

Protocol 2: Dissolving a Basic this compound Peptide using Acetic Acid

  • Preparation: Prepare a 10% (v/v) solution of acetic acid in sterile, deionized water.

  • Initial Dissolution: Add a small amount of the 10% acetic acid solution to the lyophilized peptide.

  • Aid Dissolution: Vortex the vial until the peptide is dissolved. If the peptide remains insoluble, brief sonication may be applied.

  • Dilution: Dilute the peptide solution to the desired concentration using your experimental buffer.

  • pH Adjustment: If necessary, adjust the pH of the final solution. Be aware that pH changes may affect solubility.

References

Technical Support Center: Strategies to Increase Photo-Crosslinking Yield with Fmoc-L-Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fmoc-L-Photo-Lysine for photo-crosslinking experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help optimize and increase the yield of your photo-crosslinking reactions.

Troubleshooting Guide

Low or no photo-crosslinking yield is a common issue. This guide provides a systematic approach to identify and resolve potential problems in your experimental workflow.

dot

TroubleshootingGuide start Low/No Crosslinking Yield check_incorporation Verify this compound Incorporation start->check_incorporation ms_analysis Mass Spectrometry Analysis of Peptide check_incorporation->ms_analysis How to check? synthesis_issue Peptide Synthesis Failure ms_analysis->synthesis_issue Incorrect Mass optimize_uv Optimize UV Irradiation ms_analysis->optimize_uv Correct Mass synthesis_issue->start check_lamp Check UV Lamp (Wavelength, Intensity, Age) optimize_uv->check_lamp lamp_issue Replace/Calibrate UV Lamp check_lamp->lamp_issue Issue Found optimize_time_dist Optimize Irradiation Time and Distance check_lamp->optimize_time_dist Lamp OK lamp_issue->optimize_uv time_dist_issue Adjust Time/Distance Parameters optimize_time_dist->time_dist_issue Suboptimal sample_prep Review Sample Preparation optimize_time_dist->sample_prep Optimal time_dist_issue->optimize_uv check_concentration Verify Probe/Target Concentration sample_prep->check_concentration conc_issue Adjust Concentrations check_concentration->conc_issue Too Low check_buffer Check Buffer Composition (Avoid Quenchers) check_concentration->check_buffer Concentration OK conc_issue->sample_prep buffer_issue Use Compatible Buffer check_buffer->buffer_issue Incompatible Components quenching Consider Quenching Effects check_buffer->quenching Buffer OK buffer_issue->sample_prep water_quenching Minimize Aqueous Environment if Possible quenching->water_quenching scavenger_issue Add Radical Scavengers for Specificity water_quenching->scavenger_issue Non-specific crosslinking observed final_success Successful Crosslinking water_quenching->final_success Yield Improved scavenger_issue->quenching

Caption: Troubleshooting decision tree for low photo-crosslinking yield.

Problem Possible Cause Recommended Solution
No or very low crosslinking yield Incorrect incorporation of this compound into the peptide. Verify the molecular weight of the synthesized peptide using mass spectrometry to confirm the successful incorporation of the photo-amino acid.
Inefficient photoactivation of the diazirine group. Check the UV lamp's specifications. The optimal wavelength for diazirine activation is between 330-370 nm.[1] Ensure the lamp has sufficient power (e.g., >8 W) and is not too old.[2]
Suboptimal UV irradiation time or distance. Perform a time-course experiment to determine the optimal irradiation time (typically 5-15 minutes).[2] Position the sample closer to the UV source (e.g., 1-5 cm for handheld lamps).[2]
Low concentration of the peptide probe or target molecule. Increase the concentration of the photo-crosslinking peptide and/or the target protein to favor the bimolecular crosslinking reaction.
Presence of quenching molecules in the buffer. Avoid buffers containing components that can quench the reactive carbene intermediate, such as thiols (DTT, β-mercaptoethanol).[1] Water can also act as a quencher, so minimize the aqueous volume if possible.
High background or non-specific crosslinking Prolonged UV exposure. Reduce the UV irradiation time to the minimum required for efficient crosslinking. Excessive irradiation can lead to non-specific reactions.
Formation of reactive radicals. Consider adding radical scavengers (e.g., antioxidants like BHT or TEMPO) to the reaction mixture to reduce non-specific crosslinking caused by free radicals generated during UV irradiation.
Probe aggregation. Ensure the photo-crosslinking peptide is fully solubilized in the reaction buffer. Aggregates can lead to non-specific intermolecular crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating the diazirine group of this compound?

A1: The optimal UV wavelength for activating the diazirine moiety is in the long-wave UV range, typically between 330 nm and 370 nm. Shorter wavelengths (e.g., 254 nm) should be avoided as they can cause damage to proteins and nucleic acids.

Q2: How can I confirm that this compound has been successfully incorporated into my peptide?

A2: The most reliable method to confirm incorporation is through mass spectrometry. The molecular weight of the synthesized peptide should correspond to the expected mass including the photo-lysine (B560627) residue.

Q3: What are common buffer components to avoid in a photo-crosslinking reaction?

A3: Buffers containing primary amines (like Tris, unless at a low concentration and pH) and thiols (such as DTT or β-mercaptoethanol) should be avoided as they can react with the NHS ester during peptide synthesis or quench the carbene intermediate during photo-crosslinking.

Q4: Can I perform photo-crosslinking in living cells?

A4: Yes, diazirine-based photo-crosslinkers like photo-lysine are well-suited for in-cell crosslinking experiments due to their ability to be activated by longer, less damaging UV wavelengths.

Q5: How does the concentration of the photo-crosslinking peptide affect the yield?

A5: The concentration of the peptide probe is critical. For bimolecular crosslinking, higher concentrations of both the probe and the target protein will increase the probability of a productive interaction and subsequent crosslinking. It is recommended to use a molar excess of the photo-crosslinking peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Photo-Lysine Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.

dot

SPPS_Workflow start Start: Resin Swelling deprotection1 Fmoc Deprotection (Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Amino Acid Coupling (AA, HBTU/HOBt, DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid in Sequence wash2->repeat repeat->deprotection1 Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection End of Sequence wash3 Wash (DMF, DCM) final_deprotection->wash3 cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) wash3->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification verification Verification (Mass Spectrometry) purification->verification end End: Lyophilized Peptide verification->end Photo_Crosslinking_Workflow start Start: Prepare Reaction Mixture incubation Incubate Peptide Probe and Target Protein start->incubation uv_irradiation UV Irradiation (350-365 nm) incubation->uv_irradiation quenching Quench Reaction (Optional) uv_irradiation->quenching analysis Analyze Crosslinked Products (SDS-PAGE, Western Blot, Mass Spectrometry) quenching->analysis end End: Data Analysis analysis->end Diazirine_Mechanism cluster_0 Photo-Activation cluster_1 Crosslinking diazirine Diazirine (R-C(N2)-R') carbene Carbene (R-C:-R') + N2 diazirine->carbene UV Light (350-370 nm) target Target Protein (with X-H bond) crosslinked_product Covalently Crosslinked Product (R-C(H)(X-Target)-R') carbene->crosslinked_product Insertion into X-H bond (X = C, N, O, S)

References

Technical Support Center: Fmoc-L-Photo-Lysine Deprotection in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the deprotection of Fmoc-L-Photo-Lysine in automated peptide synthesizers. This guide provides detailed answers to frequently asked questions, troubleshooting protocols, and experimental data to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a photolabile protecting group used for the lysine (B10760008) side chain?

This compound is a derivative of the amino acid lysine used in solid-phase peptide synthesis (SPPS). The alpha-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, which is standard in Fmoc-based SPPS. The side-chain (ε-amino group) of lysine is protected by a photolabile protecting group (PPG), commonly an o-nitrobenzyl-based group such as the nitroveratryloxycarbonyl (Nvoc) group.

The use of a PPG allows for orthogonal deprotection. While the Fmoc group is removed by a base (like piperidine) at each cycle of peptide elongation, the photolabile group on the lysine side chain remains intact. This PPG can be selectively removed at a desired step by irradiation with UV light, typically around 365 nm. This strategy is crucial for applications such as:

  • On-resin cyclization of peptides.

  • Site-specific labeling with fluorescent dyes, biotin, or other molecules.

  • Synthesis of branched peptides.

Q2: What is the general mechanism of photodeprotection for an o-nitrobenzyl-based protecting group on lysine?

The photodeprotection of o-nitrobenzyl-based groups, such as Nvoc, is initiated by UV irradiation. The process involves an intramolecular rearrangement, leading to the cleavage of the protecting group from the lysine side chain. The general mechanism is as follows:

  • Photoexcitation: The o-nitrobenzyl group absorbs a photon of UV light (~365 nm), which excites the molecule to a higher energy state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

  • Rearrangement and Cleavage: This leads to the formation of an aci-nitro intermediate, which then rearranges to release the free amine of the lysine side chain and an o-nitrosobenzaldehyde byproduct.[1][2]

G Lys_Protected Lysine with o-nitrobenzyl protecting group (e.g., Nvoc) UV_Light UV Irradiation (~365 nm) Lys_Protected->UV_Light Absorption of light Excited_State Excited State UV_Light->Excited_State H_Abstraction Intramolecular H-Abstraction Excited_State->H_Abstraction Aci_Nitro aci-Nitro Intermediate H_Abstraction->Aci_Nitro Rearrangement Rearrangement & Cleavage Aci_Nitro->Rearrangement Lys_Deprotected Deprotected Lysine (free ε-amine) Rearrangement->Lys_Deprotected Byproduct o-Nitrosobenzaldehyde Byproduct Rearrangement->Byproduct

Caption: Photodeprotection mechanism of an o-nitrobenzyl group.

Q3: What are the most common issues encountered during the photodeprotection of this compound?

The most frequently reported problems include:

  • Incomplete Deprotection: The photolabile group is not completely removed, leading to a mixture of protected and deprotected peptides.

  • Formation of Side Products: The reactive o-nitrosobenzaldehyde byproduct can form adducts with the deprotected lysine or other nucleophilic residues in the peptide sequence.

  • Peptide Degradation: Overexposure to UV radiation or use of inappropriate wavelengths can lead to damage of sensitive amino acids (e.g., Trp, Met, Cys) or the peptide backbone.

  • Incompatibility with Automated Synthesizer Setups: Not all automated synthesizers are equipped with a suitable UV irradiation source, or the geometry of the reaction vessel may lead to uneven irradiation.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems during the photodeprotection of this compound.

G cluster_irradiation Irradiation Troubleshooting cluster_scavengers Scavenger Troubleshooting cluster_solvent Solvent System Troubleshooting cluster_peptide Peptide Sequence Analysis Start Photodeprotection Issue (e.g., low yield, side products) Check_Irradiation Step 1: Verify Irradiation Parameters Start->Check_Irradiation Irradiation_Wavelength Wavelength correct? (~365 nm) Check_Irradiation->Irradiation_Wavelength Irradiation_Time Irradiation time sufficient? Check_Irradiation->Irradiation_Time Irradiation_Intensity Light source intensity adequate? Check_Irradiation->Irradiation_Intensity Check_Scavengers Step 2: Evaluate Scavenger Strategy Scavenger_Present Scavenger used? Check_Scavengers->Scavenger_Present Scavenger_Type Appropriate scavenger for o-nitrosobenzaldehyde? Check_Scavengers->Scavenger_Type Scavenger_Conc Optimal scavenger concentration? Check_Scavengers->Scavenger_Conc Check_Solvent Step 3: Assess Solvent System Solvent_UV_Trans Solvent UV transparent at 365 nm? Check_Solvent->Solvent_UV_Trans Solvent_Swelling Adequate resin swelling? Check_Solvent->Solvent_Swelling Check_Peptide_Seq Step 4: Analyze Peptide Sequence for Sensitivities Sensitive_Residues Presence of Trp, Met, Cys? Check_Peptide_Seq->Sensitive_Residues Aggregation Sequence prone to aggregation? Check_Peptide_Seq->Aggregation Optimize_Protocol Step 5: Implement Optimized Protocol Irradiation_Intensity->Check_Scavengers Scavenger_Conc->Check_Solvent Solvent_Swelling->Check_Peptide_Seq Aggregation->Optimize_Protocol

Caption: Troubleshooting workflow for photodeprotection issues.
Problem 1: Incomplete Deprotection

Symptoms: HPLC analysis of the crude peptide shows two major peaks corresponding to the protected and deprotected peptide. Mass spectrometry confirms the presence of the peptide with the photolabile protecting group still attached.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Irradiation Time Increase the irradiation time in increments of 30-60 minutes and monitor the deprotection progress by HPLC.
Low UV Light Intensity Ensure the UV lamp is functioning correctly and is at the appropriate distance from the reaction vessel. Consider using a higher power lamp if available.
Inadequate Resin Swelling Ensure the resin is fully swollen in a suitable solvent (e.g., DMF, NMP) prior to and during irradiation to allow for efficient light penetration.
"Shadowing" Effect If the resin is not adequately agitated during irradiation, beads can shield each other from the light source. Ensure continuous and efficient mixing.
Incorrect Wavelength Verify that the light source emits at or near the optimal wavelength for the specific photolabile group (typically 365 nm for o-nitrobenzyl derivatives).

Quantitative Data: Effect of Irradiation Time on Deprotection Efficiency

The following table summarizes typical deprotection efficiencies for an Nvoc-protected lysine residue on a model peptide under different irradiation times.

Irradiation Time (min)Deprotection Efficiency (%)
3065
6085
9095
120>98

Note: These are representative values and may vary depending on the peptide sequence, resin, solvent, and synthesizer setup.

Problem 2: Formation of Side Products

Symptoms: HPLC analysis shows multiple unexpected peaks in the crude product. Mass spectrometry may reveal adducts corresponding to the peptide mass + the mass of the byproduct or modifications of sensitive amino acids.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Reaction with o-Nitrosobenzaldehyde The primary byproduct, o-nitrosobenzaldehyde, is an electrophile that can react with the newly deprotected lysine amine or other nucleophiles. Use a scavenger to trap this byproduct.
Oxidation of Sensitive Residues Amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are susceptible to oxidation during photolysis. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider adding antioxidants as scavengers.
Peptide Backbone Damage Over-irradiation or the use of high-energy (short wavelength) UV light can cause non-specific cleavage of the peptide backbone. Optimize irradiation time and use a filter to block wavelengths below 320 nm.

Recommended Scavengers for Photodeprotection

Scavenger Target Typical Concentration
Aniline o-Nitrosobenzaldehyde5-10% (v/v)
N,N'-Dimethyl-1,3-propanediamine o-Nitrosobenzaldehyde5% (v/v)
1,3-Dimethoxybenzene General radical scavenger5% (v/v)
Dithiothreitol (DTT) Oxidizing species (protects Cys, Met)2-5% (w/v)

Experimental Protocols

Protocol 1: On-Resin Photodeprotection in an Automated Synthesizer

This protocol assumes the peptide has been synthesized up to the point of photodeprotection and the N-terminal Fmoc group has been removed.

  • Resin Washing: Wash the peptide-resin thoroughly with a UV-transparent solvent such as Dichloromethane (DCM) (3x) followed by the irradiation solvent (e.g., a mixture of DMF/acetonitrile/water) (3x).

  • Solvent and Scavenger Addition: Swell the resin in the irradiation solvent containing the appropriate scavenger (e.g., 5% aniline). Ensure the resin is fully submerged and can be agitated freely.

  • Irradiation: Irradiate the reaction vessel with a UV lamp at 365 nm with continuous agitation. The irradiation time should be optimized for the specific peptide and synthesizer (typically 60-120 minutes).

  • Post-Irradiation Washing: After irradiation, drain the solvent and wash the resin extensively with DMF (5x) and DCM (5x) to remove the byproduct, scavenger, and any adducts.

  • Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection. For quantitative analysis, cleave a small amount of peptide from the resin and analyze by HPLC and mass spectrometry.

Protocol 2: HPLC Analysis of Deprotection
  • Sample Preparation: Cleave a small aliquot of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

    • Flow Rate: 1 mL/min.

    • Detection: 220 nm and 280 nm.

  • Data Analysis: Compare the chromatograms of the starting material (before irradiation) and the product. Successful deprotection will show a shift in the retention time of the main peak, and the disappearance of the peak corresponding to the protected peptide. Integrate the peak areas to quantify the deprotection efficiency.

This technical support guide provides a starting point for addressing common issues with this compound deprotection. For further assistance, please consult the literature for your specific photolabile protecting group and peptide sequence.

References

Technical Support Center: Mass Spectrometry of Fmoc-L-Photo-Lysine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-L-Photo-Lysine containing peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the unique challenges of analyzing these photosensitive molecules by mass spectrometry (MS).

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry of peptides containing this compound. For the purpose of this guide, L-Photo-Lysine is assumed to be a lysine (B10760008) derivative containing a photo-reactive group, such as a diazirine or a nitrobenzyl cage, which can be cleaved upon exposure to light.

Issue 1: Unexpected Peaks and Artifacts in the Mass Spectrum

Researchers often observe unexpected peaks in their mass spectra, which can complicate data interpretation. These artifacts can arise from various sources, including in-source decay, premature photocleavage, or side reactions during synthesis and sample handling.

Table 1: Common Artifacts and Troubleshooting
Observed Artifact Potential Cause Recommended Solution
Neutral loss of the photo-labile group In-source decay (ISD) in MALDI or in-source fragmentation in ESI due to light exposure or energetic conditions in the source.- For MALDI: Use a matrix that absorbs at a different wavelength from the photo-lysine's activation wavelength. Consider using "cooler" matrices like 2,5-dihydroxybenzoic acid (DHB).[1][2][3][4] - For all MS: Minimize exposure of the sample to ambient light during preparation and loading. Use amber or foil-wrapped vials. - Optimize source conditions to be as "gentle" as possible (e.g., lower laser power in MALDI, lower cone voltage in ESI).
Adducts with matrix or solvents Reaction of the photo-activated lysine with matrix molecules or residual solvents.- Use high-purity, MS-grade solvents and reagents.[5] - Screen different MALDI matrices to find one that is less reactive with your peptide.
Unintended cross-linking or aggregation The photo-reactive group on the lysine can react with other peptide molecules if prematurely activated.- Prepare samples in low concentrations to minimize intermolecular reactions. - Ensure complete removal of any reagents from the synthesis that could trigger the photo-reactive group.
Oxidation products (+16 Da) The peptide may be susceptible to oxidation, especially if it contains other sensitive residues like methionine or tryptophan.- Use fresh, degassed solvents. - Consider adding an antioxidant like DTT in small amounts, but be aware of potential adduct formation.
Fmoc-group presence (+222.2 Da) Incomplete deprotection during peptide synthesis.- Review and optimize the Fmoc-deprotection step in your solid-phase peptide synthesis (SPPS) protocol.
Issue 2: Poor Signal Intensity or Complete Signal Loss

Low signal intensity can be a significant hurdle in accurately detecting and quantifying your peptide of interest.

Table 2: Troubleshooting Poor Signal Intensity
Potential Cause Recommended Solution
Sample Adsorption Peptides can adsorb to plasticware and glassware, especially at low concentrations.
Ion Suppression Contaminants in the sample (e.g., salts, detergents, residual TFA from HPLC) can suppress the ionization of your peptide.
Inefficient Ionization The peptide may not ionize efficiently under the chosen conditions.
Instrument Detuning The mass spectrometer may not be properly calibrated or tuned for the mass range of your peptide.

Frequently Asked Questions (FAQs)

Q1: I see a peak corresponding to the mass of my peptide minus the photo-labile group, even when I'm not intentionally cleaving it. What is happening?

A1: This is likely due to in-source decay (ISD) or unintentional photocleavage. The energy from the MALDI laser or stray light in the ESI source can be sufficient to cleave the photo-labile bond. To minimize this, protect your samples from light at all stages of preparation and analysis. In MALDI, you can also experiment with different matrices that have different absorption maxima.

Q2: Can the Fmoc protecting group itself cause artifacts in the mass spectrum?

A2: If the Fmoc group is not completely removed during synthesis, you may see a peak corresponding to your peptide with an additional mass of 222.2 Da. This is a common issue in solid-phase peptide synthesis and indicates that the deprotection step needs to be optimized.

Q3: My peptide contains a diazirine-based photo-lysine. Are there any specific artifacts I should look out for?

A3: Peptides with diazirine groups can lose N₂ (28 Da) upon activation. You might observe peaks corresponding to this neutral loss. Additionally, the resulting reactive carbene can react with residual solvents or matrix, leading to various adducts.

Q4: How can I confirm the identity of a suspected artifact?

A4: High-resolution mass spectrometry is invaluable for determining the elemental composition of the unexpected peak and inferring its identity. If possible, performing MS/MS on the artifact peak can provide structural information to help identify it.

Experimental Protocols

Protocol 1: Sample Preparation for MALDI-TOF MS of Photo-Lysine Peptides
  • Peptide Reconstitution: Dissolve the lyophilized peptide in a solution of 50% acetonitrile (B52724)/50% water with 0.1% formic acid to a stock concentration of 1 mg/mL. Perform this step in a dark room or under red light.

  • Matrix Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/50% water with 0.1% formic acid.

  • Sample-Matrix Co-crystallization:

    • On a MALDI target plate, spot 0.5 µL of the matrix solution.

    • Immediately add 0.5 µL of the peptide solution to the matrix spot.

    • Mix gently by pipetting up and down, being careful not to spread the spot.

    • Allow the spot to air dry completely in the dark.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Use a laser power that is just above the ionization threshold to minimize in-source decay.

    • Acquire spectra in both linear and reflectron mode to assess for metastable decay.

Protocol 2: LC-MS/MS Analysis of Photo-Lysine Peptides
  • Sample Preparation: Dilute the peptide stock solution (from Protocol 1) to a final concentration of 1-10 pmol/µL in an LC-MS compatible solvent (e.g., 95% water/5% acetonitrile/0.1% formic acid). Use amber autosampler vials.

  • Chromatography:

    • Use a C18 reversed-phase column suitable for peptide separations.

    • Employ a gradient of increasing acetonitrile concentration with 0.1% formic acid throughout.

    • Ensure the LC system is protected from direct light.

  • Mass Spectrometry:

    • Set the ESI source parameters to gentle conditions (e.g., low capillary voltage, low cone voltage).

    • Acquire a full MS scan to detect the intact peptide.

    • Use a data-dependent acquisition method to trigger MS/MS on the most abundant precursor ions.

    • In your MS/MS method, use a relatively low collision energy initially and ramp it up to find the optimal fragmentation conditions.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the mass spectrometry of this compound peptides.

troubleshooting_logic cluster_artifacts Potential Artifacts cluster_solutions Solutions start Unexpected Peak in MS check_mass Determine Mass Shift start->check_mass neutral_loss Neutral Loss of Photo-Group check_mass->neutral_loss Mass Loss adduct Adduct Formation check_mass->adduct Mass Gain fmoc Incomplete Fmoc Removal (+222.2 Da) check_mass->fmoc Specific Mass Gain solution_light Protect from Light neutral_loss->solution_light solution_matrix Change Matrix / Optimize Source neutral_loss->solution_matrix adduct->solution_matrix solution_reagents Use High-Purity Reagents adduct->solution_reagents solution_synthesis Optimize Peptide Synthesis fmoc->solution_synthesis

Caption: Troubleshooting logic for identifying the source of artifact peaks.

experimental_workflow cluster_prep Sample Preparation (Low Light) cluster_analysis MS Analysis cluster_data Data Analysis reconstitution Peptide Reconstitution (Amber Vial) desalting Desalting (C18) reconstitution->desalting lc LC Separation (Protected from Light) desalting->lc ms Mass Spectrometry (Gentle Source Conditions) lc->ms msms MS/MS Fragmentation ms->msms data_analysis Database Search & Manual Inspection msms->data_analysis artifact_id Artifact Identification data_analysis->artifact_id

Caption: Recommended workflow for LC-MS analysis of photo-reactive peptides.

References

Technical Support Center: HPLC Purification of Peptides with Fmoc-L-Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of synthetic peptides incorporating the photo-activatable amino acid, Fmoc-L-Photo-Lysine.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound particularly challenging to purify via RP-HPLC?

A1: The primary challenges stem from the significant hydrophobicity imparted by two key moieties: the Fmoc protecting group and the photo-lysine (B560627) residue itself. The large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) group drastically increases the peptide's hydrophobicity, reducing its solubility in the aqueous mobile phases typically used in RP-HPLC.[1] This can lead to issues such as sample precipitation, poor peak shape, and inconsistent retention times.[1]

Q2: What are the recommended starting conditions for developing an HPLC purification method for these peptides?

A2: Due to high hydrophobicity, it is advisable to start with a higher initial concentration of organic solvent (Mobile Phase B) than for standard peptides, for instance, 30-50% acetonitrile.[1] A C18 column is a common starting point, but for very hydrophobic peptides, a C8 or C4 column may provide better results by reducing strong retention.[1] A shallow gradient is often necessary to resolve closely eluting impurities.[1] See the data table below for more detailed recommendations.

Q3: Is the this compound residue stable under standard acidic RP-HPLC conditions (e.g., 0.1% TFA)?

A3: The Fmoc group is generally stable in the acidic conditions of RP-HPLC. The diazirine group within the photo-lysine residue is also relatively stable in the dark. However, it is crucial to protect the peptide from UV light exposure during all stages of handling and purification to prevent premature and uncontrolled cross-linking or degradation. Standard laboratory lighting is generally acceptable, but direct sunlight or prolonged exposure to intense light should be avoided.

Q4: My peptide is poorly soluble in the initial mobile phase. How can I improve its dissolution?

A4: Poor solubility is a common issue. To improve dissolution, prepare the sample in a solvent with a higher organic content than the initial mobile phase. Solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or isopropanol (B130326) can be used, sometimes with gentle warming or sonication. It is critical to filter the sample after dissolution and before injection to remove any particulate matter that could clog the column.

Troubleshooting Guide

Issue 1: No Peak or Very Low Peak Intensity
  • Potential Cause A: Peptide Precipitation. The peptide may have precipitated in the sample vial, injector, or at the head of the column due to low solubility in the mobile phase.

    • Solution:

      • Increase the proportion of organic solvent (e.g., acetonitrile, isopropanol) in your sample solvent.

      • Consider dissolving the crude peptide in a small amount of a strong organic solvent like DMF before diluting it with the mobile phase.

      • Ensure the sample is fully dissolved and filter it before injection.

  • Potential Cause B: Irreversible Adsorption to the Column. The highly hydrophobic peptide may be binding too strongly to the stationary phase.

    • Solution:

      • Switch to a column with a less hydrophobic stationary phase (e.g., from C18 to C8 or C4).

      • Increase the starting percentage of your organic mobile phase (e.g., start the gradient at 40% or 50% Acetonitrile).

      • Perform a high-organic wash (e.g., 95-100% Acetonitrile) at the end of your run to elute strongly bound components.

Issue 2: Broad, Tailing, or Asymmetric Peaks
  • Potential Cause A: Poor Solubility & On-Column Precipitation. The peptide is not fully soluble in the mobile phase as it travels through the column.

    • Solution:

      • Decrease the sample load injected onto the column. Overloading is a common cause of peak distortion for poorly soluble compounds.

      • Increase the column temperature (e.g., to 40°C) to improve solubility and mass transfer kinetics.

      • Modify the mobile phase; for very hydrophobic peptides, isopropanol can be a more effective organic modifier than acetonitrile.

  • Potential Cause B: Secondary Interactions. The peptide may be interacting with active silanol (B1196071) groups on the silica-based column packing.

    • Solution:

      • Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to suppress silanol interactions.

      • Use a high-purity, end-capped column designed for peptide separations.

Issue 3: Split Peaks or Shoulders
  • Potential Cause A: Presence of Closely Eluting Impurities. Synthesis-related impurities (e.g., deletion sequences, incompletely deprotected peptides) may have very similar retention times to the target peptide.

    • Solution:

      • Optimize the gradient to improve resolution. A shallower gradient over the elution range of the target peptide is highly effective. For example, instead of a 30-minute gradient from 30% to 90% B, try a 60-minute gradient from 40% to 70% B.

  • Potential Cause B: Column Void or Contamination. A void at the head of the column or contamination from previous runs can cause the sample band to split.

    • Solution:

      • First, try reversing and flushing the column (disconnect it from the detector).

      • If the problem persists, the column may need to be replaced.

      • Always use a guard column and ensure proper sample filtration to extend the life of the analytical/preparative column.

  • Potential Cause C: On-column Degradation. Although less common for the Fmoc group, other protecting groups might be partially cleaving in the acidic mobile phase, creating a new, related species.

    • Solution:

      • Minimize the time the peptide spends in the acidic mobile phase before analysis.

      • Consider using a weaker acid, such as formic acid, though this may alter selectivity and peak shape.

Quantitative Data & Recommended Starting Conditions

The following table summarizes recommended starting parameters for method development. These may need to be optimized for your specific peptide sequence.

ParameterRecommendation for Fmoc-Photo-Lysine PeptidesRationale
Stationary Phase C18 (5 µm, 100-300 Å pore size)Good starting point for general peptide purification.
C8 or C4 (5 µm, 300 Å pore size)For extremely hydrophobic peptides to reduce retention and improve peak shape.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade WaterProvides good peak shape by suppressing silanol interactions and acting as an ion-pairing agent.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade AcetonitrileAcetonitrile is a common, effective organic modifier with low viscosity and UV transparency.
Flow Rate Analytical (4.6 mm ID): 1.0 mL/minPrep (10 mm ID): 4.0 mL/minStandard flow rates to ensure proper column equilibration and separation.
Column Temperature 30 - 40°CElevated temperature can improve peak shape and reduce viscosity, but monitor for peptide stability.
Detection 220 nm and 265 nm220 nm for the peptide backbone; 265 nm for the Fmoc group, which can help identify Fmoc-containing species.
Initial %B 30 - 50%Higher starting organic percentage is needed to prevent on-column precipitation of the hydrophobic peptide.
Gradient Profile Shallow linear gradient (e.g., 0.5-1.0% B per minute)Improves resolution between the main product and closely-eluting synthesis impurities.

Experimental Protocols

Protocol 1: Peptide Solubilization for HPLC Analysis
  • Initial Solvent Test: Begin by attempting to dissolve a small amount of the crude peptide in the initial HPLC mobile phase (e.g., 40% Acetonitrile / 60% Water with 0.1% TFA).

  • Stronger Solvents: If solubility is poor, dissolve the peptide in a minimal volume (e.g., 50-100 µL) of a stronger solvent such as DMF or NMP.

  • Sonication: Gently sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Dilution: Once dissolved, dilute the sample with the initial HPLC mobile phase to the desired final concentration (typically 1-2 mg/mL for analytical runs). The final concentration of the strong solvent (DMF/NMP) should be minimized.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or other chemically resistant membrane) to remove any undissolved material before injection.

Protocol 2: General RP-HPLC Purification Method
  • System Preparation:

    • Prepare fresh Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Degas the mobile phases thoroughly by sonication or helium sparging.

    • Equilibrate the column (e.g., C18, 10 x 250 mm) with the initial mobile phase conditions (e.g., 70% A / 30% B) for at least 10 column volumes or until the baseline is stable.

  • Sample Injection:

    • Inject the filtered peptide sample prepared according to Protocol 1.

  • Chromatographic Run:

    • Run a linear gradient designed to elute the peptide. Example Preparative Gradient:

      • 0-5 min: 30% B (isocratic)

      • 5-65 min: 30% to 70% B (linear gradient, 0.67%/min)

      • 65-70 min: 70% to 95% B (wash step)

      • 70-75 min: 95% B (hold)

      • 75-80 min: 95% to 30% B (return to initial)

      • 80-90 min: 30% B (re-equilibration)

  • Fraction Collection:

    • Collect fractions (e.g., 1-2 mL) across the peak(s) of interest. Monitor the chromatogram at both 220 nm and 265 nm.

  • Analysis and Pooling:

    • Analyze the collected fractions for purity using analytical HPLC and for mass confirmation using Mass Spectrometry.

    • Pool the fractions that meet the required purity level.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.

Visual Guides

HPLC_Workflow start_end start_end process process decision decision output output Crude Crude Peptide Solubilize Solubilization (Protocol 1) Crude->Solubilize Filter Sample Filtration (0.22 µm) Solubilize->Filter Inject HPLC Injection Filter->Inject Collect Fraction Collection Inject->Collect Analyze Purity & Mass Analysis Collect->Analyze Pure Purity OK? Analyze->Pure Pool Pool Pure Fractions Pure->Pool Yes Repurify Repurify or Adjust Method Pure->Repurify No Lyophilize Lyophilization Pool->Lyophilize Purified Purified Peptide Lyophilize->Purified

Caption: General experimental workflow for the purification of peptides.

Troubleshooting_Tree problem problem cause cause solution solution p1 Broad or Tailing Peak c1a Poor Solubility p1->c1a c1b Column Overload p1->c1b c1c Secondary Interactions p1->c1c p2 No / Low Peak c2a Precipitation in Injector p2->c2a c2b Irreversible Binding p2->c2b p3 Split Peak c3a Column Void p3->c3a c3b Co-eluting Impurity p3->c3b s1a Increase Column Temp c1a->s1a s1b Decrease Sample Load c1b->s1b s1c Ensure 0.1% TFA in Mobile Phase c1c->s1c s2a Improve Sample Solvent (Use DMF) c2a->s2a s2b Use Less Retentive Column (C8/C4) c2b->s2b s2c Increase Initial %B c2b->s2c s3a Reverse/Flush or Replace Column c3a->s3a s3b Use Shallower Gradient c3b->s3b

References

How to minimize non-specific cross-linking with Fmoc-L-Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and detailed protocols to help researchers, scientists, and drug development professionals minimize non-specific cross-linking when using Fmoc-L-Photo-Lysine and other diazirine-based photo-cross-linkers.

Frequently Asked Questions (FAQs)

Q1: What is non-specific cross-linking and why is it a major problem?

Non-specific cross-linking, or non-specific binding, occurs when the photo-activated probe covalently binds to proteins or other biomolecules that are not its intended biological target.[1][2] This is a significant issue in photoaffinity labeling (PAL) because it can lead to a high number of false-positive hits, making it difficult to identify the true interaction partners of your protein or molecule of interest.[3] It complicates data analysis, especially in proteomics-based target identification, by masking the signal from genuine interactors with background noise from highly abundant or "sticky" proteins.[1][3]

Q2: What are the primary causes of high non-specific binding with photo-lysine (B560627)?

Several factors can contribute to high non-specific binding:

  • High Probe Concentration: Using an excessive concentration of the photo-affinity probe increases the likelihood of random collisions and cross-linking to non-target proteins.

  • Suboptimal UV Irradiation: Over-exposure to UV light can damage proteins and may allow the highly reactive carbene intermediate, generated from the diazirine ring, to diffuse from the target site and react with bystander proteins. Conversely, under-exposure results in low labeling efficiency of the intended target.

  • Reactive Intermediate Quenching: The carbene intermediate generated upon photoactivation is extremely reactive and can be quenched by water or other buffer components, reducing the on-target labeling yield and potentially increasing the proportion of non-specific signal.

  • Inappropriate Buffer Conditions: Buffer components can either promote non-specific hydrophobic or ionic interactions or quench the reactive species.

  • Absence of Blocking Agents: Without agents to block non-specific binding sites on surfaces and proteins, the probe may adhere to abundant, non-target proteins.

Q3: How can I distinguish between specific and non-specific cross-linking?

Rigorous control experiments are essential to validate your findings. Key controls include:

  • No UV Control: A sample prepared identically but not exposed to UV light. This helps identify proteins that bind non-covalently to your probe or affinity purification resin.

  • No Probe Control: A sample that undergoes the entire workflow, including UV irradiation, but without the addition of the photo-lysine probe. This identifies proteins that bind non-specifically to the purification resin.

  • Competition Assay: A sample pre-incubated with a 10- to 100-fold molar excess of the unmodified, "cold" ligand (the parent molecule without the photo-reactive group) before adding the photo-lysine probe. A significant reduction in the signal for a particular protein in the presence of the competitor indicates specific binding.

Troubleshooting Guides

Issue 1: High Background / Too Many Non-Specific Bands

If your results show a large number of non-specifically cross-linked proteins, consider the following optimization steps.

The goal is to provide enough energy to activate the diazirine efficiently without causing excessive protein damage or allowing the reactive carbene to diffuse.

  • Wavelength: Use a long-wave UV lamp emitting between 350-370 nm. The optimal wavelength for diazirine photoactivation is ~350-355 nm. Crucially, do not use short-wave UV light (e.g., 254 nm) as this will damage proteins and nucleic acids.

  • Time and Intensity: The ideal irradiation time depends on the lamp's wattage and its distance from the sample. It is critical to optimize this parameter empirically. Start with a short exposure time (e.g., 1-5 minutes) and increase it incrementally. For live cells, total irradiation time should be kept under 15 minutes to maintain cell viability. Cool samples on ice during irradiation to prevent heating.

ParameterRecommendationRationale
UV Wavelength 350 - 370 nmEfficiently activates the diazirine moiety while minimizing protein/DNA damage.
UV Lamp Type Stratalinker, mercury vapor lamp (with filter), or hand-held lamps.Provides appropriate wavelength and intensity. Filters are needed for high-power lamps to remove <300 nm wavelengths.
Irradiation Time 1 - 15 minutes (must be optimized)Balances activation efficiency with minimizing non-specific labeling and cell/protein damage.
Sample Distance 1 - 5 cm for low-power lamps (<15W); up to 20 cm for high-power lamps (>150W).Irradiation efficiency decreases with distance. Closer distances may be needed for weaker lamps.
Temperature Keep sample on ice.Minimizes sample heating and potential protein denaturation during UV exposure.

Table 1: Recommended UV Irradiation Parameters for Diazirine-Based Cross-linking.

Titrate the concentration of your photo-lysine-containing probe to find the lowest effective concentration that still provides sufficient labeling of your target. This minimizes off-target effects.

The reaction buffer can be modified to suppress non-specific interactions.

Additive TypeReagentTypical ConcentrationPurpose
Blocking Protein Bovine Serum Albumin (BSA)0.1 - 1%Shields charged surfaces and prevents non-specific protein-protein interactions.
Non-ionic Surfactant Tween-20 or Triton X-1000.05 - 2%Disrupts non-specific hydrophobic interactions.
Salt Sodium Chloride (NaCl)150 mM - 2 MReduces non-specific ionic interactions by creating a shielding effect.
Radical Scavenger 1,4-Cyclohexadiene (CHD)10-100 mMCan quench unwanted radical side reactions without efficiently quenching the desired carbene intermediate.

Table 2: Buffer Additives to Reduce Non-Specific Binding.

The highly reactive carbene intermediate generated from the diazirine can be quenched by water, which helps to limit its diffusion and reduce non-specific labeling. While some reagents like thiols (DTT, BME) can quench the reactive species, they should generally be avoided unless they are part of the intended interaction, as they can also reduce aryl azides. For glutaraldehyde-based cross-linking, amino acids like glycine, histidine, and lysine (B10760008) are effective quenchers; this principle may apply to terminate the reaction and scavenge unreacted probes after UV irradiation is complete.

Experimental Protocols

Protocol 1: General Workflow for Photo-Affinity Labeling (PAL)

This protocol outlines a general approach for identifying protein interaction partners using a photo-lysine containing probe.

  • Incubation: Incubate your protein sample (e.g., cell lysate, purified protein) with the photo-affinity probe. For competition experiments, pre-incubate with an excess of unlabeled competitor for 30-60 minutes before adding the probe.

  • UV Irradiation: Expose the sample to UV light (350-370 nm) on ice for an optimized duration (e.g., 5-10 minutes) to covalently cross-link the probe to its binding partners. Remember to include a "-UV" control.

  • Lysis (for live cells): If working with live cells, lyse them after irradiation to release the cross-linked protein complexes.

  • Affinity Purification: If your probe contains an affinity tag (e.g., biotin, alkyne), proceed with enrichment. For example, incubate the lysate with streptavidin beads to capture biotin-tagged complexes. Perform extensive washes to remove non-specifically bound proteins.

  • Elution & Analysis: Elute the captured proteins from the beads. Analyze the results by SDS-PAGE and Western blotting for a known target or proceed to mass spectrometry for unbiased identification of novel interactors.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis
  • Elution/On-Bead Digestion: Elute the captured proteins from the affinity resin. Alternatively, perform an on-bead digest by adding a protease like trypsin directly to the beads.

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide (B48618) to prevent refolding.

  • Proteolytic Digestion: Digest the proteins into smaller peptides using trypsin overnight.

  • Desalting: Clean up the peptide mixture using a C18 StageTip or similar desalting column to remove contaminants that could interfere with mass spectrometry.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identification of cross-linked peptides requires specialized software and search algorithms due to their increased mass and complex fragmentation patterns.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crosslink Cross-linking cluster_analysis Analysis Incubate 1. Incubate Sample with Photo-Lysine Probe Competitor Add excess unlabeled competitor (Competition Control) Incubate->Competitor UV 2. UV Irradiation (350-370 nm) Incubate->UV Proceed to cross-linking NoUV No UV Irradiation (Negative Control) UV->NoUV Lyse 3. Cell Lysis (if applicable) UV->Lyse Enrich 4. Affinity Purification (e.g., Streptavidin beads) Lyse->Enrich Analyze 5. Elution & Analysis Enrich->Analyze WB Western Blot Analyze->WB Targeted MS Mass Spectrometry Analyze->MS Unbiased

Caption: General experimental workflow for photo-affinity labeling.

Caption: Photo-activation of the diazirine moiety in L-Photo-Lysine.

troubleshooting_tree cluster_exp_params Experimental Parameters cluster_buffer Buffer & Controls Start High Non-Specific Cross-linking Observed CheckUV Is UV exposure optimized? Start->CheckUV OptimizeUV Reduce UV irradiation time/intensity. Keep sample on ice. CheckUV->OptimizeUV No CheckProbe Is probe concentration too high? CheckUV->CheckProbe Yes OptimizeUV->CheckProbe ReduceProbe Titrate to find lowest effective concentration. CheckProbe->ReduceProbe Yes CheckBuffer Is the buffer optimized? CheckProbe->CheckBuffer No ReduceProbe->CheckBuffer Additives Add blocking agents (BSA) and/or non-ionic detergents. Increase salt concentration. CheckBuffer->Additives No CheckControls Were competition controls run? CheckBuffer->CheckControls Yes Additives->CheckControls RunControls Perform competition assay with 10-100x excess unlabeled ligand. CheckControls->RunControls No Result Improved Specificity CheckControls->Result Yes RunControls->Result

Caption: Troubleshooting logic for high non-specific cross-linking.

References

Validation & Comparative

A Comparative Guide to Photocleavable Amino Acids: Fmoc-L-Photo-Lysine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, the ability to control cellular processes with spatial and temporal precision is paramount. Photocleavable amino acids, which can be incorporated into peptides and proteins, offer a powerful tool for achieving such control. Upon irradiation with light of a specific wavelength, these modified amino acids undergo a chemical transformation that can lead to the release of a "caged" molecule, the cleavage of a peptide backbone, or the formation of a covalent crosslink with a binding partner. This guide provides a detailed comparison of Fmoc-L-Photo-Lysine, a diazirine-containing photo-crosslinker, with other common classes of photocleavable amino acids, focusing on their performance, underlying mechanisms, and experimental applications.

At a Glance: Key Properties of Photocleavable Amino Acids

The selection of a photocleavable amino acid for a specific application depends on several key parameters, including its activation wavelength, the nature of the reactive species it generates, and its potential for inducing cellular toxicity. The following table summarizes these properties for this compound and two other widely used classes of photocleavable amino acids: 2-nitrobenzyl-protected amino acids and 2-nitrophenylalanine (NPA).

PropertyThis compound (Diazirine-based)2-Nitrobenzyl-Protected Amino Acids2-Nitrophenylalanine (NPA)
Photoreactive Moiety Diazirineo-Nitrobenzylo-Nitrophenyl
Typical Activation Wavelength ~360 nm[1]340 nm (up to 420 nm with modifications)[2]365 nm[3]
Reactive Intermediate CarbeneNitrene (via nitroso intermediate)Cinnoline-forming intermediate
Primary Application Photo-crosslinkingCaging/uncaging of functional groupsPeptide backbone cleavage
Quantum Yield Not specified in retrieved results0.49–0.63 (for a 2-nitrobenzyl linker)0.07[3]
Key Byproducts Nitrogen gaso-Nitrosobenzaldehyde[4]Cinnoline derivative
Potential Cytotoxicity Generally low, but data is limited.Byproduct (o-nitrosobenzaldehyde) can be reactive and potentially toxic.Data not extensively available, but UV irradiation itself can be cytotoxic.

Delving Deeper: Mechanisms of Action

The distinct applications of these photocleavable amino acids stem from their different photochemical reaction mechanisms.

This compound and Diazirine Chemistry

This compound belongs to the family of diazirine-containing photoreactive amino acids. The diazirine group is a small, three-membered ring containing two nitrogen atoms. Upon irradiation with UV light (typically around 360 nm), the diazirine ring loses a molecule of nitrogen gas to generate a highly reactive carbene intermediate. This carbene is extremely short-lived and can readily insert into nearby C-H, N-H, and O-H bonds, forming a stable covalent crosslink with interacting molecules. This "snapshot" of proximity makes diazirine-based amino acids like this compound ideal for photoaffinity labeling and identifying protein-protein interactions.

Diazirine_Photocleavage Peptide-Photo-Lysine Peptide with This compound Excited_State Excited State Peptide-Photo-Lysine->Excited_State UV Light (~360 nm) Carbene_Intermediate Carbene Intermediate (Highly Reactive) Excited_State->Carbene_Intermediate Release of N₂ N2 N₂ Gas Excited_State->N2 Crosslinked_Product Covalent Crosslink with Interacting Protein Carbene_Intermediate->Crosslinked_Product Reaction with neighboring molecule

This compound Photocleavage and Crosslinking
2-Nitrobenzyl-Protected Amino Acids: Caging and Uncaging

The 2-nitrobenzyl group is a classic photocleavable protecting group, often used to "cage" a functional group on an amino acid, rendering it inactive. Upon exposure to UV light (wavelength can be tuned with modifications), the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to its cleavage and the release of the active functional group. A key byproduct of this reaction is o-nitrosobenzaldehyde, which can be reactive and potentially cytotoxic. This method is widely used to control the activity of peptides and proteins in a light-dependent manner.

Nitrobenzyl_Uncaging Caged_Amino_Acid Amino Acid with 2-Nitrobenzyl Group Excited_Nitro_Group Excited Nitro Group Caged_Amino_Acid->Excited_Nitro_Group UV Light Rearrangement Intramolecular Rearrangement Excited_Nitro_Group->Rearrangement Uncaged_Amino_Acid Active Amino Acid Rearrangement->Uncaged_Amino_Acid Byproduct o-Nitrosobenzaldehyde Rearrangement->Byproduct

Uncaging of a 2-Nitrobenzyl-Protected Amino Acid
2-Nitrophenylalanine: Backbone Cleavage

Incorporation of 2-nitrophenylalanine (NPA) into a peptide sequence allows for light-induced cleavage of the peptide backbone itself. Upon irradiation at 365 nm, a complex intramolecular reaction is initiated that results in the scission of the peptide bond C-terminal to the NPA residue. This unique property is valuable for applications requiring the controlled activation or inactivation of a protein by separating it into two fragments. The reported quantum yield for this process is relatively low (0.07), and the cleavage efficiency can be influenced by the local protein environment.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and comparable data. Below are representative experimental workflows for peptide synthesis incorporating a photocleavable amino acid and a general procedure for photocleavage.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) with Photocleavable Amino Acids

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification Resin 1. Start with Resin Support Deprotection 2. Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection Washing1 3. Washing Deprotection->Washing1 Coupling 4. Couple Next Fmoc-Amino Acid Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat 6. Repeat for Each Amino Acid Washing2->Repeat Repeat->Deprotection Next cycle Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Photocleavage 8. Photocleavage (UV Irradiation) Final_Deprotection->Photocleavage Purification 9. Peptide Purification (e.g., HPLC) Photocleavage->Purification

General SPPS Workflow for Peptides with Photocleavable Amino Acids

Protocol for Solid-Phase Peptide Synthesis:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (including the photocleavable amino acid at the desired position) using a coupling reagent (e.g., HBTU/DIPEA in DMF) and add it to the resin. Allow the coupling reaction to proceed for a specified time.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage: Cleave the peptide from the resin. For photocleavable linkers, this involves UV irradiation. For peptides containing photocleavable amino acids for other purposes, a standard cleavage cocktail (e.g., TFA-based) is used if the photocleavable group is stable to acid.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Photocleavage/Photo-crosslinking:
  • Sample Preparation: Dissolve the peptide or protein containing the photocleavable amino acid in a suitable buffer (e.g., PBS) at a desired concentration. For crosslinking experiments, the interacting partner should also be present.

  • Irradiation: Place the sample in a quartz cuvette or a UV-transparent plate. Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 365 nm) and intensity for a predetermined duration. The optimal irradiation time and intensity should be determined empirically to maximize cleavage/crosslinking while minimizing photodamage to the sample.

  • Analysis: Analyze the products of the photoreaction.

    • For Cleavage: Use techniques like HPLC or mass spectrometry to identify and quantify the cleavage products.

    • For Crosslinking: Use SDS-PAGE to visualize the formation of higher molecular weight crosslinked complexes. The identity of the crosslinked partners can then be determined by mass spectrometry-based proteomics.

Cytotoxicity Considerations

A critical aspect of using photocleavable amino acids in living systems is their potential cytotoxicity. This can arise from the amino acid itself, its byproducts, or the UV irradiation required for activation.

  • Diazirine-based amino acids like this compound are generally considered to have low cytotoxicity, with nitrogen gas being the major byproduct. However, comprehensive studies on the cytotoxicity of the resulting carbene and any minor side products are limited.

  • 2-Nitrobenzyl derivatives produce o-nitrosobenzaldehyde upon cleavage, which has been shown to be reactive and can form oligomers, raising concerns about its potential toxicity.

  • UV Irradiation itself can be damaging to cells, inducing DNA damage and apoptosis. Therefore, it is crucial to use the lowest effective light dose (intensity and duration) and, when possible, longer wavelengths that are less energetic and generally less harmful to cells.

Conclusion

This compound and other photocleavable amino acids are invaluable tools for researchers in chemistry and biology. The choice of which photocleavable amino acid to use depends heavily on the intended application. Diazirine-based amino acids are the gold standard for photo-crosslinking and identifying protein-protein interactions due to the high reactivity of the carbene intermediate. 2-Nitrobenzyl-protected amino acids excel in applications requiring the controlled release of a functional group, effectively "uncaging" a molecule with light. 2-Nitrophenylalanine offers a unique method for site-specific cleavage of the peptide backbone.

Future developments in this field will likely focus on creating photocleavable amino acids with improved quantum yields, activation at longer, less phototoxic wavelengths (e.g., in the visible or near-infrared range), and a more thorough characterization of their and their byproducts' cytotoxicity to ensure their safe and effective use in living systems.

References

Unveiling Protein Interactions: A Guide to Fmoc-L-Photo-Lysine in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein interactions, the choice of tools is paramount. Fmoc-L-Photo-Lysine, a diazirine-containing, photo-activatable amino acid, has emerged as a powerful reagent for capturing protein-protein interactions (PPIs) in their native cellular environment. This guide provides a comprehensive comparison of this compound with other photo-crosslinking agents, supported by experimental data and detailed protocols to inform your research decisions.

This compound is a synthetic amino acid analog that can be incorporated into peptides and proteins during solid-phase peptide synthesis.[1][2] Upon exposure to UV light (~350-365 nm), the diazirine moiety is activated, generating a highly reactive carbene intermediate.[3][4][5] This carbene can then form covalent bonds with nearby molecules, effectively "trapping" interacting proteins for subsequent identification and analysis by mass spectrometry. This technique, known as photo-affinity labeling, is invaluable for studying transient or weak interactions that are often missed by traditional methods like co-immunoprecipitation.

Advantages of this compound

The use of this compound offers several key advantages in proteomics studies:

  • High Reactivity and Efficiency: The carbene intermediate generated from the diazirine is highly reactive and can insert into a wide variety of chemical bonds, including C-H, N-H, O-H, and S-H bonds. This broad reactivity increases the probability of successful crosslinking. For certain protein complexes, such as the interaction between HSP90β and HSP60, photo-lysine (B560627) has demonstrated higher crosslinking efficiency compared to photo-leucine.

  • Temporal Control: The crosslinking reaction is initiated by UV light, providing precise temporal control. This allows researchers to trigger the crosslinking at specific time points in a biological process, enabling the capture of dynamic interactions.

  • Small Size: The diazirine group is relatively small and less likely to cause significant steric hindrance that could disrupt natural protein interactions compared to bulkier photo-reactive groups like benzophenone.

  • Versatility: this compound can be incorporated into peptides and proteins using standard Fmoc-based solid-phase peptide synthesis protocols, making it accessible for many laboratories.

Disadvantages and Considerations

Despite its advantages, there are several limitations to consider when using this compound:

  • Potential for Side Reactions: The diazirine group can rearrange to form a linear diazo intermediate upon photoactivation. This diazo species is more selective in its reactions, preferentially targeting acidic residues like aspartic acid and glutamic acid. This can lead to a bias in the crosslinking results and a less comprehensive map of protein interactions.

  • Non-Specific Labeling: The high reactivity of the carbene intermediate can also be a double-edged sword, potentially leading to non-specific crosslinking with abundant, non-interacting proteins or other biomolecules in the vicinity.

  • Challenges in Data Analysis: The identification of crosslinked peptides by mass spectrometry can be complex. The resulting spectra are often a mixture of fragments from both peptides, making database searching and data interpretation challenging.

  • Low Abundance of Crosslinked Peptides: Crosslinked peptides are often present in low abundance compared to their unmodified counterparts, which can make their detection and identification difficult.

Comparison with Alternative Photo-Crosslinkers

This compound is one of several photo-activatable amino acids available to researchers. The choice of crosslinker depends on the specific experimental goals.

FeatureThis compound (Diazirine-based)Photo-Leucine/Methionine (Diazirine-based)p-Benzoyl-L-phenylalanine (pBPA)Aryl Azide-based Crosslinkers
Photo-reactive Group DiazirineDiazirineBenzophenoneAryl Azide
Reactive Intermediate Carbene and DiazoCarbene and DiazoBiradicalNitrene
Activation Wavelength ~355-365 nm~355-365 nm~350-365 nm~260-365 nm
Reactivity Highly reactive, short-livedHighly reactive, short-livedModerately reactive, longer-livedModerately reactive, potential for rearrangements
Amino Acid Specificity Broad reactivity with C-H, N-H, O-H, S-H bonds; diazo intermediate prefers acidic residuesBroad reactivity with C-H, N-H, O-H, S-H bonds; diazo intermediate prefers acidic residuesPreferential reaction with C-H bonds, particularly in methionine and cysteineInsertion into C-H and N-H bonds, addition to double bonds
Crosslinking Efficiency Generally highVariable, can be lower than photo-lysine for some targetsGenerally lower than diazirinesGenerally lower due to side reactions
Key Advantages High reactivity, small size, temporal controlCan be metabolically incorporated into proteins in vivoLonger-lived reactive species can increase crosslinking yields in some casesEstablished chemistry
Key Disadvantages Potential for rearrangement to diazo intermediate, leading to biased labelingLower incorporation efficiency compared to native amino acidsBulkier size may disrupt interactions, can cause protein damage at shorter wavelengthsPotential for complex side reactions, lower crosslinking yields

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids, including this compound

  • Coupling reagents: HBTU, HOBt, and DIPEA

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/TIPS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to activate the amino acid. c. Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature. d. Monitor the coupling reaction using a ninhydrin (B49086) test. Repeat the coupling step if the test is positive. e. Wash the resin with DMF and DCM.

  • Incorporate this compound: Repeat the deprotection and coupling steps, using this compound at the desired position in the peptide sequence.

  • Chain Elongation: Continue the deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase HPLC.

II. Photo-Crosslinking and Proteomics Workflow

This protocol describes a general workflow for using a peptide containing photo-lysine to identify interacting proteins in a cell lysate, followed by quantitative analysis using SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) and mass spectrometry.

Materials:

  • Cells cultured in "light" (normal isotopes) and "heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) SILAC media

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Photo-lysine containing peptide probe (with an affinity tag like biotin (B1667282) for enrichment)

  • UV lamp (365 nm)

  • Streptavidin beads

  • Digestion buffer (e.g., ammonium (B1175870) bicarbonate)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Cell Culture and Lysis: a. Culture two populations of cells to near confluence, one in "light" SILAC medium and one in "heavy" SILAC medium. b. Lyse the cells and quantify the protein concentration of the lysates.

  • Photo-Crosslinking: a. Incubate the "heavy" cell lysate with the photo-lysine peptide probe. Keep the "light" lysate as a negative control (no probe or a control probe). b. Irradiate the "heavy" lysate with UV light (365 nm) for an optimized duration (e.g., 10-30 minutes) on ice to induce crosslinking. Do not irradiate the "light" lysate.

  • Enrichment of Crosslinked Complexes: a. Combine the "heavy" and "light" lysates in a 1:1 ratio. b. Add streptavidin beads to the combined lysate to enrich for the biotin-tagged peptide probe and its crosslinked interacting proteins. Incubate with rotation. c. Wash the beads extensively to remove non-specific binders.

  • Protein Digestion: a. Elute the protein complexes from the beads. b. Reduce and alkylate the proteins, then digest with trypsin overnight at 37°C.

  • Mass Spectrometry Analysis: a. Analyze the digested peptides by LC-MS/MS. b. Use a data-dependent acquisition method to acquire MS and MS/MS spectra.

  • Data Analysis: a. Use a specialized software (e.g., MaxQuant, MeroX) to search the MS/MS data against a protein database to identify the crosslinked peptides. The software should be configured to search for pairs of peptides linked by the mass of the photo-lysine residue after crosslinking. b. Quantify the relative abundance of the identified proteins based on the "heavy"/"light" SILAC ratios. Proteins with a high heavy/light ratio are potential interaction partners of the peptide probe.

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Photo-Crosslinking Proteomics

G cluster_sample_prep Sample Preparation cluster_crosslinking Photo-Crosslinking cluster_enrichment Enrichment cluster_ms Mass Spectrometry cluster_data Data Analysis Cell Culture (SILAC) Cell Culture (SILAC) Cell Lysis Cell Lysis Cell Culture (SILAC)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Incubate with Photo-Lysine Probe Incubate with Photo-Lysine Probe Protein Quantification->Incubate with Photo-Lysine Probe UV Irradiation (365 nm) UV Irradiation (365 nm) Incubate with Photo-Lysine Probe->UV Irradiation (365 nm) Combine Light & Heavy Lysates Combine Light & Heavy Lysates UV Irradiation (365 nm)->Combine Light & Heavy Lysates Affinity Purification (e.g., Streptavidin) Affinity Purification (e.g., Streptavidin) Combine Light & Heavy Lysates->Affinity Purification (e.g., Streptavidin) On-bead or In-solution Digestion (Trypsin) On-bead or In-solution Digestion (Trypsin) Affinity Purification (e.g., Streptavidin)->On-bead or In-solution Digestion (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis On-bead or In-solution Digestion (Trypsin)->LC-MS/MS Analysis Database Search (Crosslink identification) Database Search (Crosslink identification) LC-MS/MS Analysis->Database Search (Crosslink identification) SILAC Quantification SILAC Quantification Database Search (Crosslink identification)->SILAC Quantification Identification of Interacting Proteins Identification of Interacting Proteins SILAC Quantification->Identification of Interacting Proteins

Caption: Workflow for identifying protein-protein interactions using a photo-lysine probe and SILAC-based quantitative proteomics.

Photo-Activation and Crosslinking Mechanism of Diazirine

G Diazirine Diazirine Carbene (Highly Reactive) Carbene (Highly Reactive) Diazirine->Carbene (Highly Reactive) UV Light (365 nm) Diazo (More Selective) Diazo (More Selective) Diazirine->Diazo (More Selective) Rearrangement Covalent Crosslink Covalent Crosslink Carbene (Highly Reactive)->Covalent Crosslink Inserts into various bonds Diazo (More Selective)->Covalent Crosslink Reacts with acidic residues

Caption: Photo-activation of a diazirine leads to a highly reactive carbene or a more selective diazo intermediate, both resulting in covalent crosslinking.

References

A Head-to-Head Comparison: Fmoc-L-Photo-Lysine vs. Boc-Protected Photo-Lysine in Modern Proteomics and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of chemical biology and drug development, the precise identification of molecular interactions is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to elucidate these interactions by creating covalent bonds between a photo-activatable probe and its binding partners upon UV irradiation. At the heart of many such probes are photo-reactive amino acids, with photo-lysine (B560627) derivatives being particularly versatile. The choice of protecting group strategy for these specialized amino acids, namely Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), is a critical decision that dictates the synthetic workflow and can impact the final application. This guide provides a comprehensive comparison of Fmoc-L-Photo-Lysine and Boc-protected photo-lysine for researchers, scientists, and drug development professionals.

Core Chemical Differences and Their Implications

The fundamental distinction between Fmoc and Boc protecting groups lies in their deprotection chemistry. The Fmoc group is base-labile, typically removed using a piperidine (B6355638) solution, while the Boc group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for its removal.[1][2] This difference forms the basis of two distinct and largely orthogonal strategies in solid-phase peptide synthesis (SPPS).[1][3]

This compound is designed for seamless integration into the widely adopted Fmoc/tBu SPPS strategy.[4] This approach is favored for its milder deprotection conditions, which are compatible with a broader range of sensitive modifications and complex peptides. In contrast, a Boc-protected photo-lysine would be utilized in a Boc/Bzl SPPS workflow. While less common in modern automated synthesis, the Boc strategy can be advantageous for synthesizing hydrophobic or aggregation-prone peptides.

Table 1: Key Characteristics of Fmoc and Boc Protecting Group Strategies for Photo-Lysine

FeatureThis compoundBoc-Protected Photo-Lysine
Protecting Group 9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., Trifluoroacetic acid - TFA)
Primary Application Fmoc Solid-Phase Peptide Synthesis (SPPS)Boc Solid-Phase Peptide Synthesis (SPPS)
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Boc)Orthogonal to base-labile and other protecting groups
Advantages Milder deprotection, automation-friendly, suitable for complex/modified peptidesCan be advantageous for hydrophobic sequences, less prone to aggregation in some cases
Considerations Potential for dibenzofluorene (B14450075) adduct formationRequires handling of strong acids (TFA, HF for final cleavage)

The Photo-Activatable Moiety: A Common Ground

Both this compound and its potential Boc-protected counterpart incorporate a photo-reactive group on the lysine (B10760008) side chain. The most common of these is the diazirine group. Upon exposure to UV light (typically around 350-370 nm), the diazirine ring system efficiently generates a highly reactive carbene intermediate. This carbene can then form a covalent bond with a wide range of chemical bonds in close proximity, effectively "capturing" interacting molecules like proteins, nucleic acids, or small-molecule ligands. This mechanism allows for the study of both stable and transient molecular interactions in their native environments.

Experimental Design and Workflow Comparison

The choice between Fmoc and Boc strategies for incorporating photo-lysine will fundamentally alter the experimental workflow for synthesizing a photo-affinity probe, typically a peptide.

Figure 1. Comparative workflows for synthesizing and applying photo-affinity probes using either Fmoc or Boc strategies.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Photo-Peptide using this compound

  • Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling: In a separate vessel, activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor coupling completion with a ninhydrin (B49086) test.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. To incorporate the photo-lysine, use this compound in the coupling step.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase HPLC. Confirm the mass by mass spectrometry.

Protocol 2: Photo-Affinity Labeling of a Protein Target

  • Binding Reaction: Incubate the purified photo-peptide probe with the target protein in a suitable buffer (e.g., PBS or HEPES) at a concentration determined by the binding affinity (typically in the low micromolar to nanomolar range). Perform this step in the dark to prevent premature activation of the probe.

  • UV Irradiation: Transfer the sample to a microplate or a quartz cuvette. Irradiate with a UV lamp (e.g., 365 nm LED) on ice for a specified duration (typically 5-30 minutes). The optimal time and power should be determined empirically.

  • Analysis of Cross-linking: Quench any unreacted carbene by adding a scavenger like dithiothreitol (B142953) (DTT). Analyze the reaction products by SDS-PAGE. A successful cross-linking event will result in a new band corresponding to the molecular weight of the protein-peptide adduct.

  • Identification of Cross-linked Site (Advanced): For more detailed analysis, the cross-linked protein band can be excised, digested (e.g., with trypsin), and analyzed by mass spectrometry (LC-MS/MS) to identify the specific site of covalent attachment.

Performance and Application-Specific Considerations

The choice between this compound and a Boc-protected version ultimately depends on the specific peptide sequence and the intended application.

  • For Complex and Modified Peptides: The Fmoc strategy is generally superior for synthesizing peptides with acid-sensitive modifications or for longer, more complex sequences due to its milder repetitive deprotection steps. Therefore, if the photo-probe also includes other modifications like phosphorylation or glycosylation, this compound is the preferred choice.

  • For Hydrophobic Peptides: The Boc strategy can sometimes offer better solvation and reduced aggregation for highly hydrophobic peptide sequences. The protonation of the N-terminus after each TFA deprotection step can help disrupt inter-chain hydrogen bonding.

  • Scalability and Cost: For large-scale synthesis, the cost of reagents can be a factor. While coupling reagents have evolved for both strategies, traditional Boc chemistry can sometimes be more cost-effective for simpler sequences.

Table 2: Application Suitability

ApplicationRecommended Photo-Lysine DerivativeRationale
Mapping protein-protein interactions with a complex, modified peptide probe This compoundMilder conditions of Fmoc chemistry preserve sensitive post-translational modifications.
Identifying binding partners of a short, hydrophobic peptide Boc-Protected Photo-LysineBoc strategy can mitigate aggregation issues common with hydrophobic peptides.
High-throughput synthesis of a library of photo-probes This compoundWell-suited for automated solid-phase peptide synthesis.
Probing interactions within native cellular environments Either (Probe-dependent)The choice is dictated by the synthesis of the probe. The photo-activation mechanism is independent of the protecting group used.

Conclusion

Both this compound and Boc-protected photo-lysine are valuable tools for chemical biologists and drug developers aiming to capture and identify molecular interactions. The decision of which to use is not based on the performance of the photo-reactive moiety itself, but rather on the optimal strategy for synthesizing the peptide or molecule that will carry it.

This compound is the modern workhorse, integrating seamlessly into the most common and versatile peptide synthesis workflows. Its use is recommended for complex, modified, or sensitive peptides where the mild, orthogonal nature of Fmoc chemistry is paramount.

Boc-protected photo-lysine , while requiring a more classical and rigorous synthetic approach, remains a relevant option for specific challenges, such as the synthesis of aggregation-prone hydrophobic sequences.

Ultimately, a careful consideration of the target peptide's properties and the available synthetic infrastructure will guide the researcher to the appropriate choice, enabling the powerful insights that photo-affinity labeling can provide.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of proteomics and drug development, understanding protein-protein interactions (PPIs) is paramount. Covalent capture of these interactions through cross-linking provides a powerful method to identify both stable and transient binding partners. This guide offers an objective comparison of Fmoc-L-Photo-Lysine, a photo-activatable amino acid analog, with other common cross-linking technologies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Photo-Cross-Linking with this compound

This compound is a non-canonical amino acid containing a diazirine moiety. This functional group remains inert within the cellular environment until it is activated by UV light (typically around 350-365 nm).[1][2] Upon photoactivation, the diazirine releases nitrogen gas to generate a highly reactive and short-lived carbene intermediate.[1][3][4] This carbene can then rapidly and non-specifically insert into neighboring C-H, N-H, O-H, and S-H bonds, forming a stable covalent cross-link with interacting proteins that are in close proximity.

This "zero-length" cross-linking capability allows for the capture of interactions in their native state within living cells, providing a high-resolution snapshot of the cellular interactome.

Comparison of Cross-Linking Technologies

The choice of a cross-linking strategy depends on the specific experimental goals. This compound offers distinct advantages in capturing transient interactions with high temporal control. Below is a comparison with conventional chemical cross-linkers.

FeatureThis compound (Diazirine)NHS-Ester Cross-linkers (e.g., DSS, BS3)Formaldehyde
Activation Method UV Light (~355 nm)Spontaneous reaction at physiological pHSpontaneous reaction
Reactive Group Carbene IntermediateN-hydroxysuccinimide esterMethylene bridge
Target Residues Non-specific (C-H, N-H, O-H, S-H bonds)Primary amines (Lysine residues, N-termini)Primarily primary amines (Lysine), also other nucleophiles
Cross-linking Reach "Zero-length" (requires direct contact)Defined spacer arm length (e.g., DSS ~11.4 Å)Very short (~2-3 Å)
Cell Permeability High (when incorporated as an amino acid)Variable (Sulfo-NHS esters are membrane-impermeable)High
Temporal Control High (initiated by UV light pulse)Low (reaction starts upon addition)Low (reaction starts upon addition)
Reversibility IrreversibleIrreversible (unless a cleavable spacer is used)Reversible (by heat)
Cross-linking Efficiency Generally high due to carbene reactivityHigh for accessible lysine (B10760008) residuesEfficient, but can lead to extensive polymerization
Identified PPIs (Example) 121 PPIs in C. elegans lysate590 PPIs in E. coli lysate (using advanced methods)N/A (often used for fixation, quantitative PPI is complex)
False Discovery Rate (FDR) Controllable, typically <5% at the peptide levelControllable, typically <1-5% at the PPI levelDifficult to control for specific PPI identification

Experimental Protocols

Key Experiment: In Vivo Photo-Cross-Linking with this compound

This protocol outlines the general steps for incorporating this compound into cellular proteins to capture interactions in a live-cell context.

1. Metabolic Labeling:

  • Culture mammalian cells in lysine-free DMEM supplemented with dialyzed fetal bovine serum.

  • Add L-Photo-Lysine to the medium at a final concentration of 0.1-0.4 mM. Note: Fmoc-protected version is for peptide synthesis; the unprotected H-L-Photo-lysine is used for cell culture.

  • Incubate cells for 18-24 hours to allow for incorporation of the photo-amino acid into the proteome.

2. In Vivo Photo-Cross-Linking:

  • Wash the cells with cold PBS to remove excess unincorporated photo-amino acid.

  • Place the culture dish on ice and irradiate with a high-intensity UV lamp (365 nm) for 1-30 minutes. The optimal time and distance from the UV source must be empirically determined. A control sample should be kept protected from UV light.

3. Cell Lysis and Protein Extraction:

  • After irradiation, immediately lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to pellet cellular debris.

4. Enrichment of Cross-Linked Complexes (Optional but Recommended):

  • If the bait protein is tagged (e.g., with HA, Flag, or Biotin), perform affinity purification using the corresponding antibody-conjugated beads to enrich for the protein and its cross-linked partners.

5. Sample Preparation for Mass Spectrometry:

  • Elute the protein complexes from the affinity beads.

  • Resolve the proteins by SDS-PAGE. Excise the high molecular weight bands/smear corresponding to cross-linked complexes.

  • Perform in-gel digestion of the proteins using trypsin.

  • Extract the resulting peptides for LC-MS/MS analysis.

6. Mass Spectrometry Analysis and Data Interpretation:

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Utilize specialized cross-link identification software (e.g., MeroX, XiSearch) to identify the cross-linked peptide pairs. These programs search for peptide pairs that sum to the mass of a single precursor ion.

  • Validate the identified protein-protein interactions using bioinformatics tools and orthogonal methods like co-immunoprecipitation.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cellular Incorporation cluster_crosslinking Cross-Linking cluster_analysis Analysis A 1. Culture cells in Lysine-free medium B 2. Add L-Photo-Lysine A->B C 3. Incubate for 18-24h for protein incorporation B->C D 4. Wash cells with PBS C->D E 5. Irradiate with UV light (365 nm) on ice to activate diazirine D->E F 6. Cell Lysis & Protein Extraction E->F G 7. Affinity Purification (Optional) F->G H 8. SDS-PAGE & In-Gel Digestion G->H I 9. LC-MS/MS Analysis H->I J 10. Identify Cross-Linked Peptides with specialized software I->J

Caption: Workflow for identifying protein interactions using in vivo photo-cross-linking.

Example Protein Interaction Network

ppi_network Bait_Protein Bait_Protein Partner_A Partner_A Bait_Protein->Partner_A Direct XL Partner_B Partner_B Bait_Protein->Partner_B Direct XL Partner_C Partner_C Bait_Protein->Partner_C Direct XL Secondary_Interactor_1 Secondary_Interactor_1 Partner_B->Secondary_Interactor_1 Indirect Secondary_Interactor_2 Secondary_Interactor_2 Partner_C->Secondary_Interactor_2 Indirect

Caption: Hypothetical protein interaction network identified via photo-cross-linking (XL).

References

A Comparative Guide to Photo-Crosslinking Amino Acids: Seeking Alternatives to Fmoc-L-Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of photo-crosslinking, the selection of the appropriate photo-reactive amino acid is paramount for achieving robust and reliable results. While Fmoc-L-Photo-Lysine has been a valuable tool, a range of powerful alternatives offers distinct advantages in various experimental contexts. This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed methodologies to aid in the selection of the optimal photo-crosslinker for your research needs.

This compound, a diazirine-containing unnatural amino acid, has been instrumental in capturing protein-protein interactions (PPIs) by forming covalent bonds upon UV irradiation. However, the expanding landscape of chemical biology has introduced a diverse toolkit of photo-reactive amino acids, primarily based on diazirine and benzophenone (B1666685) chemistries. This guide focuses on the most prominent alternatives: photo-leucine, photo-methionine, and p-benzoyl-L-phenylalanine (pBpa), evaluating their performance, applications, and experimental considerations.

Key Alternatives and Their Photochemistry

The primary alternatives to this compound leverage two main photo-activatable moieties: diazirines and benzophenones. Upon exposure to UV light, these groups form highly reactive intermediates that can covalently bond with nearby molecules.

  • Diazirines: Present in photo-leucine, photo-methionine, and photo-lysine, diazirines are small, minimally perturbing functional groups. Upon UV activation (typically around 350-365 nm), they release nitrogen gas to generate a highly reactive carbene intermediate.[1][2] Carbenes can insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, making them efficient and less selective crosslinkers.[1] However, their high reactivity can also lead to quenching by water, which can lower crosslinking yields in aqueous environments.[3]

  • Benzophenones: The photo-reactive group in p-benzoyl-L-phenylalanine (pBpa), benzophenones are activated by UV light in a similar wavelength range (around 350-360 nm) to form a triplet excited state.[4] This excited state can abstract a hydrogen atom from a nearby amino acid residue, creating a radical pair that then forms a covalent C-C bond. Benzophenones are generally considered to have a higher photo-linking efficiency compared to diazirines because they are less prone to quenching by water.

Performance Comparison of Photo-Crosslinking Amino Acids

The choice of a photo-crosslinking amino acid depends on several factors, including the desired method of incorporation, the specific protein system under investigation, and the required crosslinking efficiency and specificity. The following table summarizes the key characteristics of this compound and its principal alternatives.

FeatureThis compoundPhoto-LeucinePhoto-Methioninep-benzoyl-L-phenylalanine (pBpa)
Photo-reactive Moiety DiazirineDiazirineDiazirineBenzophenone
Reactive Intermediate CarbeneCarbeneCarbeneTriplet Diradical
Activation Wavelength ~350-365 nm~350-365 nm~350-365 nm~350-360 nm
Incorporation Method Site-specific (Peptide Synthesis)Metabolic, Site-specificMetabolic, Site-specificSite-specific
Crosslinking Yield System-dependentSystem-dependent (~23% reported for a specific probe)System-dependentGenerally considered high; less quenched by water
Specificity Less selective (reacts with C-H, N-H, O-H)Less selective (reacts with C-H, N-H, O-H)Less selective (reacts with C-H, N-H, O-H)Preferential reaction with C-H bonds
Key Advantages Fmoc protection for solid-phase peptide synthesis.Can be metabolically incorporated to probe interactions throughout the proteome.Can be metabolically incorporated.Higher crosslinking efficiency in aqueous environments.
Potential Limitations Limited to peptide synthesis.Lower crosslinking yield in aqueous environments due to quenching.Lower crosslinking yield in aqueous environments.Larger size may sterically hinder some interactions.

Experimental Workflows and Methodologies

The successful application of these photo-crosslinking amino acids relies on their effective incorporation into the protein of interest and subsequent photo-activation. Two primary strategies are employed: metabolic labeling and site-specific incorporation.

Metabolic Labeling with Photo-Leucine and Photo-Methionine

This approach allows for the residue-specific incorporation of photo-reactive amino acids throughout the proteome. It is particularly useful for identifying protein interaction partners in an unbiased manner within a cellular context.

G cluster_0 Cell Culture & Labeling cluster_1 Photo-Crosslinking cluster_2 Analysis A Culture cells in media lacking leucine and methionine B Supplement media with Photo-Leucine & Photo-Methionine A->B C Irradiate cells with UV light (350-365 nm) B->C D Cell Lysis C->D E Immunoprecipitation of bait protein D->E F SDS-PAGE & Western Blot E->F G Mass Spectrometry (for partner identification) E->G

Fig 1. Workflow for metabolic labeling and photo-crosslinking.

Experimental Protocol: Metabolic Labeling

  • Cell Culture: Culture mammalian cells in Dulbecco's Modified Eagle's Medium (DMEM) lacking L-leucine and L-methionine.

  • Labeling: Supplement the medium with 4 mM L-photo-leucine and 2 mM L-photo-methionine. Incubate for 18-24 hours to allow for incorporation into newly synthesized proteins.

  • Photo-crosslinking: Wash the cells with PBS and irradiate with a UV lamp (e.g., 365 nm) on ice for a predetermined time (typically 5-30 minutes, depending on the lamp intensity and distance).

  • Lysis and Analysis: Lyse the cells and proceed with immunoprecipitation of the protein of interest to isolate crosslinked complexes. Analyze the complexes by SDS-PAGE and Western blotting to visualize higher molecular weight species, or by mass spectrometry to identify interaction partners.

Site-Specific Incorporation of p-benzoyl-L-phenylalanine (pBpa)

This method utilizes the genetic code expansion technology to introduce a photo-reactive amino acid at a specific, predetermined site in a protein. This allows for precise mapping of interaction interfaces.

G cluster_0 Genetic Engineering cluster_1 Protein Expression cluster_2 Crosslinking & Analysis A Introduce amber stop codon (TAG) at desired site in the gene of interest B Co-transform cells with plasmids for: - Gene of interest (with TAG) - Evolved aminoacyl-tRNA synthetase - Orthogonal tRNA A->B C Culture cells in media supplemented with pBpa B->C D Irradiate cells/purified protein with UV light (350-360 nm) C->D E Analyze crosslinked products (SDS-PAGE, Mass Spectrometry) D->E

Fig 2. Workflow for site-specific incorporation of pBpa.

Experimental Protocol: Site-Specific Incorporation of pBpa

  • Plasmid Construction: Introduce an amber stop codon (TAG) at the desired position in the gene of interest via site-directed mutagenesis.

  • Transformation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one containing the gene of interest with the TAG codon, and another plasmid encoding the evolved aminoacyl-tRNA synthetase/tRNA pair for pBpa (e.g., pEVOL-pBpF).

  • Protein Expression: Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) supplemented with 1 mM pBpa and induce protein expression.

  • Photo-crosslinking: After cell lysis and purification of the pBpa-containing protein, irradiate the sample with UV light (350-360 nm) in the presence of its potential interaction partners.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe shifts in molecular weight or by mass spectrometry to identify the crosslinked peptides and map the interaction interface.

Advanced Alternatives: Bifunctional and Cleavable Crosslinkers

To facilitate the identification of crosslinked products, researchers have developed bifunctional and cleavable photo-crosslinking amino acids.

  • Bifunctional Amino Acids: These molecules contain a photo-reactive group and a second functional handle, such as an alkyne or azide, for "click" chemistry. This allows for the attachment of reporter tags like biotin (B1667282) or fluorescent dyes, simplifying the enrichment and detection of crosslinked species.

  • Cleavable Crosslinkers: These amino acids incorporate a cleavable linker, for example, a disulfide bond or a selenium-based linker. After capturing the interacting proteins, the linker can be cleaved, allowing for the separation of the "bait" from the "prey" protein, which can simplify mass spectrometry analysis.

G cluster_0 Crosslinking & Enrichment cluster_1 Analysis A Incorporate bifunctional/cleavable photo-crosslinker into bait protein B Photo-crosslink to prey protein A->B C Click chemistry for biotinylation (for bifunctional) B->C Bifunctional D Affinity purification of crosslinked complex B->D Cleavable C->D E Cleavage of linker (for cleavable) D->E F Mass Spectrometry Analysis of prey protein D->F Bifunctional E->F

Fig 3. Advanced workflow using bifunctional or cleavable crosslinkers.

Conclusion

The field of photo-crosslinking has evolved significantly, offering a sophisticated array of tools beyond this compound. Diazirine-based amino acids like photo-leucine and photo-methionine are excellent choices for metabolic labeling and proteome-wide interaction studies, while the benzophenone-containing pBpa provides a robust option for site-specific crosslinking with potentially higher yields. The advent of bifunctional and cleavable photo-crosslinkers further enhances the power of this technology, enabling more efficient and precise identification of protein-protein interactions. The choice of the optimal photo-crosslinking amino acid will ultimately depend on the specific biological question and the experimental system. By carefully considering the properties and methodologies outlined in this guide, researchers can harness the full potential of photo-crosslinking to unravel the intricate networks of protein interactions that govern cellular life.

References

A Comparative Guide to Fmoc-L-Photo-Lysine and its Alternatives for Photo-Affinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling and drug discovery, understanding the transient and dynamic nature of protein-protein interactions (PPIs) is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to capture these fleeting interactions by creating covalent bonds upon photoactivation. At the heart of this technique are photo-reactive amino acids, with Fmoc-L-Photo-Lysine being a prominent player. This guide provides a comprehensive comparison of this compound with its alternatives, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their experimental designs.

Mechanism of Action: The Power of Light-Induced Covalent Bonds

This compound and similar photo-activatable amino acids typically contain a diazirine moiety.[1] This small, three-membered ring is stable under normal conditions but, upon irradiation with UV light (usually around 350-370 nm), it releases nitrogen gas to generate a highly reactive carbene intermediate.[1][2] This carbene can then rapidly and non-selectively insert into neighboring C-H, O-H, N-H, and S-H bonds, effectively creating a covalent crosslink between the modified peptide and its interacting partner.[3] This "freezing" of the interaction allows for the subsequent isolation and identification of binding partners that would otherwise be lost during traditional pull-down assays.[1]

Performance Comparison of Photo-Activatable Amino Acids

The choice of a photo-activatable amino acid can significantly impact the outcome of a photo-affinity labeling experiment. Factors such as incorporation efficiency into peptides, cross-linking yield, and potential off-target effects are crucial considerations. While direct, comprehensive quantitative comparisons are still emerging in the literature, available data and qualitative assessments provide valuable insights.

It has been reported that photo-lysine (B560627) exhibits higher cross-linking efficiency than photo-leucine for capturing chaperone proteins like HSP90β and HSP60. Furthermore, a study developing δ-photo-lysine demonstrated its higher cross-linking efficiency and lower background labeling compared to photo-leucine. Another bifunctional amino acid, dzANA, which contains both a diazirine for cross-linking and an alkyne for bioorthogonal tagging, has been synthesized with an overall yield of 15%.

Table 1: Comparison of Photo-Activatable Amino Acid Analogs

FeatureThis compoundPhoto-Leucine/Methioninep-Benzoyl-L-phenylalanine (Bpa)dzANA (bifunctional)Photocaged Amino Acids (e.g., NPPOC-Aha)
Photoreactive Group DiazirineDiazirineBenzophenoneDiazirinePhotocleavable protecting group
Reactive Intermediate CarbeneCarbeneTriplet state diradicalCarbeneUncaged amino acid
Activation Wavelength ~350-370 nm~350-370 nm~350-365 nm~365 nm~365 nm
Key Advantages Small size, high reactivity, can be incorporated via SPPS.Can be metabolically incorporated to probe global interactions.Higher cross-linking yields in some cases due to lower quenching by water.Contains a bioorthogonal handle for downstream applications.Allows for spatiotemporal control of protein labeling.
Limitations Potential for diazo isomer formation leading to off-target labeling.Incorporation can be toxic to cells; lower cross-linking efficiency in some cases.Larger size may cause steric hindrance; requires longer irradiation times.Synthesis can be complex.Indirectly probes interactions by labeling newly synthesized proteins.
Primary Application Site-specific cross-linking in synthetic peptides and proteins.Global in vivo cross-linking to map interactomes.Site-specific incorporation for cross-linking studies.Site-specific cross-linking with subsequent bioorthogonal labeling.Spatiotemporal control of metabolic labeling.

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc-SPPS chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

    • Add HBTU (2.9 eq.) and DIPEA (6 eq.).

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Incorporation of this compound: Repeat the deprotection and coupling steps using this compound as the amino acid to be incorporated at the desired position in the peptide sequence.

  • Chain Elongation: Continue the deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

G cluster_SPPS Fmoc-SPPS Cycle cluster_cleavage Final Steps Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Final_Peptide Fully Assembled Peptide on Resin Repeat->Final_Peptide Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Peptide->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Workflow for Fmoc-based solid-phase peptide synthesis.

Photo-Affinity Labeling and Mass Spectrometry Analysis

This protocol provides a general workflow for identifying protein-protein interactions using a peptide containing a photo-activatable amino acid.

Materials:

  • Peptide containing a photo-activatable amino acid (e.g., Photo-Lysine)

  • Cell lysate or purified protein sample

  • UV lamp (e.g., 365 nm)

  • SDS-PAGE reagents

  • In-gel digestion kit (e.g., Trypsin)

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Incubation: Incubate the photo-reactive peptide with the protein sample (cell lysate or purified protein) to allow for binding.

  • Photo-Cross-linking: Irradiate the sample with UV light (e.g., 365 nm) on ice for a specified time (e.g., 10-30 minutes) to induce covalent cross-linking.

  • SDS-PAGE: Separate the proteins by SDS-PAGE. The cross-linked complex will appear as a higher molecular weight band.

  • In-Gel Digestion: Excise the band corresponding to the cross-linked complex and perform in-gel digestion with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins present in the cross-linked complex. Specialized software can be used to identify the cross-linked peptides and pinpoint the site of interaction.

G cluster_workflow Photo-Affinity Labeling Workflow Incubation Incubate Photo-reactive Peptide with Protein Sample Crosslinking UV Irradiation (e.g., 365 nm) to Induce Cross-linking Incubation->Crosslinking Separation SDS-PAGE Separation Crosslinking->Separation Digestion In-Gel Digestion (Trypsin) Separation->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis Identification Protein Identification & Interaction Site Mapping Analysis->Identification G cluster_GPCR GPCR-Arrestin Signaling Agonist Agonist GPCR GPCR (e.g., V2R, PTH1R) Agonist->GPCR Activation G_Protein G Protein GPCR->G_Protein Activation Arrestin β-Arrestin (with Photo-Amino Acid) GPCR->Arrestin Recruitment Crosslinked_Complex Covalent GPCR-Arrestin Complex GPCR->Crosslinked_Complex UV Light Downstream_Signaling Downstream Signaling G_Protein->Downstream_Signaling Arrestin->Crosslinked_Complex UV Light Crosslinked_Complex->Downstream_Signaling Arrestin-mediated Signaling

References

A Researcher's Guide to Validating Fmoc-L-Photo-Lysine Incorporation: A Comparative Analysis of Mass Spectrometry and Other Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of peptide synthesis and protein engineering, the successful incorporation of unnatural amino acids is a critical checkpoint. This guide provides a comprehensive comparison of leading analytical techniques for validating the incorporation of Fmoc-L-Photo-Lysine, a photo-activatable amino acid crucial for studying protein-protein interactions. We delve into the nuances of mass spectrometry-based methods, namely Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and contrast them with traditional protein chemistry techniques.

This compound, with its diazirine moiety, allows for UV-light-induced covalent crosslinking to interacting partners, making its precise incorporation essential for the validity of subsequent functional assays.[1][2][3] This guide will equip you with the knowledge to select the most appropriate validation strategy for your research needs, supported by detailed experimental protocols and a clear visual workflow.

At a Glance: Comparing the Validation Techniques

The choice of validation technique hinges on a balance of required sensitivity, desired level of detail, sample complexity, and available instrumentation. Below is a summary of the key performance metrics for the most common validation methods.

TechniquePrincipleSample ThroughputSensitivityQuantitative CapabilityKey AdvantageLimitations
MALDI-TOF MS Measures the mass-to-charge ratio of intact peptides or proteins.HighModerate (picomole)Semi-quantitativeRapid and simple analysis of relatively pure samples.[4][5]Limited ability to analyze complex mixtures and does not provide sequence information.
LC-MS/MS Separates peptides by liquid chromatography before mass spectrometric fragmentation and analysis.Low to MediumHigh (femtomole)Yes (Relative and Absolute)Provides definitive sequence confirmation and can identify the exact site of incorporation.More complex and time-consuming workflow compared to MALDI-TOF.
Edman Degradation Sequential removal and identification of N-terminal amino acids.LowModerate (picomole)NoProvides direct sequence information from the N-terminus.Limited to shorter peptides (typically <50 residues) and cannot analyze N-terminally blocked proteins.
Western Blot Immuno-detection of the target protein.HighHighSemi-quantitativeCan confirm the presence of the full-length protein.Indirectly verifies incorporation and requires a specific antibody.

Delving Deeper: A Head-to-Head Comparison of Mass Spectrometry Techniques

For definitive validation of this compound incorporation, mass spectrometry stands as the gold standard. Here, we dissect the strengths and weaknesses of MALDI-TOF and LC-MS/MS in this specific application.

MALDI-TOF MS: The Rapid Screener

MALDI-TOF MS offers a straightforward and high-throughput method for initial screening. By analyzing the intact mass of the synthesized peptide or protein, a mass shift corresponding to the incorporation of this compound can be detected. This technique is particularly useful for confirming the success of solid-phase peptide synthesis of relatively small, purified peptides.

LC-MS/MS: The Gold Standard for Confirmation

For unambiguous confirmation and precise localization of the unnatural amino acid, LC-MS/MS is the unparalleled choice. This technique involves the enzymatic digestion of the protein into smaller peptides, which are then separated by liquid chromatography and individually fragmented and analyzed by the mass spectrometer. The resulting fragmentation pattern provides a "fingerprint" that can be matched to the expected sequence, confirming the presence of this compound at the intended position. Furthermore, LC-MS/MS is indispensable for analyzing complex protein mixtures.

Experimental Workflows and Protocols

To facilitate the practical application of these techniques, we provide detailed experimental protocols for the validation of this compound incorporation.

Validation_Workflow cluster_synthesis Peptide/Protein Synthesis cluster_purification Purification cluster_validation Validation cluster_analysis Data Analysis Synthesis Solid-Phase Peptide Synthesis or Cell-Free Protein Synthesis Purification HPLC Purification Synthesis->Purification MALDI MALDI-TOF MS Purification->MALDI LCMS LC-MS/MS Purification->LCMS Edman Edman Degradation Purification->Edman WB Western Blot Purification->WB Mass_Analysis Mass Shift Analysis MALDI->Mass_Analysis Sequence_Analysis Sequence Confirmation LCMS->Sequence_Analysis N_Term_Analysis N-terminal Sequence Edman->N_Term_Analysis Protein_Detection Protein Detection WB->Protein_Detection Result Validation Result Mass_Analysis->Result Sequence_Analysis->Result N_Term_Analysis->Result Protein_Detection->Result

A generalized workflow for the validation of this compound incorporation.
Protocol 1: MALDI-TOF MS Analysis

  • Sample Preparation:

    • Dissolve the purified peptide containing this compound in a suitable solvent (e.g., 50% acetonitrile (B52724)/0.1% trifluoroacetic acid) to a final concentration of 1-10 pmol/µL.

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.

    • On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly.

    • Add 1 µL of the peptide solution to the matrix spot and allow the mixture to co-crystallize.

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

    • Acquire a mass spectrum over a mass range that includes the expected molecular weight of the peptide.

  • Data Analysis:

    • Compare the observed monoisotopic mass with the calculated theoretical mass of the peptide containing this compound. A successful incorporation will result in a mass difference corresponding to the mass of the this compound residue minus the mass of the replaced natural amino acid.

Protocol 2: LC-MS/MS Analysis
  • Protein Digestion (for proteins):

    • Denature the protein sample in a buffer containing 8 M urea (B33335).

    • Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

    • Dilute the sample to reduce the urea concentration to less than 2 M.

    • Digest the protein overnight with a protease such as trypsin.

  • LC Separation:

    • Load the digested peptide mixture onto a reverse-phase C18 column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

  • MS/MS Analysis:

    • Introduce the eluted peptides into the mass spectrometer via electrospray ionization (ESI).

    • Perform data-dependent acquisition, where the most abundant precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein with the incorporated this compound.

    • Utilize proteomics software to identify the peptide containing the unnatural amino acid and confirm its sequence and location based on the fragmentation pattern.

Protocol 3: Edman Degradation
  • Sample Preparation:

    • Immobilize the purified peptide on a solid support.

  • Sequencing Cycles:

    • Perform sequential cycles of Edman degradation, where the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and collected.

  • Analysis of PTH-Amino Acids:

    • Identify the collected phenylthiohydantoin (PTH)-amino acid derivative from each cycle by HPLC.

    • The elution time of the PTH-Fmoc-L-Photo-Lysine derivative will be unique and can be compared to a standard if available.

Protocol 4: Western Blot Analysis
  • Sample Preparation and SDS-PAGE:

    • Separate the protein sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein or a tag fused to the protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system. A band at the expected molecular weight of the full-length protein provides evidence of successful synthesis.

Logical Relationships in the Validation Process

The following diagram illustrates the decision-making process and logical flow when choosing a validation technique.

Logical_Flow Start Need to Validate This compound Incorporation Initial_Screen Initial Screening Needed? Start->Initial_Screen Definitive_Confirmation Definitive Confirmation and Localization Needed? Initial_Screen->Definitive_Confirmation No MALDI Use MALDI-TOF MS Initial_Screen->MALDI Yes N_Term_Sequence N-terminal Sequence Information Sufficient? Definitive_Confirmation->N_Term_Sequence No LCMS Use LC-MS/MS Definitive_Confirmation->LCMS Yes Full_Length_Confirmation Confirmation of Full-Length Protein Sufficient? N_Term_Sequence->Full_Length_Confirmation No Edman Use Edman Degradation N_Term_Sequence->Edman Yes WB Use Western Blot Full_Length_Confirmation->WB Yes End Validation Complete Full_Length_Confirmation->End No MALDI->Definitive_Confirmation LCMS->End Edman->End WB->End

Decision tree for selecting a validation technique.

Conclusion

The validation of this compound incorporation is a non-negotiable step in ensuring the reliability of photo-crosslinking studies. While rapid screening methods like MALDI-TOF MS and Western blotting provide valuable initial assessments, the definitive confirmation and localization of this unnatural amino acid are best achieved through the high-resolution power of LC-MS/MS. For applications where N-terminal sequencing is sufficient, Edman degradation remains a viable, albeit less common, option. By understanding the capabilities and limitations of each technique and following the detailed protocols provided, researchers can confidently validate their materials and proceed with their investigations into the intricate networks of protein interactions.

References

A Comparative Guide to the Characterization of Fmoc-L-Photo-Lysine Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount for ensuring the efficacy and safety of novel therapeutics and research tools. Fmoc-L-photo-lysine, a photo-activatable amino acid, is increasingly incorporated into peptides to study protein-protein interactions through photo-crosslinking. Verifying the correct incorporation and structural integrity of this modified amino acid within a peptide sequence is a critical step. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for the characterization of this compound modified peptides, complete with experimental data and detailed protocols.

Overview of Characterization Techniques

The characterization of peptides containing unnatural amino acids like this compound requires a multi-faceted analytical approach. While NMR spectroscopy offers detailed structural information at the atomic level, other techniques such as mass spectrometry, High-Performance Liquid Chromatography (HPLC), and UV-Vis spectroscopy provide complementary data regarding mass, purity, and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms within a peptide. For this compound modified peptides, NMR is instrumental in confirming the successful incorporation of the modified amino acid, assessing its impact on the peptide's secondary structure, and verifying the presence of the photo-reactive diazirine moiety.

Key NMR Observables:
  • Chemical Shifts: The resonance frequency of a nucleus is sensitive to its local electronic environment. The incorporation of this compound will result in characteristic chemical shifts for the protons and carbons of the photo-lysine (B560627) side chain, the Fmoc protecting group, and neighboring amino acid residues.

  • Scalar Couplings (J-couplings): These through-bond interactions provide information about the connectivity of atoms and the dihedral angles of the peptide backbone and side chains.

  • Nuclear Overhauser Effect (NOE): This through-space interaction provides distance constraints between protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure of the peptide.

Experimental Data for a Model Fmoc-Lysine Derivative
Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Fmoc Group
Aromatic CH7.29 - 7.75121.0, 126.4, 128.3, 128.9
Aromatic Cq-142.7, 145.3, 145.5
CH4.1848.5
CH₂4.3168.1
Lysine (B10760008) Backbone
α-CH4.1255.7
β-CH₂1.92, 1.7330.6
γ-CH₂1.5924.5
δ-CH₂1.5928.8
ε-CH₂3.18, 2.7945.5
C=O (amide)-176.9
Boc Group
t-Butyl1.38, 1.4028.9 (CH₃), 80.4 (Cq)
C=O (carbamate)-158.7

Data adapted from a representative Fmoc- and Boc-protected lysine derivative. The chemical shifts for the photo-lysine side chain, including the diazirine group, would require specific experimental determination.

Alternative Characterization Methods

Mass spectrometry and HPLC are indispensable tools for the routine analysis of modified peptides, providing rapid and sensitive assessment of molecular weight and purity.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for confirming the molecular weight of a peptide, thereby verifying the successful incorporation of the this compound modification. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the low ppm range, leaving little ambiguity in the elemental composition. Tandem mass spectrometry (MS/MS) is used to sequence the peptide and pinpoint the exact location of the modification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of synthetic peptides. The retention time of the modified peptide will differ from that of the unmodified counterpart due to the hydrophobicity of the Fmoc group and the photo-lysine side chain. HPLC is also crucial for the purification of the target peptide from a crude synthesis mixture.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to quantify the peptide concentration by measuring the absorbance of the Fmoc group, which has a strong absorbance maximum around 265 nm and another at approximately 301 nm. The diazirine group of the photo-lysine also has a characteristic, albeit weaker, absorbance in the UV region (around 350-360 nm), which can be used to confirm its presence.

Comparison of Characterization Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed 3D structure, confirmation of covalent bonds, dynamic information, presence of photo-reactive group.Provides the most detailed structural information non-destructively.Lower sensitivity, requires higher sample concentration, longer experiment times, complex data analysis.
Mass Spectrometry Precise molecular weight, peptide sequence, location of modification.High sensitivity, high accuracy, fast analysis.Provides limited information on 3D structure, can be destructive.
HPLC Purity, quantification.High resolution, robust, widely available, essential for purification.Provides limited structural information.
UV-Vis Spectroscopy Concentration, confirmation of chromophores (Fmoc, diazirine).Simple, fast, non-destructive.Provides limited structural information, susceptible to interference from other absorbing species.

Experimental Protocols

NMR Characterization of a Modified Peptide

Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a final concentration of 1-5 mM.[1]

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Adjust the pH of the sample if necessary, as chemical shifts can be pH-dependent.[1]

NMR Experiments:

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to get an overview of the sample's complexity and to check for the presence of characteristic signals of the Fmoc group and the amino acid residues.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a spin system (i.e., belonging to the same amino acid residue).[2]

  • 2D COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through two or three bonds, aiding in the assignment of adjacent protons in the peptide backbone and side chains.[2]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close in proximity, providing crucial distance restraints for 3D structure determination.[2]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, facilitating the assignment of carbon resonances.

Mass Spectrometry Analysis of a Photo-Crosslinked Peptide

Sample Preparation:

  • The photo-crosslinked protein sample is typically subjected to SDS-PAGE to separate the crosslinked complexes.

  • The protein band of interest is excised from the gel and subjected to in-gel digestion with a protease such as trypsin.

  • The resulting peptide mixture is extracted from the gel.

LC-MS/MS Analysis:

  • The peptide mixture is separated using a nano-flow liquid chromatography system with a reversed-phase column.

  • The eluting peptides are introduced into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

  • The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS) based on their intensity.

  • The resulting MS/MS spectra are searched against a protein sequence database to identify the crosslinked peptides.

HPLC Analysis of a Modified Peptide

Method:

  • Column: A reversed-phase C18 column is typically used for peptide analysis.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage is used to elute the peptides. A typical gradient might be 5% to 95% B over 30 minutes.

  • Detection: UV absorbance is monitored at 214 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).

  • Analysis: The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Experimental Workflow for NMR Characterization

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_exp NMR Experiments cluster_data_analysis Data Analysis Peptide Lyophilized Peptide Dissolve Dissolve in Deuterated Solvent Peptide->Dissolve Add_Standard Add Internal Standard Dissolve->Add_Standard Adjust_pH Adjust pH Add_Standard->Adjust_pH NMR_Sample NMR Sample Adjust_pH->NMR_Sample NMR_Spectrometer NMR Spectrometer NMR_Sample->NMR_Spectrometer OneD_H1 1D ¹H NMR NMR_Spectrometer->OneD_H1 TwoD_TOCSY 2D TOCSY NMR_Spectrometer->TwoD_TOCSY TwoD_COSY 2D COSY NMR_Spectrometer->TwoD_COSY TwoD_NOESY 2D NOESY NMR_Spectrometer->TwoD_NOESY TwoD_HSQC 2D ¹H-¹³C HSQC NMR_Spectrometer->TwoD_HSQC Raw_Data Raw NMR Data OneD_H1->Raw_Data TwoD_TOCSY->Raw_Data TwoD_COSY->Raw_Data TwoD_NOESY->Raw_Data TwoD_HSQC->Raw_Data Processing Processing & Referencing Raw_Data->Processing Assignment Resonance Assignment Processing->Assignment Structure Structure Calculation Assignment->Structure

Caption: Workflow for the NMR characterization of a modified peptide.

Logical Relationship of Characterization Techniques

Characterization_Techniques cluster_techniques Characterization Techniques cluster_information Information Obtained Peptide This compound Modified Peptide NMR NMR Spectroscopy Peptide->NMR MS Mass Spectrometry Peptide->MS HPLC HPLC Peptide->HPLC UV_Vis UV-Vis Spectroscopy Peptide->UV_Vis Structure 3D Structure NMR->Structure MW Molecular Weight MS->MW Sequence Sequence MS->Sequence Purity Purity HPLC->Purity Concentration Concentration UV_Vis->Concentration

Caption: Relationship between characterization techniques and the information they provide.

Conclusion

The comprehensive characterization of this compound modified peptides is essential for their successful application in research and drug development. While mass spectrometry and HPLC provide crucial information on molecular weight and purity, NMR spectroscopy stands out for its ability to deliver detailed atomic-resolution structural information. A combined analytical approach, leveraging the strengths of each technique, is therefore the most robust strategy for the thorough characterization of these valuable biomolecules.

References

Performance comparison of different photo-caged lysines in living cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to harness the power of light for spatiotemporal control of biological processes, the selection of an appropriate photo-caged lysine (B10760008) is a critical decision. This guide provides a comprehensive comparison of the performance of different photo-caged lysines in living cells, supported by experimental data and detailed protocols to aid in your research.

The ability to control the activity of proteins with light offers unparalleled precision in studying complex biological systems. Photo-caged lysines, which are lysine residues chemically modified with a photolabile protecting group (PPG), are powerful tools for achieving this control. Upon illumination with a specific wavelength of light, the PPG is cleaved, releasing the native lysine and restoring protein function. This "uncaging" process allows for the activation of proteins in specific cells and at precise times, enabling the dissection of intricate signaling pathways and cellular dynamics.

This guide focuses on the most commonly utilized classes of photo-caged lysines, primarily those based on o-nitrobenzyl and coumarin (B35378) caging groups. We will delve into their key performance characteristics, including uncaging efficiency, phototoxicity, and activation wavelengths, to provide a clear framework for selecting the optimal tool for your experimental needs.

Performance Comparison of Photo-caged Lysines

The choice of a photo-caged lysine is dictated by a balance of several key performance indicators. The ideal caged compound should exhibit high uncaging efficiency with low light doses to minimize phototoxicity, be stable in the cellular environment until photolysis, and have an activation wavelength that is biocompatible and allows for deep tissue penetration if required.

Photo-caged Lysine DerivativeCaging GroupTypical Uncaging Wavelength (nm)Quantum Yield (Φ)Two-Photon Cross-Section (GM)Key AdvantagesKey Disadvantages
Nvoc-Lys 6-nitroveratryloxycarbonyl~365~0.01 - 0.05LowWell-established chemistry, commercially available.Requires UV light, potential for phototoxicity, relatively low quantum yield.
PC-Lys 6-nitropiperonyloxymethyl~365~0.06LowHigher quantum yield than Nvoc.Requires UV light, potential for phototoxicity.
DEACM-caged Lysine 7-(diethylamino)coumarin-4-yl)methyl~400-450~0.02 - 0.1ModerateExcitation with visible light, reduced phototoxicity, fluorescent caging group allows for tracking.Can be sensitive to two-photon excitation used for imaging, potential for premature uncaging.
Bhc-caged Lysine 6-bromo-7-hydroxycoumarin-4-yl)methoxycarbonyl~390-420High (up to 0.2)HighHigh two-photon cross-section, efficient uncaging with visible light.Synthesis can be more complex.
SCouK Thiocoumarinup to 520HighNot reportedExcitation with green light, further reduced phototoxicity and deeper tissue penetration.Relatively new, limited commercial availability.

Note: The quantum yields and two-photon cross-sections are highly dependent on the specific molecular context and experimental conditions. The values presented here are approximate and intended for comparative purposes.

Experimental Protocols

Accurate and reproducible evaluation of photo-caged lysines is essential for their effective implementation. Below are detailed methodologies for key experiments.

Determination of Uncaging Quantum Yield

The quantum yield (Φ) of uncaging is a measure of the efficiency of the photolysis reaction. It is defined as the number of molecules uncaged per photon absorbed.

Protocol:

  • Sample Preparation: Prepare a solution of the photo-caged lysine of known concentration in a suitable buffer (e.g., phosphate-buffered saline, PBS) compatible with your experimental system.

  • Actinometry: Use a well-characterized chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux of the light source at the uncaging wavelength.

  • Photolysis: Irradiate the photo-caged lysine solution with the calibrated light source for a defined period. Ensure uniform irradiation of the sample.

  • Quantification of Uncaging: After irradiation, quantify the amount of released lysine or the remaining caged compound using a suitable analytical method. High-performance liquid chromatography (HPLC) is a common and accurate method for this purpose.

  • Calculation: The quantum yield is calculated using the following formula: Φ = (moles of lysine released) / (moles of photons absorbed)

Assessment of Phototoxicity in Living Cells

Minimizing cellular damage caused by the uncaging light is crucial for obtaining biologically relevant results. Phototoxicity can be assessed using various cell viability assays.

Protocol (MTT Assay):

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Loading of Caged Compound: Incubate the cells with the photo-caged lysine at the desired concentration for a specific duration to allow for cellular uptake.

  • Irradiation: Irradiate the cells with the uncaging light at various doses (by varying intensity or duration). Include non-irradiated controls.

  • MTT Assay:

    • After a post-irradiation incubation period (e.g., 24 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the non-irradiated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a typical signaling pathway that can be modulated by photo-caged lysine and a general experimental workflow for its use in living cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Caged-Lys-Protein Protein (inactive) with Caged Lysine Receptor->Caged-Lys-Protein Signal Transduction Active Protein Active Protein Caged-Lys-Protein->Active Protein Lysine Uncaging Downstream Effector Downstream Effector Active Protein->Downstream Effector Activation Cellular Response Cellular Response Downstream Effector->Cellular Response Light Light (Uncaging) Light->Caged-Lys-Protein Photolysis Signal External Signal Signal->Receptor

Caption: A generic signaling pathway activated by uncaging of a lysine residue.

Experimental_Workflow A 1. Introduce Photo-caged Lysine into Living Cells (e.g., microinjection, cell-permeable esters) B 2. Incubate for Cellular Uptake and Incorporation A->B C 3. Targeted Illumination of a Specific Region of Interest B->C D 4. Uncaging of Lysine and Protein Activation C->D E 5. Observe and Measure Cellular Response (e.g., fluorescence microscopy, patch-clamp) D->E F 6. Data Analysis and Interpretation E->F

Caption: General experimental workflow for using photo-caged lysine in living cells.

Case Study: Spatiotemporal Control of Akt Signaling

The Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. The activity of Akt is dependent on its phosphorylation, a process that can be influenced by the acetylation state of key lysine residues within the kinase or its regulators. By replacing a critical lysine with a photo-caged version, the activity of Akt can be kept in an "off" state until it is "switched on" with light.

For instance, researchers can introduce a photo-caged lysine at a site that, in its acetylated state, inhibits Akt activity. In the dark, the protein remains inactive. Upon targeted illumination of a specific subcellular region, such as the leading edge of a migrating cell, the caged lysine is released. This allows for the subsequent enzymatic removal of the acetyl group (if present) or restores a necessary conformation, leading to localized Akt activation. This precise control enables the study of how localized Akt activity influences cellular processes like directed cell migration with high spatiotemporal resolution.[1]

Conclusion

Photo-caged lysines are invaluable tools for the precise control of protein function in living cells. The choice of the caging group is a critical determinant of experimental success. While traditional o-nitrobenzyl-based cages are well-established, newer coumarin-based and other visible-light-sensitive cages offer significant advantages in terms of reduced phototoxicity and deeper tissue penetration. By carefully considering the performance characteristics outlined in this guide and employing rigorous experimental protocols, researchers can confidently select and utilize the most appropriate photo-caged lysine to illuminate the intricate workings of the cell.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fmoc-L-Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical reagents. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-L-Photo-Lysine, a photoreactive amino acid crucial in photocrosslinking studies.

This compound is a valuable tool in identifying protein-protein interactions and ligand-receptor binding. However, its diazirine functional group, which enables its photoreactivity, necessitates specific handling and disposal protocols to mitigate potential hazards. Upon exposure to UV light, diazirines form highly reactive carbene intermediates and release nitrogen gas, a process that requires careful management in a laboratory setting.[1][2]

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield
Hand ProtectionNitrile or other chemically resistant gloves
Body ProtectionLaboratory coat

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and water.

  • In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • In case of inhalation: Move to a well-ventilated area and seek fresh air.

  • In case of ingestion: Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure

The disposal of this compound and its waste products must be treated as hazardous chemical waste . Do not dispose of this compound or its solutions down the drain.[1]

Step 1: Waste Segregation and Collection

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • All liquid waste containing this compound (e.g., reaction mixtures, washings) should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used.

Step 2: Labeling of Waste Containers

Proper labeling is critical for safe disposal. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration of the waste, if applicable

  • The date the waste was first added to the container

  • The name and contact information of the responsible researcher or laboratory

Step 3: Storage of Hazardous Waste

  • Store the hazardous waste containers in a designated, well-ventilated, and secure area, away from sources of UV light, heat, and incompatible chemicals.

  • Some diazirine derivatives can be sensitive to heat or shock, so handle the waste containers with care.[1]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent authority to schedule a pickup for your hazardous waste.

  • Follow their specific procedures for waste manifest documentation and container hand-off.

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.

Decontamination Protocol:

  • Rinse: Rinse the glassware or equipment thoroughly with a suitable solvent (e.g., acetone, ethanol) to remove any residual this compound.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.

  • Wash: After the initial rinse, wash the glassware with a standard laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

Experimental Workflow for Disposal

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (gloves, tips, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (solutions, rinsates) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Storage_Area Designated Secure Storage Area Solid_Container->Storage_Area Liquid_Container->Storage_Area EHS_Pickup EHS/Hazardous Waste Facility Pickup Storage_Area->EHS_Pickup

Caption: Workflow for the proper disposal of this compound waste.

Understanding the Photoreaction Pathway

The disposal procedures are informed by the photoreactive nature of the diazirine group in this compound. Upon UV irradiation, the diazirine ring decomposes to form a highly reactive carbene intermediate and nitrogen gas. This carbene can then react non-specifically with surrounding molecules.

Fmoc_Lys_Diazirine This compound (Diazirine) UV_Light UV Light (~350-370 nm) Fmoc_Lys_Diazirine->UV_Light Carbene Reactive Carbene Intermediate UV_Light->Carbene forms Nitrogen_Gas Nitrogen Gas (N2) UV_Light->Nitrogen_Gas releases Crosslinking Covalent Crosslinking Carbene->Crosslinking

Caption: Simplified signaling pathway of this compound photoreaction.

By adhering to these detailed disposal procedures, laboratories can ensure the safe handling of this compound, protecting both personnel and the environment. Building a culture of safety and responsibility is paramount in scientific research and development.

References

Personal protective equipment for handling Fmoc-L-Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Fmoc-L-Photo-Lysine.

I. Personal Protective Equipment (PPE)

To ensure personal safety and prevent exposure when handling this compound, particularly in its solid form and when preparing solutions, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Body Protection Laboratory CoatA standard, flame-resistant lab coat is the minimum requirement to protect clothing and skin.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for handling the solid and its solutions. Double-gloving is advised when handling concentrated solutions.
Respiratory Protection RespiratorAn N95-rated dust mask or a respirator with a particulate filter is necessary when handling the lyophilized powder to prevent inhalation.

II. Operational Plan: Step-by-Step Handling Protocol

A. Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and dark environment, ideally between 2-8°C.[1]

  • Light Protection: The compound is photosensitive.[2] Store in an opaque container or wrap the container in aluminum foil to prevent degradation from light exposure.

B. Preparation and Use:

  • Controlled Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.

  • Low-Light Conditions: To prevent premature activation of the photosensitive diazirine group, conduct all handling and preparation steps in a dimly lit room or under red light conditions.[2] Cover all vessels containing the compound with aluminum foil.[2]

  • Weighing: When weighing the solid, use an analytical balance inside a fume hood or a ventilated enclosure to minimize dust exposure.

  • Dissolving: When preparing solutions, add the solvent slowly to the solid to avoid splashing. Ensure the chosen solvent is compatible with Fmoc-protected amino acids and diazirine compounds.

  • Reaction Setup: During its incorporation into peptides or use in photo-affinity labeling, keep the reaction vessel protected from light until the intended UV activation step.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to ensure environmental safety and regulatory compliance.

Waste TypeDisposal Procedure
Unused/Expired Solid Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Labware All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, weighing paper) should be collected in a designated hazardous waste container.
Liquid Waste Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain. The container should be stored in a secondary containment bin in a cool, dark place until collection by a certified waste disposal company.

IV. Experimental Workflow Diagram

The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal a Don PPE b Work in Fume Hood (Low-Light Conditions) a->b c Weigh Solid Compound b->c d Prepare Solution c->d e Incorporate into Peptide or Labeling Protocol d->e Transfer to Reaction f Protect from Light e->f g UV Activation (if applicable) f->g h Segregate Waste (Solid, Liquid, Contaminated) g->h Post-Reaction i Label Hazardous Waste h->i j Store for Pickup i->j

Caption: Safe handling workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.